Hexa-D-arginine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N25O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724127 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673202-67-0 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hexa-D-arginine: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexa-D-arginine is a synthetic peptide composed of six D-isomers of the amino acid arginine. Its primary mechanism of action is the potent and specific inhibition of furin and related proprotein convertases (PCs), a family of enzymes crucial for the maturation of a wide array of proteins involved in physiological and pathological processes. By blocking the catalytic activity of these enzymes, this compound disrupts the activation of numerous precursor proteins, including bacterial toxins, viral glycoproteins, and growth factors. Furthermore, as a cell-penetrating peptide (CPP), this compound can traverse cellular membranes to exert its inhibitory effects intracellularly. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and a summary of its inhibitory activity.
Core Mechanism of Action: Inhibition of Proprotein Convertases
The principal mechanism of action of this compound is its ability to act as a competitive inhibitor of furin and other members of the proprotein convertase family, such as PACE4 and PC1.[1][2] These calcium-dependent serine endoproteases are localized in the trans-Golgi network and cleave precursor proteins at specific basic amino acid recognition sites, leading to their activation.
This compound, with its polycationic nature, mimics the basic residues of the substrate's recognition site and binds to the acidic active site of the convertases, thereby blocking the access of natural substrates. The use of D-arginine instead of the naturally occurring L-arginine makes the peptide resistant to proteolytic degradation, enhancing its stability and bioavailability.[2]
Signaling Pathway of Furin Inhibition
The inhibition of furin by this compound prevents the proteolytic processing and subsequent activation of a multitude of substrate proteins. This has significant downstream consequences, particularly in pathological contexts where furin activity is upregulated.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various proprotein convertases has been quantified through determination of the inhibition constant (Ki).
| Enzyme | This compound Ki (nM) | Reference |
| Furin | 106 | [1][2] |
| PACE4 | 580 | [1][2] |
| PC1 | 13,200 | [1][2] |
Cellular Uptake Mechanism: A Cell-Penetrating Peptide
As an arginine-rich peptide, this compound belongs to the class of cell-penetrating peptides (CPPs). This property allows it to be internalized by cells, a prerequisite for inhibiting intracellular targets like furin. The primary mechanism of uptake for arginine-rich CPPs is endocytosis, with macropinocytosis playing a significant role.
Cellular Uptake and Intracellular Trafficking Pathway
The cellular uptake process of this compound is initiated by its interaction with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction is thought to trigger membrane ruffling and the formation of large, irregular vesicles known as macropinosomes. Once inside the cell, this compound must escape from these endocytic vesicles to reach the trans-Golgi network where furin is located.
Experimental Protocols
In Vitro Furin Inhibition Assay
This protocol is a generalized procedure based on commonly used fluorogenic assays to determine the inhibitory activity of compounds against furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of recombinant human furin to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic furin substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a period of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cellular Uptake Analysis by Flow Cytometry
This protocol describes a method to quantify the cellular internalization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Hexa-D-arginine)
-
Adherent or suspension cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare different concentrations of fluorescently labeled this compound in serum-free or complete cell culture medium.
-
Wash the cells with PBS and then incubate them with the this compound solutions for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently collect them.
-
Resuspend the cells in cold PBS or a suitable flow cytometry buffer.
-
Analyze the cell samples using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The mean fluorescence intensity of the cells is proportional to the amount of internalized peptide.
In Vitro Toxin Neutralization Assay
This protocol is based on the methodology used to assess the ability of this compound to protect cells from furin-dependent toxins like Pseudomonas exotoxin A (PEA) or anthrax lethal toxin.
Materials:
-
A suitable cell line (e.g., CHO for PEA, RAW 264.7 for anthrax toxin)
-
Pseudomonas exotoxin A or Anthrax protective antigen (PA) and lethal factor (LF)
-
This compound
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare solutions of the toxin (PEA or a combination of PA and LF) and this compound in cell culture medium.
-
Pre-incubate the toxin with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Remove the medium from the cells and add the toxin/inhibitor mixtures. Include controls with toxin only, inhibitor only, and medium only.
-
Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 24-48 hours).
-
Assess cell viability using a suitable assay (e.g., MTT assay).
-
The protective effect of this compound is determined by the increase in cell viability in the presence of the inhibitor compared to the toxin-only control.
Conclusion
This compound exhibits a dual mechanism of action that makes it a compelling molecule for further research and development. Its primary role as a potent and stable inhibitor of furin and related proprotein convertases provides a clear rationale for its application in diseases driven by the excessive activity of these enzymes, such as certain cancers and infectious diseases. Concurrently, its ability to penetrate cells as an arginine-rich CPP ensures that it can reach its intracellular targets. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other proprotein convertase inhibitors, facilitating the exploration of their full therapeutic potential.
References
Hexa-D-arginine as a Furin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furin, a member of the proprotein convertase family, is a critical enzyme in the maturation of a wide array of proteins involved in physiological and pathological processes. Its role in activating bacterial toxins and viral glycoproteins has made it a compelling target for therapeutic intervention. Hexa-D-arginine, a synthetic peptide, has emerged as a potent and stable inhibitor of furin. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation.
Introduction to Furin and Its Inhibition
Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, typically characterized by the motif Arg-X-(Arg/Lys)-Arg↓.[1][2] This proteolytic processing is essential for the activation of numerous substrates, including hormones, growth factors, receptors, and enzymes.[1][3] Dysregulation of furin activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4][5]
The critical role of furin in the activation of pathogens has spurred the development of inhibitors. Furin is responsible for the cleavage and subsequent activation of bacterial toxins such as Pseudomonas exotoxin A (PEA) and anthrax protective antigen.[6][7][8][9] It also plays a crucial role in the processing of viral envelope proteins, including those of HIV, influenza virus, and SARS-CoV-2, which is necessary for viral entry into host cells.[1][5][10][11]
This compound is a competitive inhibitor of furin.[12] Composed of six D-isomers of arginine, it is resistant to proteolytic degradation, enhancing its stability and potential as a therapeutic agent.[10] Its polycationic nature is thought to facilitate its interaction with the negatively charged substrate-binding pocket of furin.
Quantitative Inhibitory Activity
This compound exhibits potent and selective inhibition of furin and other related proprotein convertases. The inhibitory constant (Ki) values are summarized in the table below.
| Enzyme | Ki Value |
| Furin | 106 nM |
| PACE4 | 580 nM |
| Prohormone Convertase-1 (PC1) | 13.2 µM |
| [3][10][13][14][15][16][17] |
Signaling Pathway and Mechanism of Inhibition
Furin plays a central role in the secretory pathway, where it processes a multitude of proproteins. The following diagram illustrates the general processing of proproteins by furin and the inhibitory action of this compound.
Caption: Furin-mediated proprotein processing and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a furin inhibitor.
In Vitro Furin Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of this compound on furin activity using a synthetic fluorogenic substrate.
Workflow:
Caption: Workflow for the in vitro furin inhibition assay.
Materials:
-
Recombinant human furin
-
This compound
-
Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.4), 0.5% Triton X-100, 1 mM CaCl₂
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 8 µl of diluted recombinant furin to each well (Sample, Solvent Control, Inhibitor Control).
-
Add 25 µl of the this compound dilutions to the 'Sample' wells. Add the corresponding solvent to the 'Solvent Control' wells.
-
Adjust the volume in all wells to 50 µl with Assay Buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Prepare the Substrate Mix by diluting the fluorogenic substrate in Assay Buffer.
-
Add 50 µl of the Substrate Mix to all wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Readings should be taken at 5-minute intervals for 30-60 minutes at room temperature.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the Ki value using appropriate enzyme kinetic models.
Cell Viability Assay for Pseudomonas Exotoxin A (PEA) Cytotoxicity
This assay assesses the ability of this compound to protect cells from the cytotoxic effects of PEA, which requires furin cleavage for its activation.[6][7]
Workflow:
Caption: Workflow for the PEA cytotoxicity assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Pseudomonas exotoxin A (PEA)
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., WST-1)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed CHO cells at a density of 5 x 10² cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of PEA and various concentrations of this compound in cell culture medium. A typical concentration of PEA that induces approximately 50% cell death is 10 ng/ml.[14]
-
Remove the old medium from the cells and add the treatment solutions (PEA alone, PEA with this compound, this compound alone, and medium alone as a control).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells to determine the protective effect of this compound.[14]
In Vivo Mouse Model of PEA-Induced Toxicity
This protocol describes an in vivo model to evaluate the protective effects of this compound against PEA-induced mortality in mice.[6][7]
Workflow:
Caption: Workflow for the in vivo PEA toxicity model.
Materials:
-
FVB mice (6-week-old)
-
Pseudomonas exotoxin A (PEA)
-
This compound, dissolved in physiological saline
-
Sterile syringes and needles
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Determine the 100% lethal dose (LD₁₀₀) of PEA by intraperitoneal (i.p.) injection in a pilot group of mice. A typical LD₁₀₀ is around 0.1 µ g/mouse .[14]
-
For the treatment group, administer this compound (e.g., 1 nmol in 100 µl saline, i.p.) once daily for two days prior to PEA intoxication.[14] The control group receives saline injections.
-
On day 3, inject all mice with the predetermined LD₁₀₀ of PEA (i.p.).
-
Monitor the mice for survival and clinical signs of toxicity (e.g., lethargy, ruffled fur) at regular intervals for up to 7 days.
-
Record the survival data and analyze using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
(Optional) At specified time points, blood samples can be collected to measure circulating levels of inflammatory cytokines like TNF-α using an ELISA kit to assess the systemic inflammatory response.
Western Blot Analysis of SARS-CoV-2 Spike Protein Cleavage
This protocol is for assessing the inhibition of furin-mediated cleavage of the SARS-CoV-2 spike (S) protein in cell culture.[16][18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furin - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to isolate and assess spike protein cleavage in SARS-CoV-2 variants obtained from clinical COVID-19 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) The Furin Inhibitor this compound Blocks the [research.amanote.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 18. sketchviz.com [sketchviz.com]
- 19. SARS-CoV-2 growth, furin-cleavage-site adaptation and neutralization using serum from acutely infected hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Potential: A Technical Guide to the Biological Properties of Poly-D-Arginine Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly-D-arginine (PDA) peptides, synthetic chains of the D-enantiomer of arginine, are emerging as a class of molecules with significant and diverse biological activities. Their cationic nature, coupled with their resistance to proteolytic degradation, makes them highly effective cell-penetrating peptides (CPPs) and endows them with a range of therapeutic potentials. This technical guide provides an in-depth exploration of the core biological properties of PDA peptides, including their potent neuroprotective effects, broad-spectrum antimicrobial activity, and promising applications in drug and gene delivery. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Cellular Uptake and Translocation
A fundamental property of poly-D-arginine peptides is their ability to efficiently cross cellular membranes, a characteristic attributed to their high positive charge density conferred by the guanidinium groups of the arginine residues. This process is multifaceted and can occur through various mechanisms.
The primary mechanism of uptake for poly-arginine peptides is endocytosis, a process that involves the internalization of substances by the engulfment of the cell membrane.[1] This is often initiated by the electrostatic interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] This interaction can trigger membrane invagination and the formation of endocytic vesicles.
Neuroprotective Properties
A significant body of research has highlighted the potent neuroprotective effects of poly-D-arginine peptides, particularly the 18-mer D-arginine peptide (R18D), in models of ischemic stroke and traumatic brain injury (TBI).[2][3][4][5][6] These peptides have been shown to reduce neuronal damage and improve functional outcomes.
One of the key mechanisms underlying this neuroprotection is the modulation of N-methyl-D-aspartate (NMDA) receptors.[7] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, a primary driver of excitotoxic neuronal death in stroke and TBI. Poly-arginine peptides have been shown to reduce the cell surface expression of the NR2B subunit of the NMDA receptor, thereby mitigating this excitotoxic cascade.[7]
Quantitative Data on Neuroprotection
| Peptide | Model | Dosage | Outcome | Reference |
| R18D | Rat Traumatic Brain Injury (TBI) | 1000 nmol/kg | Significant reduction in sensorimotor (p=0.026) and vestibulomotor (p=0.049) deficits. | [2] |
| R18D | Rat TBI | 1000 nmol/kg | Significantly reduced axonal injury (p=0.044). | [3][6] |
| R18D | Rat Stroke (MCAO) | 300 nmol/kg | 33% reduction in mean infarct volume (p=0.004). | [8][9] |
| R18 | Rat Stroke (MCAO) | 300 nmol/kg | 12% reduction in mean infarct volume (p=0.27). | [8][9] |
| R18 and R18D | Rat Stroke (Meta-analysis) | N/A | Significantly decreases infarct size and improves neurological outcome. | [3][10][11] |
Antimicrobial Activity
Poly-arginine peptides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][12] The proposed mechanism of action involves the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death.
Quantitative Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Microorganism | MIC (µg/mL) | Conditions | Reference |
| Poly-L-arginine (5-15 kDa) | Escherichia coli O157:H7 | 7.8 - 15.6 | pH 7, 37°C | [12] |
| Poly-L-arginine (5-15 kDa) | Staphylococcus aureus | 3.9 - >62.5 | pH 7, 37°C | [12] |
| Poly-L-arginine (5-15 kDa) | Escherichia coli O157:H7 | 7.8 | pH 9, 25°C | [12][13] |
| Poly-L-arginine (5-15 kDa) | Staphylococcus aureus | 3.9 | pH 9, 25°C | [12][13] |
Anti-inflammatory Properties
Recent studies have begun to elucidate the anti-inflammatory effects of poly-arginine peptides. Poly-L-arginine has been shown to interact with Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[13] This interaction can trigger downstream signaling pathways that modulate the inflammatory response. The precise nature of this modulation is complex and appears to be context-dependent, with some studies suggesting an activation of immune responses while others indicate a dampening of inflammation. The TLR4 signaling cascade involves the recruitment of adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Drug and Gene Delivery
The cell-penetrating ability of poly-D-arginine peptides makes them excellent candidates for the delivery of various therapeutic cargoes, including small molecule drugs, peptides, proteins, siRNA, and plasmid DNA.[14][15][16][17][18][19][20] By forming complexes with these molecules, PDA peptides can facilitate their entry into cells, overcoming the barrier of the cell membrane.
Quantitative Data on Gene Delivery
| Delivery System | Cargo | Cell Line | Transfection Efficiency | Reference |
| Poly-L-arginine grafted MSNs | mCherry plasmid DNA | HeLa, A549 | ~60% | [15] |
| Poly-arginine 7/pDNA/Ca2+ | Plasmid DNA | A549 | Significantly higher than other polyarginine lengths | [17] |
| H6R6-NP | siRNA | 4T1 breast cancer cells | ~46% reduction in cell viability (indicative of successful gene silencing) | [19] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the effect of poly-D-arginine peptides on cell viability.
Materials:
-
Cells to be tested (e.g., primary cortical neurons, HEK293 cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Poly-D-arginine peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[21]
-
Prepare serial dilutions of the poly-D-arginine peptide in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 25 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[21]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Assessment of Neuroprotection: Rat Model of Traumatic Brain Injury (Weight-Drop Method)
This protocol describes a common method for inducing a closed-head TBI in rats to evaluate the neuroprotective effects of poly-D-arginine peptides.
Materials:
-
Male Sprague-Dawley or Long-Evans rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Weight-drop apparatus (a guided tube with a weight of specified mass)
-
Foam bed
-
Poly-D-arginine peptide solution for injection (e.g., R18D)
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the anesthetized rat in a prone position on a foam bed under the weight-drop device.
-
Position the rat's head so that the impact occurs at a specific location (e.g., between the lambda and bregma sutures).
-
Release the weight (e.g., 450 g) from a specified height (e.g., 2 m) to induce the injury.[2][22]
-
Immediately after the injury, administer the poly-D-arginine peptide (e.g., 1000 nmol/kg R18D) or vehicle intravenously.[2][22]
-
Monitor the animal's recovery from anesthesia and post-injury symptoms.
-
At specified time points post-injury (e.g., 24 hours, 7 days), assess functional outcomes using tests such as the rotarod test for motor coordination and the Barnes maze for spatial learning and memory.
-
At the end of the study, euthanize the animals and collect brain tissue for histological analysis of lesion volume and neuronal damage.
Functional Outcome Assessment: Rotarod Test
This test is used to evaluate motor coordination and balance in rodents following TBI.
Materials:
-
Rotarod apparatus
-
Rats subjected to TBI and treatment
Procedure:
-
Acclimatize the rats to the rotarod apparatus for a few days before the injury.
-
On the testing day, place the rat on the rotating rod.
-
Start the rotation at a low speed and gradually accelerate it (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each rat.
-
Perform multiple trials for each animal and calculate the average latency to fall.
-
Compare the performance of the peptide-treated group with the vehicle-treated group.[2][12][23][24]
Conclusion
Poly-D-arginine peptides represent a versatile and promising class of biomolecules with a wide range of biological activities. Their robust cell-penetrating capabilities, coupled with their demonstrated neuroprotective, antimicrobial, and potential anti-inflammatory properties, position them as strong candidates for further investigation and development in various therapeutic areas. The quantitative data and detailed protocols provided in this guide are intended to facilitate and accelerate research into the full potential of these remarkable peptides. As our understanding of their mechanisms of action continues to grow, so too will the opportunities for their application in addressing significant unmet medical needs.
References
- 1. "Poly-arginine peptide R18D reduces neuroinflammation and functional de" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]
- 2. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 3. Efficacy of polyarginine peptides in the treatment of stroke: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Effect of Polyarginine Peptide R18D Following a Traumatic Brain Injury in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of polyarginine peptides in the treatment of stroke: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple rat model of mild traumatic brain injury: a device to reproduce anatomical and neurological changes of mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cooperative intracellular interactions between MyD88 and TRIF are required for CD4 T cell TH1 polarization with a synthetic TLR4 agonist adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer-Targeting Peptides Functionalized With Polyarginine Enables GRP78-Dependent Cell Uptake and siRNA Delivery Within the DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arginine-Modified Polymers Facilitate Poly (Lactide-Co-Glycolide)-Based Nanoparticle Gene Delivery to Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. siRNA-loaded poly(histidine-arginine)6-modified chitosan nanoparticle with enhanced cell-penetrating and endosomal escape capacities for suppressing breast tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of a d-Octaarginine-linked polymer as a transfection tool for transient and stable transgene expression in human and murine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "Effect of polyarginine peptide R18D following a traumatic brain injury" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]
- 23. Effect of Polyarginine Peptide R18D Following a Traumatic Brain Injury in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rat Model of Closed-Head Mild Traumatic Injury and its Validation [jove.com]
Hexa-D-arginine: A Technical Guide to its Discovery, Synthesis, and Application as a Furin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexa-D-arginine is a potent and specific inhibitor of furin, a proprotein convertase involved in the maturation of a wide array of proteins, including bacterial toxins and viral glycoproteins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and for key assays used to characterize its inhibitory function. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, this guide presents diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and application in research and drug development.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of furin, a member of the subtilisin-like proprotein convertase (PC) family.[1][2] Furin plays a crucial role in the proteolytic processing of precursor proteins at paired basic amino acid motifs, a critical step in their activation.[3][4] By mimicking the substrate recognition site, this compound competitively inhibits furin's catalytic activity.[1] Its D-amino acid composition confers resistance to proteolytic degradation, enhancing its stability and making it a valuable tool for in vitro and in vivo studies.[5][6]
This compound exhibits selectivity for furin over other proprotein convertases like PACE4 and PC1, as demonstrated by its inhibition constants (Ki).[5][7] This specificity makes it a valuable molecular probe to investigate furin-dependent pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against various proprotein convertases is summarized in the table below.
| Enzyme | Inhibition Constant (Ki) |
| Furin | 106 nM[5][7] |
| PACE4 | 580 nM[5][7] |
| PC1 | 13.2 µM[5][7] |
Synthesis of this compound
This compound is a peptide composed of six D-arginine residues with a C-terminal amide. It is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Rink Amide resin
-
Fmoc-D-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the remaining five D-arginine residues.
-
Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal D-arginine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Biological Applications and Experimental Protocols
This compound has been instrumental in demonstrating the role of furin in the activation of various bacterial toxins.
Inhibition of Pseudomonas aeruginosa Exotoxin A (PEA) Activation
PEA requires proteolytic cleavage by furin to exert its cytotoxic effects.[5][6] this compound effectively blocks this activation.[5][8]
Cell Line: Chinese Hamster Ovary (CHO) cells
Materials:
-
CHO cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudomonas aeruginosa Exotoxin A (PEA)
-
This compound
-
Cell viability reagent (e.g., WST-1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of PEA in cell culture medium.
-
Prepare solutions of this compound at various concentrations.
-
Treat the cells with PEA in the presence or absence of this compound. Include control wells with untreated cells and cells treated with this compound alone.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: Add the WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 of PEA and the protective effect of this compound.
| Cell Line | PEA Concentration | This compound Concentration | % Protection |
| CHO | 10 ng/mL[5] | 10 µM[5] | Significant protection observed[5] |
Neutralization of Anthrax Toxin
Anthrax protective antigen (PA), a key component of anthrax toxin, requires cleavage by furin for its activation.[9][10] this compound can inhibit this process and protect cells from anthrax toxin-induced death.[11][12]
Cell Line: Murine macrophage-like cell line (e.g., J774A.1 or RAW 264.7)
Materials:
-
J774A.1 or RAW 264.7 cells
-
Cell culture medium
-
Protective Antigen (PA) and Lethal Factor (LF)
-
This compound
-
Cell viability reagent (e.g., MTT or WST-1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Toxin and Inhibitor Preparation:
-
Prepare a solution of anthrax lethal toxin by combining PA and LF at their effective concentrations.
-
Prepare serial dilutions of this compound.
-
-
Treatment: Pre-incubate the lethal toxin with different concentrations of this compound for 30 minutes at 37°C. Add the mixture to the cells.
-
Incubation: Incubate the plates for 3-6 hours.
-
Viability Assessment: Measure cell viability using MTT or a similar colorimetric assay.
-
Data Analysis: Determine the percentage of cell survival compared to untreated controls.
| Cell Line | Lethal Toxin Concentration | This compound Concentration | % Cell Survival |
| RAW 264.7 | 25 ng/mL PA + 12 ng/mL LF[11] | 1 µM[11] | 16%[11] |
| RAW 264.7 | 25 ng/mL PA + 12 ng/mL LF[11] | 100 µM[11] | 36%[11] |
Signaling Pathway Inhibition
This compound's primary mechanism of action is the direct inhibition of furin, which is localized in the trans-Golgi network (TGN).[3] By blocking furin, this compound prevents the proteolytic maturation of numerous proproteins that transit through the secretory pathway.
Caption: Mechanism of Action of this compound in Inhibiting Furin-mediated Protein Processing.
Conclusion
This compound is a well-characterized and potent inhibitor of furin. Its stability and specificity make it an invaluable tool for studying furin-dependent biological processes. The detailed protocols and compiled data in this guide are intended to support researchers in utilizing this compound to further explore the roles of proprotein convertases in health and disease, and to facilitate the development of novel therapeutic strategies targeting these enzymes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The Furin Inhibitor this compound Blocks the [research.amanote.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The furin inhibitor this compound blocks the activation of Pseudomonas aeruginosa exotoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Hexa-D-arginine structure and chemical formula
An In-Depth Technical Guide to Hexa-D-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Furin Inhibitor II, is a synthetic peptide composed of six sequential D-isomers of the amino acid arginine. Its structure, specifically the poly-D-arginine sequence, renders it highly resistant to degradation by common proteases, enhancing its stability for experimental applications. This compound functions as a potent, competitive inhibitor of furin and related proprotein convertases (PCs), a family of enzymes responsible for the proteolytic maturation of a wide array of precursor proteins. Due to its ability to block these critical activation steps, this compound has been investigated as a tool to study and potentially inhibit pathological processes involving furin, such as the activation of bacterial toxins, viral envelope proteins, and certain growth factors.
Chemical Structure and Properties
This compound is a hexapeptide amide. The use of D-arginine instead of the naturally occurring L-arginine provides significant resistance to enzymatic degradation. Its highly cationic nature, due to the guanidinium groups of the arginine residues, also facilitates its interaction with the acidic substrate-binding pocket of furin.
| Property | Value | Citation |
| Chemical Formula | C₃₆H₇₅N₂₅O₆ | [1][2] |
| Molecular Weight | 954.14 g/mol | [1][3] |
| CAS Number | 673202-67-0 | [1] |
| Sequence | H-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-NH₂ | [2] |
| Synonyms | Furin Inhibitor II, (D-Arg)₆, D6R | [2] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in water |
Mechanism of Action: Furin Inhibition
Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi network. It recognizes and cleaves precursor proteins at specific polybasic amino acid sequences (typically Arg-X-Lys/Arg-Arg↓), a crucial step for their conversion into biologically active forms. Substrates for furin are diverse and include hormones, growth factors, receptors, viral glycoproteins, and bacterial toxins.[1][2]
This compound acts as a competitive inhibitor, mimicking the polybasic recognition motif of endogenous furin substrates. It binds to the acidic substrate-binding cleft of the furin catalytic domain, thereby blocking access for the native precursor proteins and preventing their proteolytic activation.[4] The inhibition is potent and specific for furin and a few related convertases.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified against several proprotein convertases. The inhibition constant (Ki) is a measure of the concentration required to produce half-maximum inhibition.
| Enzyme Target | Inhibition Constant (Kᵢ) | Citation |
| Furin | 106 nM | [3] |
| PACE4 | 580 nM | [3] |
| PC1/3 | 13.2 µM | [3] |
Experimental Protocols
In Vitro Furin Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to directly measure the inhibitory effect of this compound on purified furin enzyme activity using a fluorogenic substrate.
Materials:
-
Purified human recombinant furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, 5 mM CaCl₂, 0.1% Brij 35, pH 7.0)
-
Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)
-
This compound stock solution (e.g., 1 mM in water)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Ex/Em = 360/460 nm)
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in Furin Assay Buffer to create a range of concentrations for testing (e.g., 0 nM to 10 µM).
-
Enzyme Preparation: Dilute the purified furin enzyme to the desired working concentration in ice-cold Furin Assay Buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 25 µL of the diluted this compound solutions (or vehicle for control wells).
-
Add 50 µL of the diluted furin enzyme solution to all wells except for the "no enzyme" background controls.
-
Add 50 µL of Furin Assay Buffer to the background control wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Prepare the substrate mix by diluting the fluorogenic substrate in Furin Assay Buffer. Add 25 µL of the substrate mix to all wells to initiate the enzymatic reaction. The total volume should be 100 µL.
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 30-60 minutes (kinetic mode).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition curve to determine the IC₅₀ value.
-
In Vitro Cytotoxicity Protection Assay
This protocol details a cell-based assay to evaluate the ability of this compound to protect cells from a furin-dependent toxin, such as Pseudomonas exotoxin A (PEA).[2]
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudomonas exotoxin A (PEA)
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5 x 10² cells/well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Compound Preparation:
-
Treatment:
-
Remove the old medium from the cells.
-
Add 50 µL of the appropriate this compound solution to the wells.
-
Immediately add 50 µL of the PEA solution to the wells.
-
Include control wells: cells with medium only (untreated), cells with this compound only (inhibitor toxicity control), and cells with PEA only (toxin control).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance (or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the untreated control wells (representing 100% viability).
-
Calculate the percentage of cell protection conferred by this compound at each concentration compared to the "toxin only" control.
-
References
- 1. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cationic Cell-Penetrating Peptides Are Potent Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hexa-D-arginine: A Technical Guide to a Potent Furin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Identifiers
Hexa-D-arginine is a synthetic peptide that has garnered significant attention for its potent and specific inhibition of furin and related proprotein convertases. Due to its widespread use in research, it is known by several synonyms and identifiers:
-
H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2[]
-
D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-argininamide[]
-
rrrrrr-NH2[8]
-
H-(D)RRRRRR-NH₂[10]
-
(D)RRRRRR-NH₂[6]
-
Furin Inhibitor II trifluoroacetate salt[5]
-
This compound TFA[11]
Mechanism of Action and Biochemical Properties
This compound is a competitive inhibitor of furin, a member of the subtilisin-like proprotein convertase (PC) family.[10] These enzymes are crucial for the proteolytic maturation of a wide array of precursor proteins into their biologically active forms. Furin recognizes and cleaves proteins at specific amino acid sequences, typically multi-basic motifs like Arg-X-Lys/Arg-Arg↓.
By mimicking the substrate binding site, this compound potently blocks the catalytic activity of furin.[10] This inhibition prevents the processing of various proproteins, including those involved in pathological processes such as viral entry and bacterial toxin activation.[3][4][8] The use of D-amino acids in its structure confers resistance to proteolysis, enhancing its stability for in vitro and in vivo applications.[9][10]
Quantitative Inhibition Data
The inhibitory potency of this compound against several proprotein convertases has been quantified, with the inhibition constant (Ki) being a key metric.
| Target Enzyme | Inhibition Constant (Ki) | References |
| Furin | 106 nM | [1][3][4][7][8][10][12] |
| PACE4 (PC4) | 580 nM | [1][4][7][8][10][12] |
| PC1 (PC1/3) | 13.2 µM | [1][4][7][8][10][12] |
Signaling Pathway Inhibition
The inhibitory action of this compound on furin has significant downstream effects on various signaling and activation pathways. A key application is the prevention of pathogen entry and toxin activation.
References
- 1. selleckchem.com [selleckchem.com]
- 3. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | C36H75N25O6 | CID 57358476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Furin Inhibitor II|CAS 673202-67-0 [dcchemicals.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound TFA (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]
- 12. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Hexa-D-arginine as a Potent Inhibitor of Furin and PACE4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Hexa-D-arginine on the proprotein convertases furin and PACE4. This compound is a stable, cell-permeable peptide that has garnered significant interest for its potential therapeutic applications due to its potent and selective inhibition of these key enzymes. This document summarizes the quantitative inhibitory data, details the experimental methodologies for determining inhibitory constants, and visualizes the relevant biological pathways and experimental workflows.
Inhibitory Potency of this compound
This compound has been demonstrated to be a potent inhibitor of both furin and PACE4. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition. The Ki values for this compound against furin and PACE4 are summarized in the table below.
| Enzyme | This compound Ki Value |
| Furin | 106 nM |
| PACE4 | 580 nM |
Note: Data sourced from multiple references, with the primary source being Cameron et al., 2000.[1]
Experimental Protocols: Determination of Inhibitory Constants
The determination of the Ki value for this compound against furin and PACE4 is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on standard methodologies for assessing competitive enzyme inhibitors.
Objective: To determine the inhibitory constant (Ki) of this compound for furin and PACE4.
Materials:
-
Recombinant human furin and PACE4 enzymes
-
This compound
-
Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC for furin)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
Dilute the recombinant furin or PACE4 enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a fixed volume of the diluted enzyme.
-
Add varying concentrations of the this compound dilutions to the wells.
-
Include control wells with the enzyme but no inhibitor, and blank wells with no enzyme.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence over time at an appropriate excitation and emission wavelength for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Plot the reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the type of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity as a function of the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
-
Visualizing a Generic Enzyme Inhibition Assay Workflow
Caption: Workflow for determining the Ki of an enzyme inhibitor.
Signaling Pathways Involving Furin and PACE4
Furin and PACE4 are involved in the proteolytic processing of a wide array of precursor proteins, thereby playing crucial roles in various signaling pathways. Understanding these pathways is essential for elucidating the potential downstream effects of their inhibition by this compound.
Furin-Mediated Signaling Pathways
Furin is ubiquitously expressed and participates in the activation of numerous growth factors, receptors, and hormones. Its inhibition can impact several key cellular processes.
Caption: Furin's role in TGF-β, Notch, and mTOR signaling.
PACE4-Mediated Signaling Pathways
PACE4 has a more restricted expression pattern than furin but is implicated in developmental processes and various pathologies, including cancer.
Caption: PACE4's involvement in apoptosis and cancer progression.
Conclusion
This compound is a valuable research tool for investigating the roles of furin and PACE4 in various physiological and pathological processes. Its potent and selective inhibition of these enzymes, coupled with its stability, makes it a promising candidate for further investigation in drug development. The methodologies and pathway diagrams presented in this guide offer a comprehensive resource for researchers working in this field.
References
The Role of Hexa-D-arginine in Blocking Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral strategies. One promising target is the host proprotein convertase furin, a ubiquitous enzyme essential for the maturation of numerous viral envelope glycoproteins. This technical guide provides an in-depth analysis of Hexa-D-arginine, a potent furin inhibitor, and its role in blocking viral entry. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological processes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating host-targeted antiviral therapies.
Introduction: Targeting Host Factors for Broad-Spectrum Antiviral Activity
Viral entry into host cells is a critical first step in the viral life cycle and presents a key opportunity for therapeutic intervention. Many enveloped viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses, rely on host cell proteases to cleave their surface glycoproteins, a process that is essential for viral fusion and entry.[1][2] One of the most important host proteases involved in this process is furin, a subtilisin-like proprotein convertase.[1]
Furin is a ubiquitously expressed enzyme that processes a wide variety of precursor proteins, both cellular and viral.[1] Its consensus cleavage site, typically characterized by the motif R-X-K/R-R↓, is found in the glycoproteins of numerous pathogenic viruses.[3] By cleaving these glycoproteins, furin primes them for the conformational changes necessary to mediate fusion between the viral envelope and the host cell membrane. The critical role of furin in the life cycle of multiple viruses makes it an attractive target for the development of broad-spectrum antiviral drugs. Inhibiting furin can prevent the maturation of viral glycoproteins, thereby blocking viral entry and subsequent replication.
This compound: A Potent Furin Inhibitor
This compound is a synthetic peptide composed of six D-isomers of the amino acid arginine. The D-configuration provides resistance to degradation by host proteases, enhancing its stability and bioavailability.[3] this compound acts as a competitive inhibitor of furin, effectively blocking its proteolytic activity.[4][5][6][7]
Mechanism of Action
The primary mechanism by which this compound blocks viral entry is through the direct inhibition of furin. Viral envelope glycoproteins are synthesized as inactive precursors (e.g., HIV gp160, SARS-CoV-2 Spike).[3] These precursors are transported through the host cell's secretory pathway, where they encounter furin in the trans-Golgi network. Furin recognizes and cleaves the precursor at a specific recognition site, leading to the formation of the mature, fusion-competent glycoprotein complex (e.g., HIV gp120/gp41, SARS-CoV-2 S1/S2).[3] This cleavage is a prerequisite for the subsequent conformational changes that drive membrane fusion.
This compound, by binding to the active site of furin, prevents this crucial cleavage step. As a result, the viral glycoproteins remain in their inactive precursor form. Virions produced in the presence of this compound will therefore have unprocessed glycoproteins on their surface, rendering them non-infectious as they are unable to fuse with and enter new host cells.
dot
Caption: Furin-mediated viral glycoprotein processing and its inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against furin and related proprotein convertases has been quantified, as well as its protective effects in a model system for furin-dependent toxin activation.
| Parameter | Target Enzyme/System | Value | Reference(s) |
| Ki | Furin | 106 nM | [4][5][6][7] |
| Ki | PACE4 | 580 nM | [4][5][7] |
| Ki | PC1 | 13.2 µM | [4][5][7] |
| Protective Effect | Pseudomonas aeruginosa exotoxin A (PEA) cytotoxicity in CHO cells | Significant protection at 1 µM and 10 µM | [3][8] |
Note: While the primary mechanism of this compound is furin inhibition, direct and comparable EC50/IC50 values for its antiviral activity against a broad range of viruses are not yet extensively documented in the public literature. The data from the Pseudomonas exotoxin A model serves as a strong indicator of its potential efficacy in preventing the processing of furin-dependent viral glycoproteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of this compound in blocking viral entry.
Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for quantifying the inhibition of viral infection and replication.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix the diluted this compound with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the inhibitor to interact with the host cells (if pre-treatment) or the virus-cell complex (if co-treatment).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of this compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
dot
Caption: Workflow for a Plaque Reduction Neutralization Assay.
Cell-Cell Fusion (Syncytia Formation) Assay
This assay measures the ability of a viral glycoprotein expressed on the surface of one cell to mediate fusion with a neighboring receptor-bearing cell, forming a syncytium (a large multinucleated cell).
Objective: To assess the inhibitory effect of this compound on viral glycoprotein-mediated membrane fusion.
Materials:
-
Effector cell line (e.g., HEK293T)
-
Target cell line expressing the appropriate viral receptor (e.g., CD4 and CXCR4/CCR5 for HIV)
-
Expression plasmid for the viral glycoprotein
-
Reporter plasmid (e.g., luciferase or β-galactosidase under the control of a promoter activated by a factor from the other cell line)
-
Transfection reagent
-
This compound stock solution
-
Cell lysis buffer and reporter assay substrate
Procedure:
-
Transfection of Effector Cells: Co-transfect the effector cells with the viral glycoprotein expression plasmid and a plasmid encoding a transcriptional activator (e.g., Tat for HIV).
-
Seeding of Target Cells: Seed the target cells, which contain a reporter gene under the control of a promoter responsive to the transcriptional activator from the effector cells, in a separate plate.
-
Co-culture and Treatment: After 24-48 hours, overlay the transfected effector cells onto the target cell monolayer in the presence of serial dilutions of this compound.
-
Incubation: Incubate the co-culture for a sufficient time to allow for cell-cell fusion and reporter gene expression (typically 24-48 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
Data Analysis: Calculate the percentage of inhibition of fusion for each this compound concentration relative to the untreated control. Determine the IC50 value.
dot
References
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. rndsystems.com [rndsystems.com]
- 6. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Hexa-D-arginine for Inhibiting Bacterial Toxin Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant number of bacterial virulence factors, including potent toxins, are synthesized as inactive precursors that require proteolytic activation by host enzymes to exert their pathogenic effects. A key host protease involved in this activation process is furin, a member of the proprotein convertase family. Furin recognizes and cleaves precursor proteins at specific polybasic amino acid sequences, a critical step for the maturation of toxins such as anthrax toxin and Pseudomonas exotoxin A. The essential role of furin in activating these toxins makes it a compelling therapeutic target for the development of novel anti-infective agents.
This technical guide focuses on hexa-D-arginine (D6R), a small, stable peptide that has emerged as a potent and specific inhibitor of furin and furin-like proteases. Its ability to block the proteolytic activation of bacterial toxins offers a promising strategy to neutralize their virulence. This document provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition of Furin
This compound is a competitive inhibitor of furin.[1][2] Its mechanism of action is based on its structural similarity to the polybasic recognition sites of furin substrates. The positively charged guanidinium groups of the six D-arginine residues mimic the arginine-rich cleavage motif that furin recognizes. By binding to the active site of furin, this compound prevents the enzyme from processing its natural substrates, including bacterial toxin precursors.[3] The use of D-amino acids instead of the naturally occurring L-amino acids makes this compound resistant to cleavage by furin, thereby prolonging its inhibitory activity.[3][4]
The inhibition of furin by this compound directly impacts the activation of several critical bacterial toxins. For instance, the protective antigen (PA) component of the anthrax toxin requires cleavage by furin to form pores in the host cell membrane and allow the entry of the toxic lethal factor (LF) and edema factor (EF).[5][6][7] Similarly, Pseudomonas exotoxin A (PEA) undergoes furin-mediated cleavage to release a catalytic fragment that inhibits protein synthesis and leads to cell death.[8][9][10] By blocking this essential proteolytic step, this compound effectively neutralizes the cytotoxicity of these toxins.[6][8]
Mechanism of this compound Inhibition.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory constants (Ki) against furin and other proprotein convertases, as well as the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) for the neutralization of bacterial toxins.
Table 1: Inhibitory Activity of this compound against Proprotein Convertases
| Enzyme | Ki Value | Reference(s) |
| Furin | 106 nM | [1][2][11][12][13][14] |
| PACE4 | 580 nM | [1][2][11][12][13] |
| PC1 | 13.2 µM | [1][2][11][12][13] |
Table 2: In Vitro and In Vivo Efficacy of this compound against Bacterial Toxins
| Toxin | Assay Type | Cell Line / Animal Model | Endpoint | Value | Reference(s) |
| Anthrax Toxin | Cytotoxicity Assay | RAW 264.7 Macrophages | Cell Viability | 36% survival at 100 µM D6R | [7] |
| Anthrax Toxin | In vivo toxemia | Fisher 344 Rats | Survival Rate | 40% survival at 5 hours | [6] |
| Pseudomonas Exotoxin A | Cytotoxicity Assay | CHO Cells | Cell Lysis | Significant protection at 10 µM D6R | [8] |
| Pseudomonas Exotoxin A | In vivo toxemia | FVB and 129/Sv Mice | Survival Rate | Significantly improved survival | [2][8][9] |
| Anthrax Toxin | Cytotoxicity Assay (with nona-D-arginine) | RAW 264.7 Macrophages | IC50 | 3.7 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.
Furin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available furin inhibitor screening kits and principles described in the literature.[15][16]
Objective: To determine the in vitro inhibitory activity of this compound against purified furin.
Materials:
-
Recombinant human furin
-
Furin substrate (e.g., pERTKR-MCA)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 0.2 mM CaCl2, 0.2 mM B-mercaptoethanol, pH 7.0)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a stock solution of this compound in assay buffer.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer
-
Control (No Inhibitor): Assay buffer + furin
-
Inhibitor Wells: Serial dilutions of this compound + furin
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic furin substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 or Ki value.
Furin Inhibition Assay Workflow.
Anthrax Toxin Neutralization Assay (Cell-Based)
This protocol is based on the methodology described for testing this compound against anthrax toxin-induced cytotoxicity in macrophage cell lines.[6][7]
Objective: To assess the ability of this compound to protect cells from the cytotoxic effects of anthrax lethal toxin.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Protective Antigen (PA)
-
Lethal Factor (LF)
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1)
-
96-well clear cell culture plate
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare a solution of anthrax lethal toxin by combining PA and LF at a predetermined cytotoxic concentration.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Immediately add the anthrax lethal toxin solution to the wells containing this compound. Include control wells with cells only, cells + toxin only, and cells + inhibitor only.
-
Incubate the plate for a specified period (e.g., 3-6 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the protective effect.
Pseudomonas Exotoxin A (PEA) Cytotoxicity Assay
This protocol is derived from studies evaluating this compound's effect on PEA-induced cell death.[8][9]
Objective: To determine the efficacy of this compound in preventing PEA-induced cytotoxicity.
Materials:
-
Chinese Hamster Ovary (CHO) cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Pseudomonas Exotoxin A (PEA)
-
This compound
-
Cell viability reagent (e.g., WST-1)
-
96-well clear cell culture plate
-
Spectrophotometer
Procedure:
-
Seed CHO cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of PEA at a concentration known to cause significant cell death (e.g., EC50).
-
Treat the cells with the this compound dilutions followed by the addition of PEA. Include appropriate controls.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add the WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~630 nm).
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot cell viability against the concentration of this compound to assess its protective effect.
Conclusion
This compound has demonstrated significant potential as an inhibitor of furin-mediated bacterial toxin activation. Its stability, potency, and efficacy in both in vitro and in vivo models make it a valuable lead compound for the development of novel therapeutics against infections caused by bacteria that utilize this activation mechanism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further research into the optimization of polyarginine-based inhibitors may lead to even more potent and selective compounds with broad-spectrum anti-toxin activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The furin inhibitor this compound blocks the activation of Pseudomonas aeruginosa exotoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound TFA (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]
- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 14. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. bpsbioscience.com [bpsbioscience.com]
Hexa-D-arginine: A Technical Guide to its Fundamental Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexa-D-arginine, a synthetic peptide composed of six D-isomers of the amino acid arginine, has emerged as a versatile tool in fundamental and applied biomedical research. Its unique properties as a potent inhibitor of the proprotein convertase furin and as a cell-penetrating peptide (CPP) have led to its application in diverse fields, including drug delivery, molecular imaging, and the study of various pathological processes. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Applications and Mechanisms of Action
This compound's primary mechanism of action is the competitive inhibition of furin and other related proprotein convertases (PCs) like PACE4 and PC1.[1][2][3] Furin is a crucial enzyme in the trans-Golgi network that processes a wide array of precursor proteins into their biologically active forms by cleaving at specific recognition sites.[4] By inhibiting furin, this compound can effectively block the activation of numerous substrates, including bacterial toxins, viral glycoproteins, and endogenous proteins involved in various signaling pathways.[2][4][5]
Furthermore, the cationic nature of the arginine residues confers cell-penetrating properties to this compound.[3][6] This allows it to traverse cellular membranes and facilitate the intracellular delivery of conjugated cargo molecules, such as drugs, imaging agents, and nucleic acids.[6] The use of D-isomers of arginine enhances the peptide's stability by making it resistant to proteolytic degradation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and application of this compound from various research studies.
Table 1: Inhibitory Activity of this compound against Proprotein Convertases
| Proprotein Convertase | Ki Value | Reference |
| Furin | 106 nM | [1][2][3] |
| PACE4 | 580 nM | [1][3] |
| PC1 | 13.2 µM | [1][3] |
Table 2: In Vitro Efficacy of this compound in Toxin Inhibition
| Cell Line | Toxin | This compound Concentration | Observed Effect | Reference |
| Murine Alveolar Macrophages (RAW 264.7) | Anthrax Toxin (PA + LF) | 1 µM | 16% protection from cell death at 6h | [7] |
| Murine Alveolar Macrophages (RAW 264.7) | Anthrax Toxin (PA + LF) | 100 µM | 36% increase in cell survival | [7] |
| Chinese Hamster Ovary (CHO) cells | Pseudomonas aeruginosa exotoxin A (PEA) | 1 µM - 10 µM | Significant protection from cytotoxicity | [5] |
Table 3: In Vivo Efficacy of this compound in Toxin Challenge Models
| Animal Model | Toxin | This compound Dosage | Route of Administration | Outcome | Reference |
| Fisher 344 Rats | Anthrax Toxin (PA + LF) | 1 mg/100 µL | Intravenous | 40% survival at 5 hours | [4] |
| FVB and 129/Sv Mice | Pseudomonas aeruginosa exotoxin A (PEA) | 0.1, 1, or 10 nmol | Intraperitoneal, Intravenous, or Subcutaneous | Significantly improved survival rate | [5][8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Furin Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against furin using a fluorogenic substrate.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
In a 96-well black microplate, add 50 µL of recombinant human furin (e.g., at 0.5 ng/µL in assay buffer) to each well.
-
Add 10 µL of this compound at various concentrations (to achieve a final concentration range, e.g., 1 nM to 100 µM) or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic furin substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes using a fluorometer.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes how to quantify the cell-penetrating ability of this compound by measuring the uptake of a fluorescently labeled cargo.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Hexa-D-arginine) or a cargo molecule conjugated to fluorescently labeled this compound.
-
Cell line of interest (e.g., HeLa, CHO-K1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the fluorescently labeled this compound conjugate in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the fluorescent conjugate.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The mean fluorescence intensity of the cell population is indicative of the amount of cellular uptake.
Protocol 3: In Vivo Toxin Challenge Study
This protocol details an in vivo experiment to evaluate the protective effect of this compound against a lethal toxin challenge in a mouse model.
Materials:
-
This compound
-
Toxin (e.g., Pseudomonas aeruginosa exotoxin A)
-
Laboratory mice (e.g., FVB strain, 6 weeks old)
-
Sterile physiological saline
-
Syringes and needles for administration
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Prepare a sterile solution of this compound in physiological saline at the desired concentrations (e.g., 1, 10, or 100 µM).
-
Prepare a sterile solution of the toxin in physiological saline at a predetermined lethal dose.
-
Divide the mice into experimental groups (e.g., control, toxin only, toxin + this compound at different doses).
-
Administer this compound to the respective groups via the desired route (e.g., intraperitoneal injection of 100 µL).[5]
-
Shortly after (or concurrently with) this compound administration, challenge the mice with the lethal dose of the toxin via the appropriate route (e.g., intraperitoneal injection).
-
Monitor the mice for signs of toxicity and record survival rates over a period of several days.
-
At the end of the experiment, euthanize the surviving animals according to approved ethical protocols.
-
Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to this compound research.
References
- 1. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
Hexa-D-arginine as a Modulator of SARS-CoV-2 Spike Protein Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical, multi-step process orchestrated by the viral spike (S) glycoprotein. A key event that potentiates the virus's infectivity is the proteolytic cleavage of the S protein at the S1/S2 boundary by the host protease, furin. This event "primes" the S protein for subsequent conformational changes necessary for membrane fusion. The unique presence of a polybasic furin cleavage site in the SARS-CoV-2 S protein, absent in many other related coronaviruses, marks it as a significant determinant of viral pathogenicity and a prime target for therapeutic intervention. This technical guide explores the role of Hexa-D-arginine, a potent and stable peptide-based furin inhibitor, in the context of SARS-CoV-2 S protein cleavage research. We provide a consolidated overview of the underlying molecular mechanisms, quantitative inhibitory data, detailed experimental protocols, and the logical framework for investigating furin inhibition as an antiviral strategy.
The Molecular Gateway: SARS-CoV-2 Spike Protein Activation
The SARS-CoV-2 S protein is a class I viral fusion protein composed of two functional subunits: S1, which contains the receptor-binding domain (RBD) for engaging with the host's Angiotensin-Converting Enzyme 2 (ACE2) receptor, and S2, which harbors the machinery for membrane fusion.[1][2][3] For the virus to successfully enter a host cell, the S protein must undergo a two-step sequential cleavage.[2][4]
-
Priming Cleavage (S1/S2 Site): During virion assembly and egress from an infected cell, the S protein is cleaved at the boundary of the S1 and S2 subunits.[3][5] This cleavage is mediated by furin or other furin-like proprotein convertases (PCs) located in the Golgi apparatus.[2][5][6] The SARS-CoV-2 genome uniquely features an insertion of the sequence 681-PRRARS-686 at this site, creating a canonical RxxR motif that is efficiently recognized and cleaved by furin.[1][7][8]
-
Fusion-Activating Cleavage (S2' Site): Following the virus's binding to the ACE2 receptor on a new target cell, a second cleavage occurs at the S2' site. This is typically performed by cell surface proteases, most notably the Transmembrane Serine Protease 2 (TMPRSS2).[2][9] This second cleavage exposes the fusion peptide within the S2 subunit, initiating the fusion of the viral and host cell membranes, and releasing the viral genome into the cytoplasm.[2][9]
The initial furin-mediated cleavage at the S1/S2 site is considered a critical step that enhances the efficiency of the subsequent fusion process, thereby promoting viral transmission and cell-to-cell spread (syncytia formation).[4][10][11]
This compound: A Potent Furin Inhibitor
This compound (also known as Furin Inhibitor II) is a synthetic peptide composed of six D-isomeric arginine residues with a C-terminal amide.[12] The use of D-amino acids confers significant stability against degradation by endogenous proteases, making it a robust tool for in vitro and in vivo studies.[13][14] It acts as a competitive inhibitor of furin and other related proprotein convertases.[12][14][15][16]
Data Presentation: Inhibitory Potency
The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger binding affinity to the enzyme. This compound exhibits high potency and specificity for furin.
| Target Protease | Inhibitory Constant (Ki) | References |
| Furin | 106 nM (0.106 µM) | [12][14][15][16][17] |
| PACE4 | 580 nM (0.58 µM) | [12][14][15][17] |
| PC1/3 | 13.2 µM | [12][14][15][17] |
| Table 1: Inhibitory potency of this compound against key proprotein convertases. |
The logical framework for its use in SARS-CoV-2 research is straightforward: by potently inhibiting furin, this compound can prevent the initial S1/S2 cleavage, thereby blocking the S protein's activation and subsequent viral entry. Studies have confirmed that furin inhibitors can suppress SARS-CoV-2 production and its cytopathic effects in cell culture.[11][12]
Experimental Protocols
Investigating the effect of this compound on S protein cleavage involves a range of techniques from biochemical assays to cell-based viral infection models.
Protocol 1: In Vitro Furin Cleavage Assay
This assay directly measures the ability of an inhibitor to block furin's enzymatic activity on a substrate mimicking the S1/S2 cleavage site.
Methodology:
-
Reagents: Recombinant human furin, a fluorogenic peptide substrate containing the SARS-CoV-2 S1/S2 sequence (e.g., MCA-Arg-Lys-Arg-Arg-Ser-Val-Ala-Arg-Ser-DPA-NH2), this compound, and assay buffer (e.g., 100 mM HEPES, 1 mM CaCl2, pH 7.5).
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add recombinant furin to wells containing either the inhibitor dilutions or buffer (control). c. Pre-incubate for 15-30 minutes at 37°C to allow inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic peptide substrate to all wells. e. Monitor the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a plate reader at 37°C. Cleavage of the peptide separates the fluorophore (MCA) from the quencher (DPA), resulting in a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Pseudovirus Entry Assay
This assay uses a safe, non-replicating virus (typically lentivirus) engineered to express the SARS-CoV-2 S protein on its surface to measure the impact of an inhibitor on viral entry.[4][18]
Methodology:
-
Pseudovirus Production: a. Co-transfect HEK-293T cells with three plasmids: i. A lentiviral backbone plasmid carrying a reporter gene (e.g., Luciferase). ii. A packaging plasmid (e.g., psPAX2). iii. An expression plasmid for the SARS-CoV-2 S protein. b. After 48-72 hours, harvest the cell supernatant containing the pseudovirus particles.
-
Infection Assay: a. Seed target cells that express the ACE2 receptor (e.g., HEK-293T-hACE2 or Vero E6 cells) in a 96-well plate.[19] b. The next day, treat the cells with serial dilutions of this compound for 1-2 hours. c. Add a standardized amount of the S-pseudotyped virus to each well. d. Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Readout: a. Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase) using a plate reader. b. A reduction in the reporter signal in inhibitor-treated cells compared to controls indicates inhibition of viral entry.
Protocol 3: Live Virus Cytopathic Effect (CPE) and Plaque Reduction Assay
This assay uses infectious SARS-CoV-2 to directly measure the inhibitor's ability to prevent virus replication and cell death. (Note: This protocol must be performed in a BSL-3 facility).
Methodology:
-
Cell Preparation: Seed a confluent monolayer of susceptible cells (e.g., Vero E6) in multi-well plates.
-
Infection and Treatment: a. Prepare serial dilutions of this compound in infection medium. b. Prepare a standardized dilution of SARS-CoV-2 virus stock. c. Pre-incubate the virus with the inhibitor dilutions for 1 hour at 37°C. d. Remove growth media from the cells, wash, and add the virus-inhibitor mixtures. e. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay and Incubation: a. Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding inhibitor concentrations. b. Incubate for 2-4 days until plaques (zones of dead cells) are visible in the no-inhibitor control wells.
-
Quantification: a. Fix the cells (e.g., with 4% formaldehyde). b. Stain the cells with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones. c. Count the number of plaques in each well. The concentration of inhibitor that reduces the plaque count by 50% (PRNT50) is determined.
Conclusion and Future Directions
The furin cleavage site at the S1/S2 junction is a key determinant of SARS-CoV-2 infectivity and pathogenesis.[4] Targeting the host protease furin represents a compelling host-directed antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to therapies targeting viral proteins. This compound, as a well-characterized, potent, and stable furin inhibitor, serves as an invaluable research tool to dissect the mechanisms of S protein activation. Its demonstrated efficacy in blocking furin-dependent processes in other pathological contexts, such as bacterial toxin activation, underscores its potential as a lead compound for the development of novel therapeutics against SARS-CoV-2 and future coronaviruses that may rely on a similar activation mechanism.[13][20] Further research, including advanced preclinical and in vivo studies, is warranted to fully evaluate the therapeutic utility of furin inhibition for COVID-19.
References
- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 2. Proteolytic activation of SARS‐CoV‐2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emergence of the Spike Furin Cleavage Site in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoporetech.com [nanoporetech.com]
- 5. Sequential glycosylations at the multibasic cleavage site of SARS-CoV-2 spike protein regulate viral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 spike and its adaptable furin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sequence at Spike S1/S2 site enables cleavage by furin and phospho-regulation in SARS-CoV2 but not in SARS-CoV1 or MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolytic Cleavage of the SARS-CoV-2 Spike Protein and the Role of the Novel S1/S2 Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is vast, yet their clinical translation is often hindered by their inherent instability. Susceptibility to rapid enzymatic degradation in biological systems significantly curtails their bioavailability and in vivo half-life, thereby limiting their efficacy. A key strategy to surmount this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability, offering a critical resource for researchers in drug discovery and development.
The Chirality Advantage: Why D-amino Acids Confer Stability
Proteins and naturally occurring peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental principle behind the enhanced stability of D-amino acid-containing peptides.[1][2][3]
Incorporating D-amino acids can significantly increase a peptide's half-life in biological fluids like plasma and serum.[2][3][4][5] This enhanced stability translates to prolonged in vivo circulation, a critical factor for therapeutic efficacy.
Quantitative Analysis of Stability: D- vs. L-Peptides
The most direct way to assess the impact of D-amino acid incorporation is through comparative stability studies. The following tables summarize quantitative data from various studies, highlighting the dramatic increase in stability observed for D-amino acid-containing peptides compared to their L-counterparts.
Table 1: Comparative In Vitro Half-Life of L- and D-Amino Acid Peptides in Plasma/Serum
| Peptide Sequence (L-amino acids) | Modification (D-amino acid substitution) | Matrix | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) | Reference |
| RDP215 | 9D-RDP215 (multiple L- to D-substitutions) | Human Serum | Not specified (significant degradation) | Significantly more stable | [2][4] |
| tp-TPTGTQ-tpt (L-core) | tp-TPTGTQ-tpt (D-termini) | Human Serum (50%) | Degradable | Completely stable | [3] |
| [F7,P34]-pNPY analogue | Tam-labeled at Lys4 | Human Blood Plasma | 43.5 h | N/A | [4][6] |
| [F7,P34]-pNPY analogue | Tam-labeled at Lys18 | Human Blood Plasma | 3.8 h | N/A | [6] |
| Somatostatin | Octreotide (contains D-Phe and D-Trp) | Plasma | A few minutes | 1.5 hours | [3][5] |
Table 2: Pharmacokinetic Parameters of D-Amino Acid Peptides
| D-Peptide | Administration Route | Cmax/Dose ((µg/g)/(mg/kg)) | Terminal Half-life (Plasma) | Bioavailability | Reference |
| RD2 | Intravenous (i.v.) | ~0.06 (brain) | > 2 days | High (i.p., s.c., p.o.) | [1][7] |
| RD2 | Intraperitoneal (i.p.) | ~0.06 (brain) | > 2 days | High | [1][7] |
| RD2 | Subcutaneous (s.c.) | ~0.06 (brain) | > 2 days | High | [1][7] |
| RD2 | Oral (p.o.) | ~0.06 (brain) | > 2 days | High | [1][7] |
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of peptide stability is paramount in drug development. Below are detailed protocols for common in vitro stability assays.
In Vitro Peptide Stability Assay in Human Plasma/Serum using RP-HPLC
This protocol outlines the steps to determine the half-life of a peptide in human plasma or serum by monitoring its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Test peptide and control peptide (e.g., all L-amino acid version)
-
Human plasma or serum (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) or other suitable protein precipitation agent (e.g., acetonitrile)
-
HPLC-grade water and acetonitrile (ACN)
-
RP-HPLC system with a C18 column and UV detector
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mM.
-
Incubation:
-
Pre-warm human plasma or serum to 37°C.
-
In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed plasma/serum to achieve a final peptide concentration of 10-100 µM. The final plasma/serum concentration should be at least 50%.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the peptide to the plasma and quenched immediately.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitation agent to stop enzymatic degradation. For example, add the 100 µL aliquot to 200 µL of cold 1% (v/v) TFA in acetonitrile.
-
Vortex the sample vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20-50 µL) onto the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact peptide in the chromatograms for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t1/2) by fitting the data to a first-order decay model.
-
Proteolytic Degradation Assay with Specific Proteases (e.g., Trypsin, Chymotrypsin)
This protocol assesses the stability of a peptide against specific proteases.
Materials:
-
Test peptide
-
Trypsin and/or Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column and UV detector or LC-MS system
Procedure:
-
Enzyme and Peptide Preparation:
-
Prepare a stock solution of the protease (e.g., 1 mg/mL in 1 mM HCl for trypsin).
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in the reaction buffer).
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the reaction buffer.
-
Initiate the reaction by adding the protease to a final enzyme:substrate ratio (w/w) of, for example, 1:100 or 1:50.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of 10% TFA).
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to separate and identify the intact peptide and its degradation fragments.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the intact peptide over time to determine the rate of degradation.
-
Identification of the cleavage products by mass spectrometry can reveal the specific sites of proteolytic attack.
-
Visualizing Stability and Function: Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Proteolytic Degradation of L-Peptides vs. D-Peptides
This diagram illustrates the fundamental difference in how proteases interact with L-peptides versus D-peptides.
Caption: Protease interaction with L- and D-peptides.
Experimental Workflow for Peptide Stability Assessment
This diagram outlines the key steps in a typical experimental workflow for evaluating peptide stability.
Caption: Workflow for peptide stability analysis.
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation by a D-Peptide
D-amino acid peptides have shown promise as therapeutic agents for Alzheimer's disease by inhibiting the aggregation of the amyloid-beta (Aβ) peptide.
Caption: D-peptide inhibition of amyloid-beta aggregation.
Signaling Pathway: D-Peptide Antagonist for a G-Protein Coupled Receptor (GPCR)
D-peptides can be designed as antagonists for GPCRs, blocking the downstream signaling cascade.
Caption: D-peptide antagonism of GPCR signaling.
Conclusion
The incorporation of D-amino acids represents a powerful and widely applicable strategy to enhance the stability of peptide-based therapeutics. By rendering peptides resistant to proteolytic degradation, this approach directly addresses one of the most significant hurdles in their clinical development. The data clearly demonstrate substantial improvements in in vitro and in vivo stability, leading to more favorable pharmacokinetic profiles. The experimental protocols provided herein offer a standardized framework for assessing peptide stability, while the visualizations illustrate the core principles and applications of D-amino acid-containing peptides. For researchers and drug developers, a thorough understanding and application of these principles are essential for unlocking the full therapeutic potential of peptides.
References
- 1. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Preliminary Efficacy of Hexa-D-arginine: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive analysis of the preliminary efficacy of Hexa-D-arginine, a potent inhibitor of the proprotein convertase furin. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Furin Inhibition
This compound exerts its therapeutic potential by targeting furin, a crucial enzyme in the activation of numerous bacterial and viral proteins. Furin-mediated cleavage is a prerequisite for the cytotoxic effects of various pathogens. By inhibiting this enzyme, this compound effectively blocks the activation of these toxins, thereby protecting host cells from damage.
Quantitative Efficacy Data
The inhibitory potency of this compound against furin and related proprotein convertases has been quantified, demonstrating its specificity and efficacy. Furthermore, preclinical studies have established its protective effects against potent bacterial toxins.
| Target Enzyme | Inhibitory Constant (Ki) | Reference |
| Furin | 106 nM | [1][2][3][4] |
| PACE4 | 580 nM | [1][2][3][4] |
| PC1 | 13.2 µM | [1][2][3][4] |
| In Vitro Toxin Neutralization | Cell Line | Toxin | This compound Concentration | Observed Effect | Reference |
| Cytotoxicity Protection | CHO cells | Pseudomonas aeruginosa exotoxin A (PEA) | 10 µM | Significant protection from cell death | [5] |
| Cytotoxicity Protection | RAW 264.7 cells | Anthrax Toxin (PA + LF) | 10 µM | Protection against cytotoxic effects | [6] |
| In Vivo Efficacy | Animal Model | Toxin/Challenge | This compound Dosage | Outcome | Reference |
| Improved Survival | FVB and 129/Sv mice | Pseudomonas aeruginosa exotoxin A (PEA) | 0.1, 1, or 10 nmol (intraperitoneal) | Significantly improved survival rate and decreased circulating TNF-α | [4][5][7] |
| Delayed Toxemia | Rats | Anthrax Toxin | 1 mg/100 µL | 40% survival at 5 hours (compared to 0% in control) and delayed onset of toxemia | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay: Pseudomonas aeruginosa Exotoxin A (PEA)
Objective: To assess the ability of this compound to protect cells from PEA-induced cytotoxicity.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Pseudomonas aeruginosa exotoxin A (PEA)
-
This compound
-
Cell culture medium and supplements
-
WST-1 or similar cell proliferation reagent
Methodology:
-
Cell Seeding: Plate CHO cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PEA in the presence or absence of different concentrations of this compound (e.g., 1-100 µM). Include appropriate controls (untreated cells, cells with PEA only, cells with this compound only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions.
-
Cytotoxicity Assessment: Add a cell proliferation reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells in each treatment group compared to the control group.
In Vivo Mouse Model: PEA Challenge
Objective: To evaluate the in vivo efficacy of this compound in protecting mice from a lethal challenge with PEA.
Materials:
-
FVB or 129/Sv mice
-
Pseudomonas aeruginosa exotoxin A (PEA)
-
This compound
-
Sterile saline for injection
Methodology:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., control, PEA only, PEA + this compound).
-
Dosing: Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. In some studies, this compound was given as a pretreatment.
-
Toxin Challenge: Inject mice with a lethal dose of PEA (e.g., intraperitoneally).
-
Monitoring: Observe the mice regularly for signs of toxicity and record survival over a specified period (e.g., 7 days).
-
(Optional) Biomarker Analysis: Collect blood samples at different time points to measure levels of inflammatory cytokines like TNF-α.
Visualizing the Core Concepts
Furin-Mediated Toxin Activation Pathway
Caption: Furin-mediated activation of bacterial toxins and its inhibition by this compound.
Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for evaluating the efficacy of this compound.
References
- 1. Proteolytic activation of bacterial toxins by eukaryotic cells is performed by furin and by additional cellular proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Furin‐mediated protein processing in infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hexa-D-arginine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexa-D-arginine is a synthetic peptide composed of six D-isomers of the amino acid arginine. Its utility in cell culture experiments stems from two primary properties: its function as a potent and specific inhibitor of the proprotein convertase furin and its ability to act as a cell-penetrating peptide (CPP). These characteristics make it a valuable tool for investigating cellular processes involving furin-mediated protein activation and for enhancing the intracellular delivery of various molecules.
The D-isomeric form of the peptide confers resistance to degradation by cellular proteases, ensuring greater stability and prolonged activity in cell culture environments.
Principle of Action
This compound's primary mechanism of action is the competitive inhibition of furin, a calcium-dependent serine endoprotease.[1][2][3] Furin is a key enzyme in the constitutive secretory pathway, responsible for the proteolytic maturation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral and bacterial toxins.[2][3] By binding to the active site of furin, this compound prevents the cleavage and subsequent activation of these substrate proteins.
As a cationic cell-penetrating peptide, this compound facilitates the transport of molecules across the plasma membrane. This property can be harnessed to improve the intracellular delivery of drugs, nucleic acids, and other research agents that have poor membrane permeability.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Ki Value | Reference |
| Furin | 106 nM | [1][2][3] |
| PACE4 | 580 nM | [1][3] |
| PC1 | 13.2 µM | [1][3] |
Table 2: Effective Concentrations in Cell Culture
| Application | Cell Line | Concentration Range | Observed Effect | Reference |
| Furin Inhibition | CHO cells | 1 - 100 µM | No apparent cytotoxicity; protection against Pseudomonas exotoxin A. | |
| Furin Inhibition | RAW 264.7 cells | 10 µM | Protection against anthrax toxin cytotoxicity. | [5] |
| Enhanced Cellular Uptake | Raji cells | Not specified | Two-fold increase in uptake of a conjugated SHAL. | [4] |
Experimental Protocols
Protocol 1: Assessment of Furin Inhibition in Cell Culture
This protocol describes a method to evaluate the ability of this compound to inhibit the processing of a furin substrate in a cellular context.
Materials:
-
Cells expressing the furin substrate of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Reagents and equipment for Western blotting
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Treatment with this compound:
-
Allow cells to adhere and grow overnight.
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle-only control (e.g., water).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for inhibition of furin and subsequent effects on substrate processing.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Analysis of Substrate Processing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the processing of the furin substrate by Western blotting. Use an antibody that can distinguish between the pro- and cleaved forms of the substrate. A decrease in the cleaved form and/or an accumulation of the pro-form in this compound-treated cells indicates furin inhibition.
-
Protocol 2: Cell Viability Assay (WST-1)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-1 reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
-
Treatment:
-
After 24 hours, add 10 µL of this compound at various concentrations to the wells. Include a vehicle-only control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: Cellular Uptake Assay using a Fluorescently Labeled Cargo
This protocol describes a method to evaluate the ability of this compound to enhance the intracellular delivery of a cargo molecule.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugated to a fluorescent molecule (e.g., FITC) or a fluorescent cargo co-incubated with unconjugated this compound.
-
Hoechst 33342 or DAPI for nuclear staining
-
Formaldehyde or paraformaldehyde for cell fixation
-
PBS
-
Microscopy-grade glass coverslips or imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a multi-well plate or in an imaging plate.
-
-
Treatment:
-
Once the cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the fluorescently labeled this compound or the fluorescent cargo with unconjugated this compound. Include a control with the fluorescent cargo alone.
-
Incubate for a specific time (e.g., 1-4 hours).
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS to remove any unbound fluorescent peptide/cargo.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.
-
Capture images using appropriate filter sets for the fluorophore and the nuclear stain.
-
Analyze the images to assess the intracellular localization and intensity of the fluorescent signal. An increase in intracellular fluorescence in the presence of this compound indicates enhanced uptake.
-
Visualizations
Caption: Signaling pathway of furin-mediated protein activation and its inhibition by this compound.
Caption: Experimental workflow for assessing furin inhibition by this compound in cell culture.
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Utilizing Hexa-D-arginine for the Study of Pseudomonas Exotoxin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its secretion of potent virulence factors, including Pseudomonas exotoxin A (PEA). PEA is an ADP-ribosyltransferase that inactivates elongation factor 2 in eukaryotic cells, leading to the cessation of protein synthesis and subsequent cell death.[1][2] The activation of PEA is a critical step in its cytotoxic cascade and is dependent on proteolytic cleavage by the host cell proprotein convertase, furin.[1][3][4]
Hexa-D-arginine (D6R) is a small, stable, and cell-permeable competitive inhibitor of furin.[1][3] This property makes it a valuable research tool for investigating the mechanisms of PEA activation and cytotoxicity. By blocking furin activity, this compound prevents the proteolytic processing of PEA, thereby inhibiting its toxic effects.[1][3][5] These application notes provide detailed protocols for utilizing this compound to study PEA in both in vitro and in vivo models.
Mechanism of Action
Pseudomonas exotoxin A is secreted as a single polypeptide chain that must be processed to become active.[6] Upon binding to the low-density lipoprotein receptor-related protein (LRP) on the surface of host cells, PEA is endocytosed.[4] Inside the cell, furin cleaves PEA, releasing a 37-kDa C-terminal fragment.[1] This fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2 (eEF2), halting protein synthesis and leading to apoptosis.[1][2]
This compound acts as a furin inhibitor, thus blocking the cleavage of PEA.[1][3] This inhibition prevents the release of the catalytically active 37-kDa fragment, thereby protecting the cell from the toxin's effects. Some studies also suggest that furin inhibitors may impact the processing of the PEA receptor, LRP, and its endocytosis, adding another layer to the protective mechanism.[7][8]
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the protective effects of this compound against PEA-induced cytotoxicity in Chinese Hamster Ovary (CHO) cells.
| Cell Line | PEA Concentration | This compound (D6R) Concentration | Incubation Time | Outcome | Reference |
| CHO | 10 ng/ml | 0 µM | 24 h | 50% cell death (IC50) | [1] |
| CHO | 10 ng/ml | 1 µM | Not Specified | Partial protection from cell lysis | [1] |
| CHO | 10 ng/ml | 10 µM | Not Specified | Significant protection from cell lysis | [1] |
| L929 | 100 pM | 60 µM | Up to 8 h | No significant effect on PEA toxicity | [7][8] |
In Vivo Efficacy Data
This table presents the in vivo effects of this compound on PEA-induced mortality and inflammatory response in FVB mice.
| Animal Model | PEA Dose | This compound (D6R) Dose | Outcome | Reference |
| FVB Mice | 0.1 µ g/mouse | N/A | High mortality rate | [1] |
| FVB Mice | 0.1 µ g/mouse | 1 nmol (approx. 3.8 mg/kg) | Significantly improved survival rate | [1] |
| FVB Mice | Not Specified | 1 nmol | Decreased circulating levels of TNF-α | [1][5] |
Experimental Protocols
Protocol 1: In Vitro PEA Cytotoxicity Assay
This protocol details a method to assess the protective effects of this compound against PEA-induced cytotoxicity in a mammalian cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
Pseudomonas exotoxin A (PEA)
-
This compound (D6R)
-
Phosphate-buffered saline (PBS)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed CHO cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of PEA and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PEA, this compound, or a combination of both. Include appropriate controls (untreated cells, cells with PEA only, cells with this compound only).
-
Incubate the plate for 24 hours.
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate for 1 hour at 37°C.
-
Measure the absorbance at 450 nm (measurement wavelength) and 630 nm (reference wavelength) using a microplate reader.
-
Calculate cell viability as the difference in absorbance (A450 - A630) and express it as a percentage of the untreated control.
Protocol 2: In Vivo PEA Challenge Model
This protocol describes an in vivo model to evaluate the therapeutic potential of this compound in protecting mice from PEA-induced mortality.
Materials:
-
FVB mice (e.g., 10 animals per group)
-
Pseudomonas exotoxin A (PEA)
-
This compound (D6R)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection
-
TNF-α ELISA kit
Procedure:
-
Acclimate FVB mice to the laboratory conditions.
-
Divide the mice into experimental groups (e.g., PEA only, PEA + this compound, vehicle control).
-
Administer 0.1 µg of PEA per mouse via intraperitoneal injection.
-
Immediately following PEA administration, inject 1 nmol of this compound or the vehicle control intraperitoneally.
-
Monitor the mice for signs of toxicity and record the survival rate daily for 6 days.
-
For cytokine analysis, collect trunk blood at 12 and 24 hours post-intoxication.
-
Separate the plasma and measure TNF-α levels using a sensitive immunoassay (ELISA) according to the manufacturer's instructions.
Conclusion
This compound is a potent and specific inhibitor of furin, making it an indispensable tool for elucidating the role of this protease in the activation of Pseudomonas exotoxin A. The protocols and data presented here provide a framework for researchers to investigate PEA's mechanism of action and to explore the therapeutic potential of furin inhibitors in combating P. aeruginosa infections. The contrasting findings on the effect of this compound on PEA toxicity under different experimental conditions highlight the complexity of the toxin's intracellular trafficking and activation, warranting further investigation.
References
- 1. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exotoxin A from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 3. journals.asm.org [journals.asm.org]
- 4. Furin regulates both the activation of Pseudomonas exotoxin A and the Quantity of the toxin receptor expressed on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The furin inhibitor this compound blocks the activation of Pseudomonas aeruginosa exotoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Pseudomonas exotoxin. Identification of a rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Hexa-D-arginine: A Potent Tool for Anthrax Toxin Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrax toxin, a tripartite exotoxin produced by Bacillus anthracis, is a key virulence factor in the pathogenesis of anthrax. The toxin consists of three individual, non-toxic proteins: Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF). The toxic effects are manifested when PA, the cell-binding component, facilitates the entry of LF and EF into the host cell cytosol. A critical step in the intoxication process is the proteolytic activation of the 83 kDa precursor form of PA (PA83) into a 63 kDa form (PA63) by host cell surface proteases, primarily furin.[1][2][3] This activation is essential for the subsequent oligomerization of PA63 and the translocation of LF and EF into the cell.
Hexa-D-arginine (D6R), a small, stable peptide, has emerged as a valuable research tool for studying anthrax toxin pathogenesis.[2][3] It functions as a potent inhibitor of furin and furin-like proteases.[1][2][3][4] By blocking the cleavage of PA83, this compound effectively prevents the downstream events of toxin assembly and internalization, thereby protecting cells from the cytotoxic effects of the anthrax lethal toxin (LeTx), a combination of PA and LF.[2][3] These application notes provide a comprehensive overview of the use of this compound in anthrax toxin research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action of this compound in Anthrax Toxin Inhibition
The primary mechanism by which this compound neutralizes anthrax toxin is through the competitive inhibition of furin. Furin is a calcium-dependent serine endoprotease that recognizes and cleaves precursor proteins at specific amino acid sequences, typically Arg-X-X-Arg.[5] The protective antigen of anthrax toxin contains a furin cleavage site (Arg-Lys-Lys-Arg) at residues 164-167, which is essential for its activation.[5]
This compound, with its poly-arginine structure, mimics the substrate recognition site of furin, leading to its potent and specific inhibition.[4][6] By binding to the active site of furin, this compound prevents the protease from cleaving PA83. This blockade of PA activation is the critical step that halts the entire intoxication cascade.
Diagram: Anthrax Toxin Activation and Inhibition by this compound
Caption: Anthrax toxin activation pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting anthrax toxin activity from published studies.
Table 1: In Vitro Efficacy of this compound against Anthrax Lethal Toxin
| Cell Line | Toxin Components & Concentration | This compound (D6R) Concentration | Incubation Time | Observed Effect | Reference |
| RAW 264.7 (murine macrophages) | PA (25 ng/mL) + LF (12 ng/mL) | 1 µM | 6 hours | 16% protection from cell death | [3] |
| RAW 264.7 (murine macrophages) | PA (25 ng/mL) + LF (12 ng/mL) | 100 µM | 6 hours | 36% protection from cell death | [3] |
Table 2: In Vivo Efficacy of this compound against Anthrax Lethal Toxin
| Animal Model | Toxin Challenge | This compound (D6R) Administration | Observation Period | Survival Rate | Reference |
| Fischer 344 Rats | PA (40 µ g/rat ) + LF (8 µ g/rat ) | Intravenous injection immediately after toxin | 24 hours | Delayed time to death | [3] |
Table 3: Furin Inhibition Constants for this compound
| Enzyme | Ki Value |
| Furin | 106 nM |
| PACE4 | 580 nM |
| PC1 | 13.2 µM |
Note: Data for PACE4 and PC1 are provided for context on specificity.[4]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in anthrax toxin research.
Protocol 1: In Vitro Anthrax Lethal Toxin Neutralization Assay
This protocol is designed to assess the ability of this compound to protect mammalian cells from the cytotoxic effects of anthrax lethal toxin.
Materials:
-
RAW 264.7 murine macrophage cell line (or other sensitive cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant Protective Antigen (PA)
-
Recombinant Lethal Factor (LF)
-
This compound (D6R)
-
Cell viability reagent (e.g., MTT, WST-1, or LDH release assay kit)
-
96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10^4 to 4 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a working solution of anthrax lethal toxin by combining PA and LF in serum-free medium. A final concentration of 25 ng/mL PA and 12 ng/mL LF is often used for RAW 264.7 cells.[3]
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Immediately add the anthrax lethal toxin solution to the wells.
-
Include control wells: untreated cells, cells treated with toxin only, and cells treated with this compound only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 3-6 hours).
-
Cell Viability Assessment:
-
After incubation, measure cell viability using a standard assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the concentration of this compound to determine the protective effect.
-
Diagram: Experimental Workflow for In Vitro Toxin Neutralization Assay
Caption: Workflow for assessing in vitro anthrax toxin neutralization by this compound.
Protocol 2: In Vivo Protection Study in a Rat Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in protecting rats from a lethal challenge with anthrax toxin. Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Fischer 344 rats (or other suitable rodent model)
-
Recombinant Protective Antigen (PA)
-
Recombinant Lethal Factor (LF)
-
This compound (D6R)
-
Sterile saline for injection
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.
-
Preparation of Injections:
-
Prepare a solution of PA and LF in sterile saline. A typical challenge dose is 10 times the minimum lethal dose (e.g., 40 µg of PA and 8 µg of LF per rat).[3]
-
Prepare a solution of this compound in sterile saline at the desired concentration.
-
-
Toxin and Inhibitor Administration:
-
Administer the lethal toxin solution to the rats via intravenous injection.
-
Immediately following the toxin challenge, administer the this compound solution intravenously.
-
Include a control group that receives the lethal toxin followed by a saline injection.
-
-
Monitoring:
-
Monitor the animals continuously for signs of toxemia and record the time to death for each animal over a 24-hour period.
-
-
Data Analysis:
-
Compare the survival rates and time to death between the this compound-treated group and the control group.
-
Statistical analysis (e.g., Kaplan-Meier survival curves) should be used to determine the significance of the protective effect.
-
Conclusion
This compound serves as a powerful and specific tool for the investigation of anthrax toxin pathogenesis. Its well-defined mechanism of action, targeting the crucial furin-mediated activation of Protective Antigen, allows researchers to dissect the molecular events of intoxication. The protocols and data presented here provide a framework for utilizing this compound to study the effects of anthrax toxin in both in vitro and in vivo models, and for the preliminary evaluation of furin inhibitors as potential therapeutic agents against anthrax.
References
- 1. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anthrax toxin protective antigen is activated by a cell surface protease with the sequence specificity and catalytic properties of furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Inhibitors of Anthrax Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexa-D-arginine in Enhanced Drug Delivery to Lymphoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexa-D-arginine is a cell-penetrating peptide (CPP) that has demonstrated significant potential in enhancing the intracellular delivery of therapeutic agents to lymphoma cells. As an arginine-rich peptide, it facilitates the transport of conjugated molecules across the cell membrane. This document provides detailed application notes and protocols based on existing research to guide the utilization of this compound for enhanced drug delivery in lymphoma cell lines, such as Raji cells.
Principle and Mechanism of Action
This compound enhances the uptake and retention of conjugated molecules in lymphoma cells.[1][2] This is achieved through its function as a CPP. The primary mechanism of internalization for arginine-rich peptides is thought to be macropinocytosis, an endocytic pathway.[2][3][4] This process involves the formation of large vesicles that engulf the peptide and its cargo, leading to their entry into the cell. Evidence also suggests the possibility of direct translocation across the plasma membrane.[2]
The use of D-isomers of arginine in the hexa-arginine sequence provides the advantage of increased resistance to proteolytic degradation, which is a crucial attribute for in vivo applications.[1]
Application: Enhanced Delivery of a Selective High Affinity Ligand (SHAL) to Raji Lymphoma Cells
A key application of this compound has been demonstrated by its conjugation to a Selective High Affinity Ligand (SHAL), specifically (DvLPBaPPP)2LLDo, which targets the HLA-DR10 receptor overexpressed on B-cell malignancies like Raji lymphoma.[1][2] The conjugation of this compound to this SHAL resulted in significantly enhanced uptake and intracellular retention.
Quantitative Data Summary
The following table summarizes the quantitative improvements observed when a SHAL was conjugated with this compound and tested on Raji lymphoma cells.
| Parameter | Parent SHAL | This compound SHAL Analog | Fold Increase | Citation |
| Cell Binding | Baseline | 2x | 2 | [1][2] |
| Cellular Residualization | Baseline | 3x | 3 | [1][2] |
| Subcellular Localization | Cytoplasmic | Cytoplasmic and Nuclear | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugated Ligand
This protocol provides a general guideline for the synthesis of a this compound conjugated ligand, based on the synthesis of (DvLPBaPPP)2LArg6AcLLDo.[1]
Materials:
-
Fmoc-D-Lys(Boc)-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Resin for solid-phase peptide synthesis
-
Standard reagents and solvents for solid-phase peptide synthesis (e.g., DMF, DCM, piperidine, TFA)
-
The ligand to be conjugated (e.g., a SHAL)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
The synthesis is performed on a solid support (resin).
-
A lysine residue (Fmoc-D-Lys(Boc)-OH) is incorporated into the linker of the parent molecule to provide a branching point for the this compound chain.
-
Six D-arginine residues (Fmoc-D-Arg(Pbf)-OH) are sequentially added to the epsilon-amino group of the lysine residue using standard Fmoc solid-phase peptide synthesis chemistry.
-
Following the final arginine coupling, the N-terminus can be acetylated.
-
The peptide is then cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA-based).
-
The crude product is purified by reverse-phase HPLC.
-
The final product is characterized by mass spectrometry to confirm its identity.[1]
Protocol 2: Whole-Cell Binding Assay
This protocol is for determining the binding affinity of the this compound conjugated ligand to lymphoma cells.
Materials:
-
Raji lymphoma cells (or other target lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled parent ligand and this compound conjugated ligand (e.g., labeled with ¹¹¹In)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Culture Raji cells to the desired density.
-
Harvest and wash the cells with a binding buffer.
-
Resuspend the cells to a concentration of approximately 1 x 10⁶ cells/mL in the binding buffer.
-
In microcentrifuge tubes, add a fixed number of cells (e.g., 1 x 10⁵ cells) to varying concentrations of the radiolabeled ligands.
-
Incubate the tubes at 4°C for a specified time (e.g., 1-2 hours) with gentle agitation to reach binding equilibrium.
-
To determine residualization, a parallel set of tubes can be incubated at 37°C.
-
After incubation, centrifuge the tubes to pellet the cells.
-
For total binding, carefully aspirate the supernatant and measure the radioactivity of the cell pellet using a gamma counter.
-
For residualization, wash the cell pellets with a cold binding buffer to remove unbound ligand before measuring the radioactivity.
-
To determine non-specific binding, a parallel set of experiments should be performed in the presence of a large excess of the unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
Protocol 3: Confocal Microscopy for Subcellular Localization
This protocol is for visualizing the intracellular localization of the this compound conjugated ligand.
Materials:
-
Raji lymphoma cells
-
Fluorescently labeled parent ligand and this compound conjugated ligand
-
Poly-L-lysine coated coverslips or chamber slides
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed Raji cells on poly-L-lysine coated coverslips or in chamber slides and allow them to adhere.
-
Treat the cells with the fluorescently labeled ligands at a predetermined concentration and for a specific duration (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with PBS to remove the unbound ligand.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the fluorescently labeled ligand and DAPI.
-
Analyze the images to determine the subcellular localization of the ligand.
Visualizations
Signaling Pathways and Workflows
Caption: A high-level overview of the experimental workflow.
References
- 1. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotective Assays Using Arginine-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic Arginine-Rich Peptides (CARPs) are a promising class of neuroprotective agents demonstrating efficacy in various models of neurological disorders, including stroke and traumatic brain injury.[1][2][3] Their neuroprotective effects are attributed to a multimodal mechanism of action, which includes the reduction of intracellular calcium influx, stabilization of mitochondria, and induction of endocytosis of neuronal cell surface receptors, thereby mitigating excitotoxicity.[1][2][3][4] The positive charge and high arginine content are critical for their therapeutic potential.[1][4] This document provides detailed protocols for key in vitro and in vivo assays to evaluate the neuroprotective efficacy of arginine-rich peptides, along with data presentation guidelines and visualization of associated signaling pathways.
Key In Vitro Neuroprotective Assays
Glutamic Acid-Induced Excitotoxicity Assay
This assay is a fundamental in vitro model to screen for neuroprotective compounds against glutamate-induced neuronal death.
Protocol:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
-
Peptide Treatment:
-
Prepare stock solutions of arginine-rich peptides in sterile, nuclease-free water.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add the test peptides at various concentrations to the wells. It is recommended to perform a dose-response curve.
-
Incubate the cells with the peptides for a predetermined time, for instance, 10 minutes to 1 hour, before inducing excitotoxicity.[5]
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add L-glutamic acid to the wells to a final concentration of 20-100 µM. The optimal concentration should be determined empirically to induce approximately 50-70% cell death.
-
Incubate for 5-15 minutes at 37°C.[5]
-
-
Washout and Recovery:
-
Gently remove the medium containing glutamate and peptides.
-
Wash the cells twice with pre-warmed, serum-free medium.
-
Add fresh culture medium to each well.
-
Return the plate to the incubator for 24 hours.
-
-
Assessment of Neuronal Viability (MTS Assay):
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Add 20 µL of the MTS reagent to each 100 µL of medium in the 96-well plate.[6][7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model simulates ischemic/hypoxic conditions characteristic of stroke.
Protocol:
-
Cell Culture:
-
Culture primary cortical neurons in 96-well plates as described for the excitotoxicity assay.
-
-
Peptide Treatment:
-
Pre-treat the neurons with arginine-rich peptides at desired concentrations for 1-2 hours before OGD.
-
-
Oxygen-Glucose Deprivation:
-
Prepare a glucose-free deoxygenated medium (e.g., Earle's Balanced Salt Solution) by bubbling with a gas mixture of 95% N2 and 5% CO2 for at least 30 minutes.
-
Wash the cells once with the deoxygenated, glucose-free medium.
-
Replace the medium with the deoxygenated, glucose-free medium containing the test peptides.
-
Place the culture plate in a hypoxic chamber or an incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a duration of 60-120 minutes at 37°C.[8]
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the OGD medium with fresh, glucose-containing culture medium.
-
Return the plate to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Assess cell viability using the MTS assay as described above. Alternatively, lactate dehydrogenase (LDH) release can be measured in the culture supernatant as an indicator of cell death.
-
Intracellular Calcium Influx Assay
This assay measures the ability of arginine-rich peptides to reduce the influx of calcium into neurons, a key event in excitotoxicity.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary cortical neurons on glass-bottom dishes or coverslips.
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), at a concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[1][9]
-
Remove the culture medium and wash the cells gently with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[1]
-
Wash the cells three times with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.[10]
-
-
Peptide Treatment:
-
Add the arginine-rich peptides at the desired concentrations to the cells and incubate for 10-15 minutes.
-
-
Fluorescence Imaging:
-
Mount the dish/coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Stimulation and Data Acquisition:
-
Stimulate the cells with a neurotoxic agent that induces calcium influx, such as glutamate (50-100 µM) or NMDA (50-100 µM).
-
Continuously record the changes in the F340/F380 ratio. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Analyze the data by calculating the peak change in the fluorescence ratio in the presence and absence of the test peptides.
-
Key In Vivo Neuroprotective Assay
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats
This is a widely used animal model of focal cerebral ischemia to assess the neuroprotective potential of therapeutic agents in a setting that mimics human stroke.
Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally.
-
Introduce a silicone-coated 4-0 monofilament nylon suture through an arteriotomy in the ECA stump.
-
Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[3]
-
Secure the suture in place.
-
-
Peptide Administration:
-
Administer the arginine-rich peptide (e.g., intravenously) at a specific time point relative to the MCAO, for example, 30 minutes post-occlusion.[11]
-
-
Post-operative Care and Neurological Assessment:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Monitor the animal for any signs of distress.
-
Perform neurological deficit scoring at 24 hours post-MCAO using a standardized scale (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit).
-
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the rat and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C.[3]
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective Efficacy of Arginine-Rich Peptides against Glutamate-Induced Excitotoxicity
| Peptide | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Glutamate only) | - | 5 ± 2 |
| Peptide A | 0.1 | 25 ± 5 |
| 1 | 55 ± 8 | |
| 10 | 85 ± 6 | |
| Peptide B | 0.1 | 15 ± 4 |
| 1 | 40 ± 7 | |
| 10 | 70 ± 5 |
Data are presented as mean ± SEM (n=4). Adapted from Meloni et al. (2015).[1][5]
Table 2: In Vivo Neuroprotective Efficacy of Arginine-Rich Peptides in a Rat pMCAO Model
| Treatment Group | Dose (nmol/kg) | Neurological Score (at 24h) | Infarct Volume (% of Hemisphere) |
| Vehicle | - | 3.5 ± 0.5 | 45 ± 5 |
| R18 | 300 | 2.0 ± 0.6 | 32 ± 4 |
| R18D | 300 | 1.5 ± 0.5 | 28 ± 3 |
Data are presented as mean ± SEM. R18D is the D-enantiomer of R18. Adapted from Meloni et al. (2018).[12]
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for assessing the neuroprotective effects of arginine-rich peptides.
Caption: Proposed neuroprotective signaling pathways of arginine-rich peptides.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 5. ahajournals.org [ahajournals.org]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Hexa-D-Arginine Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexa-D-arginine is a cell-penetrating peptide (CPP) composed of six D-isomers of the amino acid arginine. As a member of the arginine-rich peptide family, it possesses the ability to traverse cellular membranes, making it a promising vector for the intracellular delivery of therapeutic molecules such as proteins, nucleic acids, and nanoparticles.[1][2] The D-isomers provide resistance to proteolytic degradation, enhancing its stability in biological systems.[3] Understanding the mechanisms and quantifying the efficiency of its cellular uptake are critical for the development of effective drug delivery strategies. The primary mechanisms of entry for arginine-rich peptides are believed to be direct translocation across the plasma membrane and endocytosis, with macropinocytosis being a significant pathway.[1][2][4]
These application notes provide detailed protocols for assessing the cell permeability of this compound using three common and robust techniques: fluorescence microscopy, flow cytometry, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
Key Cellular Uptake Mechanisms
The internalization of arginine-rich peptides like this compound is a multifaceted process. The positively charged guanidinium groups of the arginine residues are crucial for initiating contact with the negatively charged cell surface, primarily through interactions with heparan sulfate proteoglycans.[5][6] Following this initial binding, the peptide can enter the cell via two main routes:
-
Direct Translocation: The peptide may directly cross the lipid bilayer, a process that is not fully understood but is thought to involve membrane destabilization and the formation of transient pores.[7][8][9]
-
Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane. For arginine-rich peptides, macropinocytosis is a major endocytic pathway, characterized by the formation of large, irregular vesicles (macropinosomes).[4] This process involves significant rearrangement of the actin cytoskeleton.[4]
Experimental Protocols
To accurately assess the cell permeability of this compound, it is recommended to use a combination of qualitative and quantitative methods.
Protocol 1: Qualitative and Semi-Quantitative Assessment by Fluorescence Microscopy
This method allows for the direct visualization of fluorescently labeled this compound within cells, providing spatial information about its uptake and subcellular localization.[10]
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Hexa-D-arginine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the peptide solution. Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.[1]
-
Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[10][11] Capture images for analysis.
Protocol 2: Quantitative Assessment by Flow Cytometry
Flow cytometry provides a high-throughput quantitative measurement of the percentage of cells that have internalized the fluorescently labeled peptide and the relative amount of peptide per cell.[12][13]
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, detach them using Trypsin-EDTA, wash with complete medium to inactivate the trypsin, and resuspend in PBS or medium. Suspension cells can be used directly.
-
Peptide Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with the fluorescently labeled this compound at various concentrations for the desired time at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove non-internalized peptide.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).[1]
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore. Collect data for at least 10,000 events per sample.[14]
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence intensity of the gated population to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlates with the amount of internalized peptide.[1]
Protocol 3: Absolute Quantification by MALDI-TOF Mass Spectrometry
This technique allows for the precise quantification of the amount of intact peptide that has been internalized, distinguishing it from any degraded fragments.[15]
Materials:
-
Unlabeled this compound
-
Stable isotope-labeled this compound (internal standard)
-
Cell lysis buffer
-
MALDI target plate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cell Incubation: Incubate cells with the unlabeled this compound for the desired time and concentration.
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS. Lyse the cells using a suitable lysis buffer.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound to the cell lysate.
-
Sample Preparation: Mix a small volume of the cell lysate with the MALDI matrix solution and spot it onto the MALDI target plate. Allow it to air dry.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer.
-
Data Analysis: Quantify the amount of this compound by comparing the signal intensity of the unlabeled peptide to that of the known amount of the stable isotope-labeled internal standard.
Data Presentation
To facilitate comparison and interpretation, quantitative data from cell permeability assays should be summarized in a structured table.
| Parameter | This compound Concentration | Cell Type | Incubation Time | Uptake Efficiency (% Positive Cells) | Mean Fluorescence Intensity (Arbitrary Units) | Intracellular Concentration (µM) |
| Flow Cytometry | 5 µM | HeLa | 1 hour | 95% | 1500 | N/A |
| 10 µM | HeLa | 1 hour | 98% | 3200 | N/A | |
| Mass Spectrometry | 10 µM | CHO | 2 hours | N/A | N/A | 1.5 µM |
| 20 µM | CHO | 2 hours | N/A | N/A | 3.2 µM |
Note: The data in this table are illustrative and should be replaced with experimental results.
Visualization of Workflows and Pathways
Experimental Workflow for Assessing Cell Permeability
Caption: Workflow for assessing this compound cell permeability.
Signaling Pathway for Macropinocytosis of Arginine-Rich Peptides
Caption: Macropinocytosis pathway for arginine-rich peptide uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Tracking the Cellular Uptake of Hexa-D-Arginine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexa-D-arginine, a cell-penetrating peptide (CPP), has garnered significant interest in drug delivery due to its ability to facilitate the intracellular transport of various molecular cargoes. Its resistance to proteolytic degradation, conferred by the D-isomeric form of arginine, makes it a robust candidate for therapeutic applications. Understanding and quantifying the cellular uptake of this compound is paramount for the development of effective CPP-based delivery systems. This document provides detailed application notes and protocols for commonly employed methods to track and quantify the cellular internalization of this compound and its conjugates.
Key Cellular Uptake Mechanisms
The primary mechanism for the cellular uptake of arginine-rich peptides like this compound is thought to be endocytosis, particularly macropinocytosis.[1][2][3] This process involves significant rearrangement of the actin cytoskeleton to form large, irregular vesicles (macropinosomes) that engulf the peptide from the extracellular medium.[1][2] The initial interaction is often mediated by the electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.
Methods for Tracking Cellular Uptake
Several robust methods can be employed to visualize and quantify the cellular uptake of this compound. The choice of method often depends on the specific research question, the nature of the cargo, and the available instrumentation.
Fluorescence Microscopy
Fluorescence microscopy offers a direct way to visualize the cellular and subcellular localization of fluorescently labeled this compound.
Application Note: This qualitative or semi-quantitative method is ideal for determining the intracellular distribution of the peptide, such as cytoplasmic or nuclear localization.[4][5] Confocal microscopy, in particular, allows for high-resolution 3D imaging and optical sectioning to eliminate out-of-focus fluorescence.[4][5]
Protocol: Visualizing Cellular Uptake by Fluorescence Microscopy
Materials:
-
Fluorescently labeled this compound (e.g., FITC, TAMRA, or Alexa Fluor conjugate)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that ensures 50-70% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare the desired concentration of fluorescently labeled this compound in serum-free or complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to stop uptake and remove non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain. Capture images for analysis.
Flow Cytometry
Flow cytometry provides a high-throughput quantitative analysis of peptide uptake at the single-cell level.
Application Note: This method is excellent for determining the percentage of cells that have internalized the peptide and the relative mean fluorescence intensity, which corresponds to the amount of uptake.[6] It is particularly useful for screening different conditions, such as peptide concentration, incubation time, or the presence of uptake inhibitors.
Protocol: Quantifying Cellular Uptake by Flow Cytometry
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Flow cytometry tubes
-
FACS buffer (e.g., PBS with 1-2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells in suspension or in plates to a sufficient density for the experiment.
-
Peptide Incubation:
-
Prepare the desired concentration of fluorescently labeled this compound in cell culture medium.
-
Add the peptide solution to the cells and incubate for the desired time at 37°C. Include a negative control of untreated cells.
-
-
Washing:
-
Transfer the cells to centrifuge tubes.
-
Wash the cells three times with ice-cold PBS to remove excess peptide. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Cell Detachment (for adherent cells): If using adherent cells, detach them using Trypsin-EDTA or a gentle cell scraper after the final wash. Neutralize the trypsin with medium containing FBS.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.
-
Radiolabeling Assays
Radiolabeling provides a highly sensitive and quantitative method for measuring the total amount of peptide associated with the cells.
Application Note: This technique is particularly useful for obtaining precise quantitative data on peptide uptake and retention, as demonstrated in studies with ¹¹¹In-labeled this compound conjugates.[4][5] It allows for the distinction between membrane-bound and internalized peptide.
Protocol: Quantifying Cellular Uptake using a Radiolabeled Peptide
Materials:
-
Radiolabeled this compound (e.g., with ¹¹¹In, ¹²⁵I, or ³H)
-
Cell culture medium
-
PBS with 5% Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
-
Gamma counter or liquid scintillation counter
Procedure:
-
Cell Preparation: Prepare cell suspensions containing a known number of cells (e.g., 1 x 10⁶ cells) in PBS with 5% BSA.
-
Peptide Incubation:
-
Add increasing concentrations of the radiolabeled this compound to the cell suspensions.
-
Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C for binding or 37°C for uptake).
-
-
Separation of Cells:
-
Centrifuge the cell suspensions to pellet the cells.
-
Carefully collect the supernatant.
-
-
Quantification of Cell-Associated Radioactivity:
-
Measure the radioactivity in the cell pellets using a gamma counter or liquid scintillation counter.
-
-
Washing (Optional, for internalization vs. binding):
-
To measure internalized peptide, wash the cell pellets with ice-cold PBS to remove non-specifically bound peptide before measuring radioactivity.
-
-
Data Analysis:
-
Calculate the amount of peptide taken up by the cells based on the specific activity of the radiolabeled peptide.
-
Data can be expressed as fmol or ng of peptide per 10⁶ cells.
-
Quantitative Data Summary
The following tables summarize quantitative data on the cellular uptake of this compound and other arginine-rich peptides from various studies.
Table 1: Comparative Uptake of this compound Conjugate
| Cell Line | Peptide Conjugate | Uptake (Relative to control) | Reference |
| Raji | ¹¹¹In-labeled SHAL | 1-fold | [4][5] |
| Raji | ¹¹¹In-labeled this compound-SHAL | 2-fold | [4][5] |
Table 2: Retention of this compound Conjugate After Washing
| Cell Line | Peptide Conjugate | Retention (Relative to control) | Reference |
| Raji | ¹¹¹In-labeled SHAL | 1-fold | [4][5] |
| Raji | ¹¹¹In-labeled this compound-SHAL | 3-fold | [4][5] |
Signaling Pathway in Macropinocytosis
The uptake of arginine-rich peptides like this compound can induce macropinocytosis, a process involving the rearrangement of the actin cytoskeleton.
References
- 1. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 4. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexa-D-arginine in the Study of Proprotein Convertase-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertases (PCs) are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins. These enzymes cleave at specific basic amino acid residues, leading to the maturation of hormones, growth factors, receptors, and enzymes. The ubiquitous member of this family, Furin, is implicated in various pathological processes, including viral infections, bacterial toxin activation, and cancer progression. Consequently, the inhibition of PCs, particularly Furin, has emerged as a promising therapeutic strategy.
Hexa-D-arginine (also known as D6R) is a competitive inhibitor of Furin and other related proprotein convertases. Composed of six D-isomers of arginine, this peptide is resistant to proteolytic degradation, making it a stable and effective tool for both in vitro and in vivo studies. These application notes provide a comprehensive overview of the use of this compound in studying PC-dependent pathways, including its inhibitory activity, relevant experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation
Inhibitory Activity of this compound against Proprotein Convertases
The inhibitory potency of this compound has been quantified against several members of the proprotein convertase family. The data presented below is a summary of the inhibition constants (Ki) reported in the literature.
| Proprotein Convertase | Inhibition Constant (Ki) | Reference |
| Furin | 106 nM | [1][2][3][4][5] |
| PACE4 | 580 nM | [1][3][4] |
| PC1 (also known as PC1/3) | 13.2 µM | [1][3][4] |
Signaling and Experimental Workflow Diagrams
Proprotein Convertase-Mediated Protein Maturation Pathway
Caption: Proprotein maturation by convertases in the secretory pathway.
Inhibition of Toxin and Viral Glycoprotein Activation by this compound
Caption: this compound blocks the activation of precursor proteins.
Experimental Workflow for In Vitro Furin Inhibition Assay
Caption: Steps for an in vitro furin inhibition assay.
Experimental Protocols
In Vitro Furin Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound on purified Furin using a fluorogenic peptide substrate.
Materials:
-
Recombinant human Furin
-
This compound
-
Fluorogenic Furin substrate (e.g., Boc-RVRR-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Enzyme and inhibitor pre-incubation: In a 96-well black microplate, add 10 µL of each this compound dilution to respective wells. Add 80 µL of Assay Buffer containing a fixed concentration of recombinant Furin (e.g., 1-5 nM). Include a control well with Assay Buffer instead of the inhibitor.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add 10 µL of the fluorogenic Furin substrate (e.g., final concentration of 10-50 µM) to each well to initiate the reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Data analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell-Based Assay for Inhibition of Toxin Activation
This protocol details a method to assess the ability of this compound to protect cells from a Furin-dependent toxin, such as Pseudomonas exotoxin A (PEA).
Materials:
-
Chinese Hamster Ovary (CHO) cells or other susceptible cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudomonas exotoxin A (PEA)
-
This compound
-
Cell viability reagent (e.g., WST-1 or MTT)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed CHO cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a no-inhibitor control.
-
Toxin challenge: Immediately add PEA to the wells at a pre-determined cytotoxic concentration (e.g., 10-100 ng/mL).[6] Also, include a no-toxin control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell viability assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot cell viability against the this compound concentration to determine the protective effect.
In Vivo Inhibition of Toxin-Induced Mortality
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of toxemia, for example, with anthrax toxin. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Anthrax lethal toxin (a combination of Protective Antigen and Lethal Factor)
-
This compound dissolved in sterile saline
-
Sterile saline (vehicle control)
-
Syringes and needles for injection
Procedure:
-
Animal acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, toxin only, toxin + this compound).
-
Inhibitor administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose. The timing of administration can be before, during, or after the toxin challenge.
-
Toxin administration: Administer a lethal dose of anthrax toxin to the mice in the toxin-treated groups.
-
Monitoring: Monitor the mice for signs of toxicity and survival over a specified period (e.g., 7-14 days).
-
Data analysis: Record the survival time and the number of surviving animals in each group. Analyze the data using survival analysis methods (e.g., Kaplan-Meier survival curves and log-rank test) to determine the statistical significance of the protective effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of proprotein convertases in various physiological and pathological processes. Its stability and potent inhibitory activity against Furin make it suitable for a range of in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding and targeting proprotein convertase-dependent pathways.
References
- 1. In vitro elucidation of substrate specificity and bioassay of proprotein convertase 4 using intramolecularly quenched fluorogenic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against anthrax toxemia by this compound in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 6. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Hexa-D-arginine to Cargo Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexa-D-arginine, a cell-penetrating peptide (CPP), is a powerful tool for enhancing the intracellular delivery of a wide range of cargo molecules, including small molecule drugs, peptides, proteins, and nanoparticles. Its polycationic nature facilitates translocation across cellular membranes, a significant hurdle in drug delivery. This document provides detailed application notes and protocols for the chemical conjugation of this compound to various cargo molecules. Three common and effective bioconjugation strategies will be covered: NHS-ester chemistry, maleimide-thiol chemistry, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
For each technique, a detailed protocol is provided, along with information on the required reagents, reaction conditions, and methods for purification and characterization of the final conjugate.
Key Considerations for this compound Conjugation
This compound possesses a primary amine at its N-terminus and a carboxylic acid or an amide at its C-terminus, depending on the synthesis method. The guanidinium groups of the arginine side chains are generally not reactive under the conditions described here. Successful conjugation relies on the presence of a unique, reactive functional group on both the this compound peptide and the cargo molecule. If the native peptide or cargo does not contain a suitable functional group, chemical modification is necessary prior to conjugation.
Amine-Reactive Conjugation via N-hydroxysuccinimide (NHS) Ester Chemistry
This method targets the primary N-terminal amine of this compound for conjugation to a cargo molecule that has been functionalized with an NHS ester. The reaction results in a stable amide bond.
Experimental Protocol
Materials:
-
This compound with a free N-terminus
-
NHS ester-functionalized cargo molecule
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris or glycine).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system: Preparative HPLC with a suitable C18 column or size-exclusion chromatography (SEC) column.
-
Analytical instruments: Analytical HPLC, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Preparation of NHS Ester-Cargo Solution: Immediately before use, dissolve the NHS ester-functionalized cargo molecule in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Slowly add the dissolved NHS ester-cargo to the this compound solution while gently stirring. A typical molar ratio of NHS ester to peptide is 1.5:1 to 5:1. The optimal ratio should be determined empirically for each specific cargo molecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification of the Conjugate:
-
Purify the this compound-cargo conjugate from unreacted components using preparative HPLC or SEC.
-
For HPLC, use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze for the presence of the desired conjugate using analytical HPLC and mass spectrometry.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by analytical HPLC and mass spectrometry. The mass spectrum should show a peak corresponding to the molecular weight of the this compound plus the cargo molecule minus the mass of the NHS leaving group.
-
Quantify the peptide concentration using a suitable method (e.g., amino acid analysis or UV absorbance if the cargo has a chromophore).
-
Quantitative Data Summary
| Parameter | Recommended Value |
| pH Range | 7.2 - 8.5 |
| Molar Ratio (NHS-Cargo:Peptide) | 1.5:1 to 5:1 |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Quenching Agent | Tris or Glycine |
Workflow Diagram
Caption: NHS-Ester Conjugation Workflow.
Thiol-Reactive Conjugation via Maleimide Chemistry
This strategy involves the reaction of a thiol (sulfhydryl) group with a maleimide group to form a stable thioether bond. This requires the this compound to be functionalized with a thiol group, typically by introducing a cysteine residue at the N- or C-terminus during peptide synthesis.
Experimental Protocol
Materials:
-
Thiol-functionalized this compound (e.g., Cys-Hexa-D-arginine)
-
Maleimide-functionalized cargo molecule
-
Reaction Buffer: Phosphate buffer (e.g., PBS), HEPES, or Tris buffer, pH 6.5-7.5. The buffer should be degassed to prevent oxidation of the thiol group.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Anhydrous DMF or DMSO
-
Purification and analytical equipment as described in the NHS-ester protocol.
Procedure:
-
Preparation of Thiolated this compound:
-
Dissolve the thiol-containing this compound in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.
-
-
Preparation of Maleimide-Cargo Solution: Dissolve the maleimide-functionalized cargo in a minimal amount of anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction:
-
Add the maleimide-cargo solution to the thiolated peptide solution. A molar ratio of maleimide to thiol of 1.1:1 to 5:1 is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification and Characterization: Purify and characterize the conjugate as described in the NHS-ester protocol.
Quantitative Data Summary
| Parameter | Recommended Value |
| pH Range | 6.5 - 7.5 |
| Molar Ratio (Maleimide-Cargo:Thiol-Peptide) | 1.1:1 to 5:1 |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Reducing Agent (optional) | TCEP or DTT |
Workflow Diagram
Caption: Maleimide-Thiol Conjugation Workflow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Click chemistry offers a highly specific and efficient method for conjugation. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Either the this compound or the cargo can be modified with the azide or alkyne group.
Experimental Protocol
Materials:
-
Azide- or Alkyne-functionalized this compound
-
Alkyne- or Azide-functionalized cargo molecule
-
Copper(I) source: Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate), or a copper(I) salt (e.g., CuBr).
-
Copper ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) and improve reaction efficiency.
-
Reaction Buffer: Aqueous buffers such as phosphate buffer or Tris buffer, pH 7-8.
-
Solvents: Water, t-butanol, DMSO, or DMF.
-
Purification and analytical equipment as described previously.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide- and alkyne-functionalized components in the chosen solvent system. A mixture of water and a co-solvent like t-butanol or DMSO is often used to solubilize all components.
-
-
Preparation of the Catalyst:
-
Prepare a stock solution of CuSO₄ and sodium ascorbate.
-
If using a ligand, pre-mix the CuSO₄ with the ligand before adding the sodium ascorbate.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules.
-
Add the catalyst solution to initiate the reaction. Typical concentrations are 1-2 mM for the reactants, 100-500 µM for CuSO₄, and 1-5 mM for sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by analytical HPLC.
-
-
Purification and Characterization:
-
Purify the conjugate using preparative HPLC. It is important to remove the copper catalyst, which can be achieved through chelation with agents like EDTA followed by purification, or by using copper-scavenging resins.
-
Characterize the final conjugate by analytical HPLC and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Value |
| pH Range | 7 - 8 |
| Reactant Concentrations | 1-2 mM |
| Catalyst (CuSO₄) | 100-500 µM |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM |
| Reaction Time | 1-12 hours at RT |
Workflow Diagram
Caption: Click Chemistry Conjugation Workflow.
Conclusion
The choice of conjugation chemistry depends on the functional groups available on the cargo molecule and the desired properties of the final conjugate. NHS-ester chemistry is straightforward for cargo molecules containing primary amines. Maleimide chemistry provides high selectivity for thiols, which can be introduced into the peptide sequence. Click chemistry offers exceptional specificity and efficiency. Careful optimization of reaction conditions and thorough purification and characterization are essential for obtaining high-quality this compound-cargo conjugates for research and drug development applications.
Application Note: In Vitro Furin Inhibition Assay Using Hexa-D-arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furin, a member of the proprotein convertase (PC) family, is a calcium-dependent serine endoprotease that plays a crucial role in the post-translational modification of a wide array of proteins.[1][2][3] This enzyme is integral to the maturation of numerous precursor proteins into their biologically active forms by cleaving at specific basic amino acid recognition sites, typically Arg-X-(Arg/Lys)-Arg↓.[3][4] Furin is implicated in various physiological and pathological processes, including embryogenesis, homeostasis, and diseases such as cancer and viral infections.[1][2] Notably, furin is responsible for the proteolytic activation of envelope proteins of several viruses, including HIV, influenza, and SARS-CoV-2, making it a significant target for therapeutic intervention.[1][3]
Hexa-D-arginine is a potent and specific inhibitor of furin.[5][6][7] This application note provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against human furin.
Principle of the Assay
The assay quantifies furin activity by measuring the fluorescence generated from the cleavage of a specific fluorogenic peptide substrate.[1][8] The substrate, typically composed of a short peptide sequence recognized by furin, is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which is quenched. Upon enzymatic cleavage by furin, the free AMC is released, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the furin activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The inhibitory effect is quantified by comparing the enzyme activity in the presence and absence of the inhibitor.
Materials and Reagents
-
Recombinant Human Furin
-
Fluorogenic Furin Substrate (e.g., pERTKR-AMC)[8]
-
This compound (Furin Inhibitor II)[5]
-
Furin Assay Buffer (e.g., 20 mM HEPES, 1 mM CaCl₂, 0.1% Brij-35, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescent microplate reader with excitation/emission wavelengths of ~360-380 nm and ~430-460 nm, respectively[9][10]
Experimental Protocol
-
Reagent Preparation:
-
Furin Enzyme Stock: Prepare a stock solution of recombinant human furin in Furin Assay Buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical final concentration is 1-5 nM.
-
Substrate Stock: Dissolve the fluorogenic furin substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Furin Assay Buffer to an intermediate concentration (e.g., 100 µM). The final concentration in the assay is typically 5-10 µM.
-
This compound Stock: Prepare a high-concentration stock of this compound in water or an appropriate buffer (e.g., 10 mM). Create a serial dilution of the inhibitor in Furin Assay Buffer to achieve a range of concentrations for testing.
-
-
Assay Procedure:
-
Set up the 96-well plate by adding the following components to each well:
-
Enzyme Control: 50 µL of Furin Assay Buffer and 25 µL of diluted furin enzyme.
-
Inhibitor Wells: 50 µL of the serially diluted this compound solutions and 25 µL of diluted furin enzyme.
-
No Enzyme Control (Blank): 75 µL of Furin Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescent microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][9]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Subtract the average rate of the "No Enzyme Control" (blank) from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on Furin
| This compound (nM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Enzyme Control) | 150.2 | 0.0 |
| 1 | 142.5 | 5.1 |
| 10 | 120.8 | 19.6 |
| 50 | 85.1 | 43.3 |
| 100 | 55.6 | 63.0 |
| 200 | 30.1 | 79.9 |
| 500 | 12.3 | 91.8 |
| 1000 | 5.9 | 96.1 |
Note: The data presented above is representative. Actual results may vary based on specific experimental conditions.
This compound is known to be a potent furin inhibitor with a Ki value of approximately 106 nM.[5][6][7][11][12] The IC₅₀ value obtained from this assay should be in a similar nanomolar range.
Visualizations
Furin Proprotein Processing Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. adooq.com [adooq.com]
- 12. Furin Inhibitor II|CAS 673202-67-0 [dcchemicals.com]
Application Notes and Protocols for Investigating Neurodegenerative Disease Models Using Hexa-D-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates aberrant protein processing and neuroinflammation as key drivers of this pathology. Hexa-D-arginine, a synthetic peptide composed of six D-isomeric arginine residues, has emerged as a valuable research tool. Its primary mechanism of action is the potent and specific inhibition of furin, a proprotein convertase responsible for the maturation of a wide array of precursor proteins.[1][2][3] By blocking furin, this compound allows for the investigation of pathways dependent on furin-mediated protein activation, which are increasingly recognized as relevant in neurodegeneration.
The D-enantiomer configuration of this compound confers high resistance to proteolytic degradation, ensuring greater stability in experimental systems compared to its L-isoform counterparts.[4] This document provides detailed application notes and protocols for utilizing this compound to explore its therapeutic potential and to dissect key pathological mechanisms in models of neurodegenerative disease.
Mechanism of Action: Furin Inhibition
This compound is a competitive inhibitor of furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family.[1][3] Furin is ubiquitously expressed and plays a crucial role in the endoproteolytic processing of latent precursor proteins into their biologically active forms. It recognizes and cleaves at the C-terminal side of a consensus sequence, typically Arg-X-Lys/Arg-Arg↓. Its substrates include growth factors, hormones, receptors, and enzymes involved in a multitude of physiological and pathological processes.[1] In the context of neurodegeneration, furin is implicated in the processing of proteins involved in amyloid-beta (Aβ) production, neuroinflammation, and cell survival.
The inhibitory action of this compound allows researchers to probe the consequences of reduced furin activity. This can help elucidate the role of furin-dependent substrates in disease progression and assess the therapeutic potential of furin inhibition.
Quantitative Data: Inhibitory Activity and Dosing
The following tables summarize key quantitative data for this compound and related poly-arginine peptides, providing a baseline for experimental design.
Table 1: In Vitro Inhibitory Constants of this compound
| Target Enzyme | This compound Ki | Reference |
| Furin | 106 nM | [1][2] |
| PACE4 | 580 nM | [2] |
| PC1 | 13.2 µM | [2] |
Table 2: Exemplary Dosing and Concentrations for In Vitro and In Vivo Studies
| Peptide | Model System | Concentration / Dose | Observed Effect | Reference |
| This compound | CHO Cells (Toxin Assay) | 1 µM - 10 µM | Protection against cytotoxicity | [1] |
| This compound | FVB Mice (Toxin Assay) | 1 nmol (~3.8 mg/kg), IP | Increased survival rate | [1] |
| Nona-D-arginine | RAW264.7 Cells (Toxin Assay) | IC50 = 3.7 µM | Protection against toxemia | [4] |
| R18D (18-mer D-arginine) | Primary Cortical Neurons | 0.0625 - 0.5 µM | Reduction of α-synuclein aggregation | [5] |
Application I: Alzheimer's Disease (AD) Models
Rationale: Furin is involved in the processing of proteins relevant to AD pathology, such as the amyloid precursor protein (APP) and certain inflammatory mediators. Furthermore, studies suggest that arginine metabolism is dysregulated in AD, presenting another angle for investigation with arginine-based peptides.[6] this compound can be used to investigate the impact of furin inhibition on Aβ production and neuroinflammation in AD models.
Protocol 1: In Vitro Neuroprotection Assay in an Aβ-Induced SH-SY5Y Cell Model
This protocol details a method to assess the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Sterile DMSO and PBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
Procedure:
-
Aβ1-42 Oligomer Preparation:
-
Dissolve Aβ1-42 peptide in HFIP to 1 mM and incubate for 1 hour at room temperature.
-
Aliquot into microcentrifuge tubes, evaporate HFIP in a speed-vac, and store the resulting peptide film at -80°C.
-
To form oligomers, resuspend the peptide film in sterile DMSO to 5 mM, then dilute to 100 µM in sterile PBS.
-
Incubate at 4°C for 24 hours. This preparation will be used to induce neurotoxicity.
-
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
Seed 1 x 104 cells per well in a 96-well plate.
-
After 24 hours, induce differentiation by switching to a low-serum medium (1% FBS) containing 10 µM Retinoic Acid for 5-7 days. Optionally, add 50 ng/mL BDNF for the final 48 hours to promote a more mature neuronal phenotype.
-
-
This compound Treatment and Aβ Challenge:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
On the day of the experiment, replace the differentiation medium with fresh low-serum medium.
-
Add this compound to the wells at a range of final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle-only control.
-
Incubate for 1-2 hours.
-
Add the prepared Aβ1-42 oligomers to the wells to a final concentration of 5-10 µM (this may need optimization). Include a control group of cells not exposed to Aβ.
-
Incubate for an additional 24-48 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Add MTT (final concentration 0.5 mg/mL) or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance on a microplate reader (e.g., at 570 nm for MTT, 450 nm for WST-1).
-
Calculate cell viability as a percentage relative to the untreated (no Aβ, no peptide) control.
-
Application II: Parkinson's Disease (PD) Models
Rationale: The aggregation of α-synuclein is a central pathological event in PD. Cationic arginine-rich peptides have demonstrated an ability to interfere with this process.[5] this compound can be used to assess whether furin inhibition or other properties of the peptide can modulate α-synuclein aggregation and toxicity in cellular and animal models of PD.
Protocol 2: In Vitro α-Synuclein Aggregation Assay in Primary Neurons
This protocol is adapted from studies on the related R18D peptide[5] and is designed to measure the effect of this compound on the intracellular aggregation of α-synuclein seeds.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
This compound
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay kit for aggregated α-synuclein
-
Poly-D-lysine coated plates
Procedure:
-
Neuron Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Grow the neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Induction of α-Synuclein Aggregation:
-
Expose the mature neurons to α-synuclein PFFs (e.g., 0.1-0.2 µM final concentration) in culture medium for 2 hours to allow for uptake.
-
-
This compound Treatment:
-
After the 2-hour PFF exposure, remove the medium and wash the cells gently with fresh medium.
-
Add fresh culture medium containing this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control.
-
Incubate the neurons for an additional 48 hours.
-
-
Measurement of α-Synuclein Aggregation:
-
Lyse the cells according to the HTRF assay kit protocol.
-
Add the HTRF detection reagents (typically a pair of antibodies recognizing different epitopes of α-synuclein, labeled with a donor and acceptor fluorophore).
-
Incubate as recommended by the manufacturer.
-
Read the plate on an HTRF-compatible microplate reader. The HTRF signal is proportional to the amount of aggregated α-synuclein.
-
Analyze the data to determine the effect of this compound on reducing PFF-induced aggregation.
-
Protocol 3: In Vivo Neuroprotection in an MPTP Mouse Model of PD
This protocol provides a framework for evaluating the neuroprotective efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease, based on established L-arginine and this compound administration protocols.[1][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Equipment for behavioral testing (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase (TH) antibody)
Procedure:
-
Animal Groups and Treatment Regimen:
-
Divide mice into four groups: (1) Saline control, (2) MPTP + Saline, (3) MPTP + this compound, (4) this compound only.
-
Pre-treatment regimen: Administer this compound (e.g., 1 nmol in 100 µL saline, IP) or saline daily for 2-3 days prior to MPTP administration. This is based on protocols showing pre-treatment efficacy.[1]
-
MPTP Induction: On the designated day, administer MPTP (e.g., 4 doses of 20 mg/kg, IP, spaced 2 hours apart) or saline. Caution: MPTP is a potent neurotoxin. Handle with appropriate safety measures.
-
Continue this compound or saline treatment daily for 7-14 days after MPTP administration.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry) at baseline and at the end of the study (e.g., day 14 or 21 post-MPTP).
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them.
-
Cryoprotect the brains (e.g., in 30% sucrose) and section the substantia nigra (SNc) and striatum using a cryostat or vibratome.
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNc and the density of TH-positive fibers in the striatum using stereology and densitometry, respectively.
-
Compare the results between the treatment groups to assess the neuroprotective effect of this compound.
-
Signaling Pathways and Logical Relationships
The neuroprotective effects of this compound and related peptides are likely multimodal. The diagrams below illustrate the primary mechanism of furin inhibition and a logical model for how arginine metabolism intersects with neurodegenerative processes.
References
- 1. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 4. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arginine Deprivation and Immune Suppression in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-arginine pre-treatment in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s diseases in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Hexa-D-arginine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Hexa-D-arginine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide consisting of six D-isomers of the amino acid arginine. It functions as a potent and specific inhibitor of furin, a proprotein convertase.[1][2][3][4][5] Furin is involved in the processing of precursor proteins into their biologically active forms.[3] By inhibiting furin, this compound can block the activation of various proteins, including bacterial toxins and viral surface proteins.[2][4][6]
Q2: In which solvents can I dissolve this compound?
This compound is soluble in aqueous solutions and some organic solvents. Water is a commonly recommended solvent.[2][] Mixtures of acetonitrile and water are also used.[3][8][9] Solubility in Dimethyl sulfoxide (DMSO) has been reported, although some sources indicate it is insoluble, possibly due to moisture absorption by DMSO.[1][2][] It is advisable to use fresh, anhydrous DMSO.
Q3: What is the recommended storage condition for this compound?
This compound, particularly in its lyophilized powder form, should be stored at -20°C.[2][][8][9] Stock solutions can also be stored at -20°C for several months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Before use, allow the vial to warm to room temperature for at least an hour before opening.[2]
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been successfully used in in vivo animal studies. For instance, it has been shown to protect against the toxicity of Pseudomonas exotoxin A and anthrax toxin in mice.[2][4][6]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The lyophilized powder does not readily go into solution.
-
Visible particles remain suspended in the solvent.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient agitation or energy to break down peptide aggregates.
-
Low quality or hydrated solvent (especially DMSO).
Solutions:
-
Optimize Solvent Choice:
-
For aqueous solutions, start with sterile, deionized water.
-
If using DMSO, ensure it is fresh and anhydrous as moisture can reduce solubility.[1]
-
-
Employ Physical Dissolution Aids:
-
Step-wise Dissolution Protocol:
-
Add a small amount of the recommended solvent to the vial to wet the powder.
-
Gradually add the remaining solvent while continuously vortexing or sonicating.
-
Issue 2: Precipitation of this compound in Solution
Symptoms:
-
A clear solution of this compound becomes cloudy or forms a precipitate over time.
-
Precipitation occurs when the stock solution is diluted into cell culture media or buffer.
Possible Causes:
-
Exceeding the solubility limit in the final solution.
-
Interaction with components in the dilution buffer or media.
-
pH shift upon dilution.
Solutions:
-
Check Final Concentration: Ensure the final concentration of this compound in your experimental setup does not exceed its solubility limit in that specific medium.
-
Prepare Fresh Solutions: It is recommended to prepare and use the solution on the same day.[2] If storage is necessary, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
-
Test Dilution Compatibility: Before a large-scale experiment, perform a small test to check for precipitation when diluting the stock solution into your final buffer or media.
-
pH Adjustment: The arginine side chains are basic. Ensure the pH of the final solution is compatible with maintaining the solubility of the peptide.
Issue 3: Inconsistent Experimental Results
Symptoms:
-
Variability in the inhibitory effect of this compound between experiments.
-
Loss of peptide activity.
Possible Causes:
-
Improper storage and handling leading to degradation.
-
Peptide aggregation affecting the active concentration.
-
Inaccurate initial concentration determination.
Solutions:
-
Proper Storage: Strictly adhere to the recommended storage conditions (-20°C or below for the solid and stock solutions).[2][][8][9] Avoid multiple freeze-thaw cycles by preparing aliquots.[8]
-
Prevent Aggregation: Arginine-rich peptides can be prone to aggregation.[10][11][12] Use the dissolution techniques mentioned above (sonication, warming) to ensure the peptide is fully monomeric in solution.
-
Accurate Quantification: Use the batch-specific molecular weight provided on the vial or Certificate of Analysis for calculating molar concentrations.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | 2 mg/mL | - |
| Water | 50 mg/mL (52.40 mM)[2] | Requires sonication[2] |
| DMSO | 5 mg/mL (5.24 mM)[2] | Requires sonication; use of fresh DMSO is recommended as moisture can reduce solubility[1][2] |
| DMSO | Insoluble[1] | Contradictory reports exist, potentially due to solvent quality[1] |
| PBS | 100 mg/mL (104.81 mM)[4] | - |
| 20% Acetonitrile/Water | 1 mg/mL[3][8] | - |
| 80% Acetonitrile/Water | 1 mg/mL[9] | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Water
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening.[2]
-
Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume based on the mass of the peptide).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If needed, gently warm the solution at 37°C for a short period.[2]
-
Use the solution immediately or aliquot and store at -20°C or -80°C.
Visualizations
Caption: A workflow for preparing and using this compound solutions.
Caption: A troubleshooting flowchart for this compound solubility issues.
Caption: The inhibitory effect of this compound on the furin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 11. Inhibition of aggregation of amyloid β42 by arginine-containing small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of poly-D-arginine peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of poly-D-arginine peptides.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues that may arise during experiments involving poly-D-arginine peptides.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe higher-than-expected cell death or a significant decrease in cell proliferation in your experiments.
Potential Causes and Solutions:
-
Concentration-Dependent Toxicity: High concentrations of poly-arginine peptides can lead to cytotoxicity.[1][2]
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration. Start with a low concentration and titrate upwards.
-
Experimental Protocol:
-
-
Peptide Aggregation: Arginine-rich peptides are prone to aggregation, which can contribute to cytotoxicity.
-
Troubleshooting Step: Visually inspect your peptide solution for any precipitates. Consider using techniques to prevent or disrupt aggregation, such as sonication or the inclusion of "difficult" sequence synthesis strategies during peptide production.[5]
-
-
Disruption of Calcium Homeostasis: Poly-arginine peptides can inhibit SERCA2, an essential enzyme for maintaining cellular calcium balance, leading to cytotoxic effects.[6]
-
Troubleshooting Step: If your experimental system is sensitive to calcium dysregulation, consider measuring intracellular calcium levels using fluorescent indicators (e.g., Fura-2).
-
-
Interaction with Nucleic Acids: Arginine-rich peptides can coat cellular nucleic acids, displacing essential DNA- and RNA-binding proteins and leading to widespread metabolic defects and toxicity.[7]
-
Troubleshooting Step: Co-incubation with non-coding oligonucleotides or heparin can help scavenge the peptides and mitigate this effect, although heparin may also reduce cellular uptake.[7]
-
Logical Workflow for Troubleshooting Cytotoxicity
References
- 1. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
cytotoxicity of Hexa-D-arginine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of Hexa-D-arginine, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic?
A1: At concentrations commonly used for its function as a furin inhibitor (up to 100 µM), this compound is generally considered non-cytotoxic. However, like other arginine-rich cell-penetrating peptides (CPPs), it can exhibit cytotoxicity at higher concentrations. The exact cytotoxic concentration can vary depending on the cell type, exposure duration, and the specific experimental conditions.
Q2: What is the proposed mechanism of cytotoxicity for this compound at high concentrations?
A2: The primary mechanisms of cytotoxicity for arginine-rich peptides at high concentrations are thought to be:
-
Membrane Disruption: The high positive charge of poly-arginine peptides can lead to strong electrostatic interactions with the negatively charged cell membrane, causing destabilization, loss of membrane integrity, and cell lysis.
-
Interaction with Nucleic Acids: Arginine-rich CPPs can coat cellular nucleic acids (DNA and RNA), displacing essential DNA- and RNA-binding proteins. This interference can disrupt critical cellular processes like transcription, translation, and DNA replication, leading to cellular stress and death.
-
Induction of Necrosis: Some studies on poly-L-arginine have shown that at high concentrations, it can induce necrotic cell death.
Q3: How does the number of arginine residues affect cytotoxicity?
A3: Cytotoxicity of poly-arginine peptides is dependent on the number of arginine residues. Generally, a higher number of arginine residues is associated with increased cellular uptake and, consequently, a greater potential for cytotoxicity at high concentrations. For instance, one study showed that a peptide with six arginine residues (R6) exhibited significant toxicity at 50 and 100 µM, while shorter peptides showed no toxicity at these concentrations after a 2-hour incubation.
Q4: Can conjugation of a cargo molecule to this compound affect its cytotoxicity?
A4: Yes, the conjugation of a cargo molecule can influence the overall cytotoxicity of the complex. The nature of the cargo, the linker used, and the overall physicochemical properties of the conjugate can either enhance or mitigate the inherent cytotoxicity of this compound. It is crucial to evaluate the cytotoxicity of the entire conjugate, not just the CPP portion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cell death observed at concentrations previously considered non-toxic. | 1. High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to CPPs. | - Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line. - Consult literature for reported sensitivities of your cell line to arginine-rich peptides. |
| 2. Prolonged Incubation Time: Cytotoxicity can be time-dependent. | - Optimize the incubation time. Perform a time-course experiment to find the optimal balance between peptide function and cell viability. | |
| 3. Contamination of Peptide Stock: Impurities or degradation products in the peptide solution could be toxic. | - Ensure the purity of the this compound stock. Use fresh, high-quality peptide. - Filter-sterilize the peptide solution before use. | |
| Difficulty in reproducing experiments due to variable cytotoxicity. | 1. Inconsistent Peptide Concentration: Inaccurate dilutions of the stock solution. | - Carefully prepare fresh dilutions for each experiment from a well-characterized stock solution. |
| 2. Variations in Cell Culture Conditions: Cell density, passage number, and serum concentration can affect cell health and sensitivity. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Note that serum proteins can sometimes interact with and precipitate high concentrations of CPPs. | |
| Control experiments with this compound alone show toxicity. | 1. Concentration is too high for the specific application. | - Lower the concentration of this compound to the minimum effective dose required for its intended function (e.g., furin inhibition). |
| 2. Direct membrane-disrupting effects at the tested concentration. | - Evaluate membrane integrity using assays like LDH or propidium iodide staining. - Consider co-incubation with membrane-stabilizing agents if compatible with the experimental design. |
Data on Cytotoxicity of Arginine-Rich Peptides
The following table summarizes data on the cytotoxicity of various arginine-rich peptides, which can provide an indication of the potential cytotoxicity of this compound at high concentrations.
| Peptide | Cell Line | Assay | Incubation Time | Concentration | % Cytotoxicity |
| R5-AANCK | DU145 | LDH | 2 hours | 100 µM | ~20% |
| R6-AANCK | DU145 | LDH | 2 hours | 50 µM | ~15% |
| R6-AANCK | DU145 | LDH | 2 hours | 100 µM | ~30% |
| R2-R6-AANCK | DU145 | LDH | 48 hours | 100 µM | 25-85% |
| Dodecanoyl-[R5] | CCRF-CEM | Not specified | 24 hours | 25 µM | ~20% |
| Dodecanoyl-[R6] | CCRF-CEM | Not specified | 24 hours | 25 µM | ~20% |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control.
-
Incubate the plate for the desired period (e.g., 2, 24, or 48 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample absorbance to the positive and negative controls.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent to a purple formazan product.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution provided with a kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Optimizing Hexa-D-arginine Incubation Time for Maximum Cellular Uptake: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Hexa-D-arginine to achieve maximum intracellular uptake. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended incubation time for achieving maximum uptake of this compound?
The optimal incubation time for this compound can vary depending on the cell type, peptide concentration, and experimental goals. However, based on kinetic studies of similar arginine-rich cell-penetrating peptides (CPPs), a time-course experiment is highly recommended. Generally, uptake increases with time, often beginning within minutes and approaching saturation after approximately 60 minutes. For initial experiments, an incubation period of 60 minutes is a robust starting point.
One study investigating an octa-arginine (R8) peptide observed that the internalization efficiency was time-dependent. Another study on the TAT peptide, also arginine-rich, showed a consistent increase in uptake over a 60-minute period[1]. For some CPP-cargo complexes, uptake continues to increase over several hours, from 30 minutes to 24 hours[2].
Q2: My this compound uptake is low. What factors could be affecting it and how can I troubleshoot?
Low cellular uptake can be attributed to several factors. The following troubleshooting guide addresses common issues and provides potential solutions.
| Potential Cause | Recommended Action | Supporting Rationale |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 min) to determine the saturation point for your specific cell line and conditions. | Uptake kinetics vary between cell types. Some may reach a plateau quickly, while others show a steady increase over longer periods[1][2]. |
| Inappropriate Concentration | Titrate the this compound concentration. A common starting range is 1-10 µM. | The uptake mechanism can be concentration-dependent. At lower concentrations, direct translocation may occur, while at higher concentrations, endocytosis becomes more prominent[3]. |
| Presence of Serum | Reduce or eliminate serum from the incubation medium. If serum is necessary for cell viability, perform a side-by-side comparison to quantify its effect. | Serum proteins can interact with cationic CPPs, potentially reducing their effective concentration and uptake efficiency. |
| Low Temperature | Ensure incubation is performed at 37°C. | Cellular uptake, particularly energy-dependent endocytosis, is significantly reduced at lower temperatures (e.g., 4°C or room temperature)[1][3][4]. |
| Cell Health and Density | Use healthy, sub-confluent cells. Over-confluent or stressed cells may exhibit altered membrane transport. | Cell membrane integrity and metabolic activity are crucial for efficient peptide uptake. |
| Cargo Interference | If this compound is conjugated to a cargo molecule, the cargo's size, charge, and nature can impact uptake efficiency. | Large or negatively charged cargo can hinder the translocation process. |
Logical Flow for Troubleshooting Low Uptake
The following diagram outlines a step-by-step process for troubleshooting suboptimal this compound uptake.
Q3: How do I quantify the uptake of this compound?
Quantitative analysis is typically performed using fluorescently-labeled this compound (e.g., FITC-R6). The two most common methods are:
-
Flow Cytometry: This method provides high-throughput quantification of the mean fluorescence intensity of a cell population, indicating the average amount of peptide taken up per cell[5][6].
-
Confocal Fluorescence Microscopy: This technique allows for the visualization of the peptide's subcellular localization (e.g., endosomes vs. cytoplasm) and provides semi-quantitative fluorescence intensity data.
Representative Time-Course Uptake Data
The table below summarizes representative data from studies on arginine-rich CPPs, illustrating the time-dependent nature of uptake across different cell lines.
| Peptide/Complex | Cell Line | Incubation Time | Relative Uptake (Mean Fluorescence Intensity) |
| TMR-TAT (5 µM) | HeLa | 5 min | Low |
| 15 min | Medium | ||
| 30 min | High | ||
| 60 min | Very High (near-linear increase from 5 min)[1] | ||
| CPP-Avidin (5 µM) | C6 | 0.5 h | ~25 a.u. |
| (Serum-Free) | 1 h | ~50 a.u. | |
| 2 h | ~100 a.u. | ||
| 4 h | ~150 a.u.[2] | ||
| Antp peptide | CHO-K1 | 20 min | Approaching steady state |
| 60 min | Steady state reached[7] |
Note: "a.u." stands for arbitrary units. The data is illustrative of trends and not for direct comparison across different studies.
Experimental Protocols
Protocol 1: Time-Course Uptake Analysis via Flow Cytometry
This protocol outlines the steps to determine the optimal incubation time for a fluorescently labeled this compound.
Workflow for Uptake Quantification
Materials:
-
Fluorescently labeled this compound (e.g., FITC-R6)
-
Cell line of interest
-
Complete culture medium and serum-free medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagent
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C.
-
Peptide Preparation: Prepare a working solution of fluorescent this compound in serum-free medium at the desired final concentration (e.g., 5 µM).
-
Incubation:
-
Wash the cells once with warm PBS.
-
Add the peptide solution to the cells.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Include a no-peptide control.
-
-
Washing:
-
At the end of each incubation period, aspirate the peptide solution.
-
Wash the cells three times with cold PBS to remove all surface-bound peptide.
-
-
Cell Harvesting:
-
Add Trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize the trypsin with complete (serum-containing) medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Record the Mean Fluorescence Intensity (MFI) for each time point and the control.
-
-
Data Analysis:
-
Subtract the MFI of the control cells from the MFI of the peptide-treated cells for each time point.
-
Plot the corrected MFI against the incubation time to identify the point at which uptake begins to plateau. This represents the optimal incubation time for maximum uptake under your experimental conditions.
-
Potential Uptake Mechanisms
The internalization of this compound, like other arginine-rich CPPs, is thought to occur through two main pathways: direct translocation across the plasma membrane and endocytosis. The prevailing mechanism can depend on factors like peptide concentration and the presence of cargo.
References
- 1. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexa-D-arginine Stability and Use in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and application of hexa-D-arginine in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in cell culture.
| Question | Answer |
| My payload delivered by this compound is not showing the expected biological effect. Could the peptide be degrading? | While this compound is designed for high stability, several factors could contribute to a lack of biological effect. 1. Peptide Integrity: The use of D-amino acids renders this compound highly resistant to degradation by common proteases found in cell culture media and serum. A preliminary study has shown no evidence of degradation when a this compound analog was incubated in human plasma at 37°C for 24 hours[1]. However, improper storage or handling could compromise the peptide's integrity. Ensure the peptide is stored as recommended by the manufacturer, typically lyophilized at -20°C or in a recommended solvent. 2. Cellular Uptake: While this compound is a cell-penetrating peptide (CPP), uptake efficiency can vary between cell types. 3. Endosomal Entrapment: A common challenge with CPPs is that the peptide and its cargo can become trapped in endosomes, preventing them from reaching their intracellular target. 4. Cargo-Specific Issues: The nature of your cargo and the method of its conjugation to this compound can influence its stability and activity. |
| I am observing cytotoxicity in my cell cultures after treatment with this compound. What could be the cause? | This compound itself is generally considered non-cytotoxic at typical working concentrations[2]. However, cytotoxicity can arise from several sources: 1. High Concentrations: Even though it has low toxicity, excessively high concentrations of any peptide can be detrimental to cells. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment. 2. Contaminants: Ensure the this compound solution is sterile and free of contaminants from solvents or handling. 3. Payload-Induced Toxicity: The cargo being delivered by this compound may be inducing a toxic effect. 4. Furin Inhibition: this compound is a known inhibitor of furin, a proprotein convertase involved in the processing of numerous cellular proteins[3]. In some cell types or under certain conditions, prolonged or potent furin inhibition could interfere with normal cellular processes and lead to cytotoxicity. |
| How does the presence of serum in my cell culture medium affect the stability of this compound? | The inclusion of D-amino acids in this compound provides substantial protection against proteases present in serum[4]. While L-peptides can be rapidly degraded in the presence of serum, D-peptides exhibit significantly longer half-lives. For most applications, this compound can be considered stable in serum-containing media for the duration of typical cell culture experiments. |
| Is there a difference in this compound stability between different types of cell culture media (e.g., DMEM vs. RPMI-1640)? | The primary factor influencing peptide stability in cell culture is the presence of proteases, which are typically introduced with the addition of serum. The basal media formulations (DMEM, RPMI-1640, etc.) themselves are unlikely to cause significant degradation of a highly stable peptide like this compound. Therefore, the stability is expected to be comparable across different standard cell culture media, with the main variable being the concentration and type of serum used. |
| How can I confirm the stability of this compound in my specific experimental setup? | To empirically determine the stability of this compound in your system, you can perform a time-course experiment. Incubate the peptide in your cell culture medium (with and without cells) for different durations (e.g., 0, 6, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of intact this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this analysis is provided in the "Experimental Protocols" section. |
Data on this compound Stability
Due to its composition of D-amino acids, this compound is exceptionally stable in biological fluids. The following table summarizes the expected stability based on studies of similar D-amino acid-containing peptides and preliminary data on this compound analogs.
| Medium/Condition | Expected Half-Life | Key Considerations |
| DMEM + 10% Fetal Bovine Serum (FBS) | > 48 hours | Proteases in FBS are the primary potential source of degradation. The D-amino acid structure provides high resistance. |
| RPMI-1640 + 10% Fetal Bovine Serum (FBS) | > 48 hours | Stability is expected to be similar to DMEM with FBS due to the protective nature of D-amino acids. |
| Serum-Free Media (e.g., Opti-MEM) | > 72 hours | In the absence of serum proteases, the stability of this compound is expected to be very high. |
| Human Plasma | > 24 hours | A this compound analog showed no degradation after 24 hours in human plasma at 37°C[1]. |
Note: The data presented are based on the known high stability of D-peptides. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using LC-MS
This protocol outlines the steps to quantify the stability of this compound in your chosen cell culture medium.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water or a recommended buffer to a stock concentration of 1 mM.
-
Aliquot and store at -20°C or as recommended by the manufacturer.
-
-
Incubation in Cell Culture Medium:
-
Prepare your cell culture medium of choice (e.g., DMEM + 10% FBS) in sterile tubes.
-
Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each tube.
-
Immediately process the samples or store them at -80°C until analysis.
-
-
Sample Preparation for LC-MS Analysis:
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile with 0.1% formic acid to each aliquot.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column suitable for peptide separation.
-
Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of intact this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Simplified Signaling Pathway of Furin Inhibition
Caption: Inhibition of furin-mediated processing by this compound.
References
Technical Support Center: Minimizing Proteolytic Degradation of Arginine Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the proteolytic degradation of arginine-containing peptides during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My arginine-containing peptide is rapidly losing activity in my cell culture experiment. What is the likely cause?
A1: The most probable cause is enzymatic degradation by proteases and peptidases present in the cell culture medium.[1] These enzymes can be secreted by the cells or introduced through serum supplements like Fetal Bovine Serum (FBS).[1] Arginine residues are specific targets for certain proteases, such as trypsin-like serine proteases, which cleave at the carboxyl side of arginine and lysine.[2]
Q2: What are the primary factors that influence the stability of my arginine peptide in an experiment?
A2: Several factors can significantly impact peptide stability:
-
Proteases: Enzymes present in serum or secreted by cells are a major cause of degradation.[1][3]
-
pH: The pH of the solution can accelerate chemical degradation pathways like hydrolysis and aspartimide formation, particularly in peptides with Asp-Arg sequences.[3][4] A pH between 5 and 7 is generally considered optimal for the stability of peptides in solution.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation and can promote aggregation.[3][5] For long-term storage, temperatures of -20°C or -80°C are recommended.[4][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can compromise their stability. It is best to store peptides in single-use aliquots.[4][6]
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.
Q3: How can I determine if my peptide is being degraded?
A3: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1] This allows you to separate the intact peptide from its degradation products and quantify the amount of remaining peptide over time.[3] By analyzing samples at different time points, you can determine the peptide's half-life in your experimental conditions.[7]
Q4: What are the main chemical degradation pathways for arginine-containing peptides?
A4: Besides enzymatic degradation, arginine-containing peptides are susceptible to several chemical degradation pathways:
-
Hydrolysis: Cleavage of the peptide bond by water, which can be exacerbated at non-neutral pH.[4]
-
Aspartimide Formation: This occurs in peptides containing Asp-Arg sequences, where the aspartic acid side chain forms a succinimide intermediate, leading to potential loss of biological activity.[3]
-
Oxidation: While arginine itself is not highly susceptible, other residues in the peptide chain can be oxidized.[4]
-
Aggregation: Arginine-rich peptides can self-associate to form larger, often insoluble, aggregates, which can be influenced by factors like pH, temperature, and peptide concentration.[3]
Q5: Are there any chemical modifications I can make to my peptide to increase its stability?
A5: Yes, several chemical modification strategies can enhance peptide stability:
-
Incorporate Non-Natural Amino Acids: Replacing natural L-amino acids with their D-isomers can make the peptide less recognizable to proteases.[6] For example, replacing arginine with α-amino-3-guanidino-propionic acid (Agp) has been shown to dramatically increase stability in serum.[8]
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block the action of exopeptidases.[9][10]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield it from proteolytic enzymes.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of peptide bioactivity in cell culture. | Enzymatic degradation by proteases in serum.[1] | • Reduce or eliminate serum from the culture medium if the cells can tolerate it.[1]• Adapt cells to a serum-free medium.[1]• Heat-inactivate the serum (though this may affect other serum components). |
| Proteases secreted by the cultured cells.[1] | • Add a broad-spectrum protease inhibitor cocktail to the medium.[1]• Optimize cell seeding density to reduce the concentration of secreted proteases.[1] | |
| Inconsistent experimental results over time. | Peptide degradation in stock solutions due to improper storage.[4] | • Prepare fresh solutions for each experiment whenever possible.[4]• Store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] |
| Precipitate forms after dissolving the peptide. | The peptide's solubility limit has been exceeded. | • Centrifuge the solution to pellet the undissolved peptide before use.[4]• If solubility is an issue, try dissolving the peptide in a small amount of 10% acetic acid to lower the pH.[4] |
| Aggregation of the peptide.[3] | • Adjust the pH and temperature of the solution.[3]• Store at lower concentrations. | |
| Lyophilized peptide appears as a gel-like substance. | The peptide is highly hygroscopic and has absorbed moisture from the air.[4] | • This does not necessarily mean the peptide is degraded.[4]• To minimize moisture absorption, allow the vial to warm to room temperature in a desiccator before opening.[4] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of an arginine-containing peptide in serum.[7]
Materials:
-
Arginine-containing peptide stock solution (e.g., 1 mg/mL in a suitable buffer).
-
Human or animal serum.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile or trichloroacetic acid).[3]
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system.
Procedure:
-
Thaw the serum and equilibrate it to 37°C.
-
Add the peptide stock solution to the serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.[3]
-
Immediately stop the enzymatic reaction by adding the aliquot to a protein precipitation agent (quenching solution).[3]
-
Centrifuge the samples to precipitate serum proteins.[3]
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.[3]
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½).[7]
Protocol 2: Analysis of Peptide Degradation by HPLC
This protocol describes the use of HPLC to separate and quantify the intact peptide from its degradation products.[3]
Methodology:
-
Sample Preparation: Prepare peptide solutions at a known concentration in various buffers or experimental media. For forced degradation studies, you can expose the peptide to harsh conditions like strong acids (0.1 M HCl), strong bases (0.1 M NaOH), or oxidizing agents (3% H₂O₂).[3]
-
Incubation: Incubate the samples under desired experimental conditions (e.g., different temperatures and time points).
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point by measuring the peak area in the chromatogram. The degradation rate constant and half-life can be determined by plotting the natural logarithm of the remaining peptide concentration against time.[3]
Data Presentation
Table 1: Effect of N-terminal Modification on Peptide Stability in Cell Culture
| N-terminal Group | % Peptide Remaining after 48h (hMSCs) |
| Amine (NH2-) | < 5% |
| Acetyl (Ac-) | > 90% |
| Beta-Alanine (βA-) | > 85% |
This table summarizes representative data showing that modifying the N-terminal amine group can significantly reduce non-specific degradation by human mesenchymal stem cells (hMSCs). Peptides with a free N-terminal amine are rapidly degraded, while acetylation or the addition of a beta-alanine residue provides substantial protection.[10]
Table 2: Half-life of a Model Arginine-Rich Peptide and its Modified Analog in Mouse Serum
| Peptide Sequence | Modification | Half-life (t½) in 25% Mouse Serum |
| NH₂-RRWRIVVIRVRR-CONH₂ | None | ~ 1 hour |
| NH₂-(Agp)(Agp)W(Agp)IVVI(Agp)V(Agp)(Agp)-CONH₂ | Arginine replaced with Agp | > 8 hours (only 20% degraded) |
This table illustrates the dramatic increase in peptide stability achieved by substituting arginine (Arg) with α-amino-3-guanidino-propionic acid (Agp). The modified peptide shows significantly prolonged stability in the presence of serum proteases.[8]
Visualizations
Caption: Workflow for an in vitro serum stability assay.
Caption: Major degradation pathways for arginine peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. プロテアーゼ [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. realpeptides.co [realpeptides.co]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating the Potential Interference of Hexa-D-arginine with Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the effects of Hexa-D-arginine, a cell-penetrating peptide, on cellular calcium homeostasis. Given that polyarginine peptides can have off-target effects on calcium signaling, it is crucial to consider and troubleshoot these potential interferences during your experiments. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in identifying and characterizing the potential impact of this compound on intracellular calcium regulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism by which polyarginine peptides, like this compound, can interfere with calcium homeostasis?
A1: Research has shown that commonly used polyarginine cell-penetrating peptides (CPPs) can directly interact with and inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] This inhibition slows the re-uptake of calcium ions (Ca2+) from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER), leading to a prolonged elevation of cytosolic calcium levels following a stimulus.[1][3]
Q2: Does the length of the polyarginine chain affect the degree of interference with calcium homeostasis?
A2: Yes, studies on polyarginine peptides of varying lengths (e.g., Arg9 and Arg11) suggest that the extent of SERCA2 inhibition and the subsequent slowing of Ca2+ re-uptake can be dependent on the number of arginine residues.[1] Therefore, it is plausible that this compound (a peptide with six D-arginine residues) could also exhibit such effects, although the precise impact may differ.
Q3: Can this compound affect calcium channels in the plasma membrane?
A3: While direct evidence for this compound is limited, studies on arginine and its analogues suggest that they can influence calcium influx. For instance, arginine has been shown to potentiate receptor-activated Ca2+ influx via a nitric oxide/cyclic GMP pathway in some cell types.[4] Additionally, arginine analogues can induce an increase in cytosolic calcium that is dependent on the influx of extracellular Ca2+ through voltage-activated Ca2+ channels.[5] Therefore, it is a possibility that this compound could modulate the activity of various plasma membrane calcium channels.
Q4: What are the potential downstream consequences of altered calcium homeostasis by this compound?
A4: Disrupted calcium homeostasis can have wide-ranging effects on cellular function. Prolonged elevated cytosolic calcium can impact processes such as gene expression, cell proliferation, apoptosis, and mitochondrial function. In the context of drug development, these off-target effects could lead to misinterpretation of experimental results or unforeseen toxicity.
Q5: How can I determine if this compound is affecting calcium signaling in my specific cell type?
A5: You can perform a series of experiments to assess the impact of this compound on calcium homeostasis. These include measuring intracellular calcium transients in response to stimuli in the presence and absence of the peptide, assessing SERCA pump activity directly, and evaluating the activity of plasma membrane calcium channels. Detailed protocols for these experiments are provided in this guide.
Troubleshooting Guides
This section provides troubleshooting advice for common issues that may arise during experiments investigating the effects of this compound on calcium homeostasis.
| Observed Problem | Potential Cause | Recommended Solution |
| Slower decay of calcium transients after stimulation in the presence of this compound. | Inhibition of SERCA pumps by this compound. | This is a potential direct effect of the peptide. To confirm, perform a direct SERCA activity assay as described in the experimental protocols section. |
| Increased baseline cytosolic calcium levels after incubation with this compound. | Inhibition of SERCA pumps, leading to a gradual increase in cytosolic Ca2+ due to basal leak from the ER/SR. Alternatively, it could be due to increased influx through plasma membrane channels. | Measure SERCA activity directly. To investigate plasma membrane channel involvement, perform calcium imaging experiments in a Ca2+-free external solution to isolate the contribution of intracellular stores. |
| No change in calcium signaling observed. | The concentration of this compound may be too low, the specific cell type may be less sensitive, or the experimental conditions may not be optimal. | Perform a dose-response experiment with a range of this compound concentrations. Ensure that the peptide is properly solubilized and that the cells are healthy. Consider using a positive control for SERCA inhibition, such as thapsigargin, to validate the assay. |
| Cell death or morphological changes observed after treatment with this compound. | Prolonged disruption of calcium homeostasis can lead to cytotoxicity. | Perform cell viability assays (e.g., MTS assay) at various concentrations of this compound to determine a non-toxic working concentration.[6] Reduce the incubation time with the peptide if possible. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on polyarginine peptides, which may serve as a reference for the potential effects of this compound.
Table 1: Effect of Polyarginine Peptides on Ca2+ Uptake in Cardiac Ventricle Homogenates
| Treatment | Rate of Ca2+ Uptake (Normalized to Control) |
| Control | 1.00 |
| TAT | No significant change |
| Arg9 | Significantly slowed |
| Arg11 | Most marked slowing effect |
Data adapted from studies on polyarginine CPPs which showed inhibition of Ca2+ recycling into the sarcoplasmic reticulum.[3]
Table 2: Inhibition of SERCA Isoforms by Polyarginine Peptides
| SERCA Isoform | Effect of Arg9 | Effect of Arg11 |
| SERCA1 | No significant inhibition | No significant inhibition |
| SERCA2a | Significant inhibition | Significant inhibition |
| SERCA2b | Significant inhibition | Significant inhibition |
| SERCA3 | No significant inhibition | No significant inhibition |
This table is based on findings that polyarginine CPPs specifically inhibit SERCA2 isoforms.[1][2]
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Transients using Fura-2 AM
This protocol describes how to measure changes in intracellular Ca2+ concentration in response to a stimulus in the presence or absence of this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on black-walled, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Stimulus of interest (e.g., ATP, carbachol)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well.
-
-
This compound Incubation:
-
Add this compound to the desired final concentration to the treatment wells. Incubate for an appropriate time (e.g., 10-30 minutes). Include vehicle control wells.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a stable baseline reading for each well.
-
Add the stimulus to the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Compare the kinetics of the calcium transient (peak amplitude, decay rate) between control and this compound-treated cells.
-
Protocol 2: SERCA Activity Assay in Cell Homogenates
This protocol provides a method to directly measure the activity of the SERCA pump in the presence of this compound.
Materials:
-
Cell homogenates
-
Assay buffer (e.g., containing MOPS, KCl, MgCl2, NaN3)
-
Fura-2 pentapotassium salt
-
ATP
-
Oxalate
-
Thapsigargin (SERCA inhibitor, as a control)
-
This compound
-
Fluorometer
Procedure:
-
Preparation of Cell Homogenates: Prepare cell or tissue homogenates according to standard laboratory protocols.
-
Assay Setup:
-
In a cuvette, add the assay buffer containing Fura-2 salt and cell homogenate.
-
Add this compound to the desired final concentration (include a vehicle control).
-
Add oxalate to the buffer. Oxalate will precipitate with Ca2+ inside the ER/SR vesicles, preventing the build-up of a Ca2+ gradient that would inhibit further SERCA activity.
-
-
Measurement of Ca2+ Uptake:
-
Place the cuvette in the fluorometer and monitor the Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Initiate Ca2+ uptake by adding a small, known amount of CaCl2.
-
Add ATP to energize the SERCA pumps. A decrease in the Fura-2 fluorescence ratio indicates Ca2+ uptake into the vesicles.
-
The rate of this decrease is proportional to SERCA activity.
-
-
Control:
-
After observing the initial rate of uptake, add thapsigargin to completely inhibit SERCA. The subsequent rate of fluorescence increase represents the leak of Ca2+ from the vesicles.
-
-
Data Analysis:
-
Calculate the initial rate of Ca2+ uptake in the presence and absence of this compound. A reduced rate in the presence of the peptide suggests SERCA inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of SERCA pump inhibition by this compound.
Caption: Experimental workflow for measuring intracellular calcium transients.
Caption: Overview of the Store-Operated Calcium Entry (SOCE) pathway.
References
- 1. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Arginine-modulated receptor-activated calcium influx via a NO/cyclic GMP pathway in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of arginine-induced increase in cytosolic calcium concentration in the beta-cell line NIT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
addressing variability in Hexa-D-arginine experimental results
Welcome to the technical support center for Hexa-D-arginine. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and troubleshoot issues encountered during experiments with this cell-penetrating peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-penetrating peptide composed of six D-isomers of the amino acid arginine. Its primary established mechanism of action is the inhibition of furin and other proprotein convertases (PCs).[1][2][3][4][5][6][7] It acts as a stable furin inhibitor, which can block the activation of various proteins, including bacterial toxins.[1][4][6][8][9]
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the stability and activity of this compound. It is recommended to store the peptide in powder form at -20°C or -80°C for long-term stability.[1][2][5] Once dissolved, stock solutions should be stored at -20°C or -80°C and used within a month to six months, depending on the solvent and storage temperature.[1] It is crucial to avoid repeated freeze-thaw cycles. The peptide is soluble in water.[2][4] Some sources indicate it is insoluble in DMSO.[3]
Q3: What are the common causes of inconsistent results in my this compound experiments?
Variability in experimental outcomes can arise from several factors:
-
Peptide Quality and Handling: Purity, aggregation, and improper storage of the peptide can significantly impact its effectiveness.
-
Cell Culture Conditions: Cell type, confluency, passage number, and the presence or absence of serum can alter cellular uptake.[10]
-
Experimental Parameters: Incubation time, peptide concentration, and temperature can all influence the results.
-
Detection Method: The choice of assay and instrumentation for quantifying cellular uptake or biological effects can introduce variability. For instance, fluorescence-based methods can be affected by photobleaching and background fluorescence.[11][12][13][14]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound experiments.
Issue 1: Low or No Cellular Uptake
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Arginine-rich peptides can be prone to aggregation.[15][16][17][18] Ensure proper solubilization of the peptide. Consider brief sonication if necessary. Prepare fresh solutions for each experiment. |
| Incorrect Peptide Concentration | The concentration of the peptide can influence its uptake mechanism.[19] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Presence of Serum | Serum proteins can interact with the peptide and affect its availability and uptake mechanism.[10] Compare results obtained in serum-free and serum-containing media to assess the impact of serum on your experiment. |
| Suboptimal Incubation Time | Cellular uptake is a time-dependent process. Conduct a time-course experiment (e.g., 30 minutes to 4 hours) to identify the optimal incubation period.[20] |
| Cell Type and Condition | Different cell lines exhibit varying efficiencies of peptide uptake. Ensure cells are healthy, within an optimal passage number range, and at a consistent confluency (typically 50-70%) for experiments.[20] |
| Low Detection Sensitivity | If using fluorescence microscopy or flow cytometry, ensure the signal is not below the detection limit of the instrument. Optimize imaging settings and consider using a more sensitive detection method if necessary.[11][12][21] |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell density across wells can lead to significant variability. Ensure thorough mixing of the cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and peptide concentration. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator. |
| Inconsistent Washing Steps | Incomplete removal of non-internalized peptide can lead to artificially high signals. Standardize the number and vigor of washing steps with ice-cold PBS after incubation.[20] |
| Variability in cRNA Probe Production | If conducting gene expression studies, inconsistencies in the production of cRNA probes can be a source of variability.[22] |
| Tissue Heterogeneity | When working with tissue biopsies, cellular composition can vary between different regions of the same sample, leading to variable results.[22] |
Issue 3: Observed Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | While this compound is generally considered non-cytotoxic at effective concentrations,[1][6][8] very high concentrations may induce toxicity. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your cell line. |
| Contaminants in Peptide Stock | Impurities in the peptide preparation can be a source of toxicity. Ensure you are using a high-purity grade peptide (≥95%).[2][5] |
| Prolonged Incubation Time | Extended exposure to the peptide, even at non-toxic concentrations, could potentially lead to adverse cellular effects. Optimize the incubation time to be the minimum required to achieve the desired effect. |
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Constants (Ki) of this compound
| Enzyme | Ki Value |
| Furin | 106 nM[1][4][5][6][7] |
| PACE4 | 580 nM[1][4][5][6][7] |
| Prohormone Convertase-1 (PC1) | 13.2 µM[1][4][5][6][7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 1 year[1] |
| Powder | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 month[1] |
| In Solvent | -80°C | 6 months[1] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using Fluorescence Microscopy
This protocol provides a general guideline for visualizing the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips in a multi-well plate
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips to achieve 50-70% confluency on the day of the experiment.[20]
-
Peptide Preparation: Prepare the desired concentration of fluorescently labeled this compound in the appropriate cell culture medium.
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the peptide solution. Incubate for the desired time (e.g., 1-4 hours) at 37°C.[20]
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.[20]
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[20]
-
Washing: Wash the cells three times with PBS.[20]
-
Staining: Incubate the cells with a nuclear counterstain for 5-10 minutes.[20]
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.[20]
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.[20]
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of peptide uptake across a cell population.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number and seed them in multi-well plates.
-
Peptide Incubation: Treat cells with the fluorescently labeled this compound as described in Protocol 1, Step 3.
-
Washing: Remove the peptide solution and wash the cells twice with PBS.
-
Cell Detachment: Add the cell detachment solution and incubate until cells detach.
-
Collection: Resuspend the cells in culture medium and transfer to flow cytometry tubes.
-
Centrifugation: Pellet the cells by centrifugation and resuspend in ice-cold PBS.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Furin | Tocris Bioscience [tocris.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. adooq.com [adooq.com]
- 8. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular internalization and distribution of arginine-rich peptides as a function of extracellular peptide concentration, serum, and plasma membrane associated proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. Optimization and Troubleshooting [evidentscientific.com]
- 13. biotium.com [biotium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1-Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting the efficiency of Hexa-D-arginine cell penetration
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the cellular uptake of Hexa-D-arginine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are D-isomers used?
A1: this compound is a cell-penetrating peptide (CPP) consisting of six D-arginine amino acids. The use of D-isomers provides a significant advantage by making the peptide resistant to degradation by cellular proteases, which increases its stability and bioavailability for cellular uptake experiments.[1][2]
Q2: What are the primary mechanisms for this compound cell entry?
A2: Arginine-rich CPPs like this compound utilize two main entry pathways:
-
Direct Translocation: The peptide directly crosses the cell membrane. This process is energy-independent and can occur at low temperatures (e.g., 4°C).[3][4][5]
-
Endocytosis: The cell actively engulfs the peptide. This is an energy-dependent process and is inhibited at lower temperatures.[3][6] Major endocytic pathways include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[2][7] The dominant pathway can depend on the peptide concentration, cell type, and the nature of the conjugated cargo.[4][6]
Q3: How does peptide concentration affect uptake efficiency and the entry mechanism?
A3: Peptide concentration is a critical factor. At lower concentrations, endocytosis is often the predominant mechanism of uptake.[4][5][6] As the concentration increases, a switch to direct translocation can occur, often leading to a more diffuse cytosolic distribution.[4][5][6] It's important to note that uptake may be more dependent on the peptide-to-cell ratio rather than just the peptide concentration.[8]
Q4: What is the role of heparan sulfate proteoglycans (HSPGs) in the uptake process?
A4: Cell surface HSPGs play a crucial role by acting as initial docking sites for arginine-rich CPPs.[9][10] The positively charged guanidinium groups of arginine interact with the negatively charged sulfate groups of HSPGs.[10][11] This interaction concentrates the peptides at the cell surface, facilitating both direct translocation and endocytosis.[4][10]
Q5: How does conjugating a cargo molecule to this compound affect its penetration?
A5: The properties of the cargo are highly influential.
-
Charge: Positively charged cargoes can enhance uptake, while neutral or negatively charged cargoes may reduce it.[12]
-
Size and Type: Larger cargo molecules, like proteins, may shift the uptake mechanism entirely towards endocytosis.[3] The fusion of peptide cargoes can reduce uptake efficiency and lead to entrapment in endosomes.[13]
-
No Interference with Binding: In some cases, the addition of a hexa-arginine tag does not interfere with the cargo's binding to its target.[1]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low/No Cell Penetration | Suboptimal Peptide Concentration: The concentration may be too low for efficient uptake. | Gradually increase the peptide concentration. Test a range from low (1-5 µM) to high (10-20 µM) to find the optimal concentration for your cell line.[6] |
| Inhibition by Serum: Components in serum can interfere with peptide uptake.[4] | Perform the experiment in serum-free media. If serum is required, reduce its concentration or increase the peptide concentration.[4] | |
| Incorrect Temperature: The incubation temperature may be inhibiting the primary uptake pathway. | If you suspect endocytosis is the primary route, ensure incubation is at 37°C. To test for direct translocation, perform the experiment at 4°C, which inhibits energy-dependent endocytosis.[3][6][14] | |
| Cell Type Variability: Different cell lines exhibit varying efficiencies for CPP uptake. | Test different cell lines if your primary line shows poor uptake. | |
| Peptide Degradation: Although D-peptides are stable, ensure proper storage and handling to prevent degradation. | Store the peptide as recommended by the manufacturer (typically lyophilized at -20°C or -80°C) and use fresh solutions for experiments. | |
| High Cytotoxicity | Excessively High Concentration: Even with low intrinsic toxicity, very high concentrations can be harmful. | Determine the toxicity threshold by performing a dose-response experiment (e.g., MTT or LDH assay). Use the highest concentration that maintains cell viability. This compound is generally non-cytotoxic at concentrations up to 100 µM in some cell lines.[15] |
| Contaminants in Peptide Solution: Impurities from synthesis or the solvent could be toxic. | Ensure you are using high-purity peptide. Use sterile, high-quality solvents (e.g., cell culture grade water or DMSO). | |
| Peptide Aggregation | High Concentration in Aqueous Solution: Arginine-rich peptides can sometimes aggregate at high concentrations. | Arginine itself can act as a suppressor of protein aggregation by masking hydrophobic surfaces.[16] However, if you suspect aggregation of a this compound conjugate, prepare fresh solutions and consider using additives that reduce aggregation.[17][18] |
| Punctate (Vesicular) Staining Instead of Diffuse Cytosolic Staining | Endosomal Entrapment: The peptide-cargo conjugate is being taken up by endocytosis but is not escaping the endosomes. | This is a common challenge. Strategies to enhance endosomal escape include co-treatment with endosomolytic agents (use with caution due to toxicity) or modifying the CPP-cargo construct to include endosome-disrupting moieties. The presence of cargo often leads to a more punctate distribution.[13] |
| Uptake Mechanism: At lower concentrations, endocytosis is the dominant pathway, leading to vesicular localization.[4][6] | Increase the peptide concentration to potentially favor direct translocation, which may result in a more diffuse cytosolic signal.[6] |
Quantitative Data Summary
The efficiency of this compound and other arginine-rich peptides is influenced by several factors. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of this compound Conjugation on Cellular Uptake
| Cell Line | Parent Molecule | Conjugated Molecule | Fold Increase in Uptake | Reference |
| Raji (B-cell lymphoma) | 111In-labeled SHAL | 111In-labeled SHAL with Hexa-arginine | ~2-fold | [1] |
Table 2: General Concentration Ranges for Arginine-Rich Peptides in Experiments
| Application | Peptide | Cell Line | Concentration | Observation | Reference |
| Furin Inhibition | This compound | RAW 264.7 | 10 µM | Protects against anthrax toxin cytotoxicity | [19] |
| Cytotoxicity Assay | This compound (D6R) | CHO cells | 1-100 µM | No apparent toxic effects observed | [15] |
| Uptake Mechanism Study | Oligoarginines | HeLa cells | ≥ 5 µM | Shift from endocytosis to direct penetration | [6] |
| Uptake Quantification | TP10 and pVEC | HeLa cells | 5 µM | Quantitative uptake measured after 1 hour | [20] |
Experimental Protocols
Protocol 1: Assessing Cellular Uptake by Fluorescence Microscopy
This protocol provides a qualitative and semi-quantitative method to visualize the internalization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC- or TAMRA-labeled)
-
Cells cultured on glass coverslips in a 24-well plate
-
Complete cell culture medium (with and without serum)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Peptide Preparation: Prepare the desired concentration of fluorescently labeled this compound in the appropriate cell culture medium (e.g., serum-free).
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the peptide solution to the cells.
-
Time and Temperature: Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. For mechanism studies, include a parallel experiment at 4°C.[21]
-
Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to eliminate non-internalized peptide.[21]
-
Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[21]
-
Staining: Wash the cells twice with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.[21]
-
Visualization: Image the cells using a fluorescence microscope with the appropriate filter sets. Analyze the localization pattern (diffuse vs. punctate) and fluorescence intensity.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have internalized the peptide and the relative amount of peptide per cell.[21][22]
Materials:
-
Fluorescently labeled this compound
-
Cells cultured in 6-well plates
-
Complete cell culture medium
-
PBS
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Peptide Incubation: Treat the cells with the fluorescently labeled this compound solution for the desired time and at the appropriate temperature. Include an untreated control group.
-
Washing: Remove the peptide solution and wash the cells thoroughly with ice-cold PBS.
-
Cell Detachment: Detach the cells using Trypsin-EDTA. Quench the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Final Wash: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this wash step to ensure the removal of surface-bound peptide.
-
Sample Preparation: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA). Transfer the cell suspension to flow cytometry tubes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the untreated cells to set the baseline fluorescence. Record the fluorescence intensity for the treated samples.
-
Analysis: Determine the percentage of fluorescently positive cells (uptake efficiency) and the mean fluorescence intensity (amount of uptake per cell).
Visualizations
Caption: Workflow for assessing cell uptake via fluorescence microscopy.
Caption: Cellular uptake pathways for this compound.
Caption: Troubleshooting logic for low this compound uptake.
References
- 1. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular internalization and distribution of arginine-rich peptides as a function of extracellular peptide concentration, serum, and plasma membrane associated proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Understanding of Physicochemical Mechanisms for Cell Membrane Penetration of Arginine-rich Cell Penetrating Peptides: Role of Glycosaminoglycan Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 17. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of aggregation of amyloid β42 by arginine-containing small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving Furin Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with furin inhibitors.
Enzymatic Assays
Question: My in vitro furin cleavage assay shows no or very low inhibition, even with a known inhibitor.
Answer: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
Enzyme Activity: Ensure your recombinant furin is active. Include a positive control without any inhibitor to verify robust enzyme activity. Furin is sensitive to freeze-thaw cycles, so it should be aliquoted and stored at -80°C.[1]
-
Inhibitor Potency: Verify the concentration and integrity of your inhibitor stock solution. If possible, use a fresh batch or a different known inhibitor as a control.
-
Substrate Quality: Ensure the fluorogenic or chromogenic substrate has not degraded. Prepare it fresh if necessary.
-
-
Assay Conditions:
-
Pre-incubation Time: For some inhibitors, a pre-incubation period with the enzyme before adding the substrate is crucial for effective binding. A common pre-incubation time is 30 minutes.[2]
-
Buffer Composition: Furin activity is calcium-dependent.[3] Ensure your assay buffer contains an adequate concentration of CaCl₂ (typically 1-5 mM) and is at the optimal pH (usually around 7.0).[2]
-
Temperature: Assays should be performed at a consistent and appropriate temperature, often room temperature or 37°C. Ensure all reagents are at the assay temperature before starting the reaction.[4]
-
-
Data Acquisition:
-
Incorrect Wavelengths: Double-check that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore used in your substrate.[4]
-
Instrument Settings: Optimize the gain settings on your fluorometer to ensure the signal is within the linear range of detection.[5]
-
Question: I'm observing high background fluorescence in my fluorometric assay.
Answer: High background can mask the true signal. Here are some potential causes and solutions:
-
Autofluorescent Inhibitors: Some small molecule inhibitors are intrinsically fluorescent at the excitation/emission wavelengths of the assay, which can interfere with the results.[6]
-
Solution: Run a control well containing the inhibitor in the assay buffer without the enzyme or substrate to measure its background fluorescence. Subtract this value from your experimental wells.
-
-
Contaminated Reagents: Check for contamination in your buffer or other reagents.
-
Incorrect Plate Type: For fluorescence assays, always use black microplates to minimize light scatter and background.[4]
Cell-Based Assays
Question: My furin inhibitor shows high potency in an enzymatic assay but has little to no effect in a cell-based assay.
Answer: This is a common challenge and often points to issues with the inhibitor's properties in a cellular context.
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach intracellular furin, which is primarily located in the trans-Golgi network (TGN).[7][8]
-
Troubleshooting: Consider the physicochemical properties of your inhibitor (e.g., size, charge, lipophilicity). You may need to use a different inhibitor with better cell permeability or a higher concentration in your cell-based assay.
-
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Off-Target Effects: In a complex cellular environment, the inhibitor might bind to other proteins, reducing its effective concentration available to inhibit furin.
Question: I'm observing significant cytotoxicity in my cell-based experiments.
Answer: Cytotoxicity can confound your results, as it may lead to a decrease in the measured output that is not due to specific furin inhibition.
-
Inherent Toxicity of the Inhibitor: Many potent enzyme inhibitors can be toxic to cells at higher concentrations.[9][10]
-
Solution: Always perform a cytotoxicity assay (e.g., MTT, WST-1, or CellTiter-Glo) in parallel with your functional assay. This will help you determine a non-toxic working concentration range for your inhibitor.
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (cells treated with the solvent alone) in your experiments.[7]
-
Question: My results are inconsistent between experiments.
Answer: Inconsistency can arise from various sources in cell-based assays.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Reagent Preparation: Prepare fresh dilutions of your inhibitor for each experiment.
-
Incubation Times: Use consistent incubation times for both inhibitor treatment and the final assay readout.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of furin inhibitors?
A1: A primary concern is the lack of selectivity against other members of the proprotein convertase (PC) family (e.g., PC5/6, PC7), as they share similarities in their catalytic sites.[11] Some inhibitors, particularly peptide-based chloromethylketones (CMKs), can also inhibit other serine and cysteine proteases, such as TMPRSS2 and cathepsins.[12][13] It is crucial to profile the selectivity of your inhibitor against related proteases to ensure that the observed effects are due to furin inhibition.
Q2: What are appropriate positive and negative controls for a furin inhibitor experiment?
A2:
-
In Vitro/Enzymatic Assays:
-
Positive Control (Inhibition): A well-characterized, potent furin inhibitor like Decanoyl-RVKR-CMK.[6][14]
-
Negative Control (No Inhibition): A reaction with the enzyme, substrate, and buffer, but without any inhibitor. This represents 100% enzyme activity.[6]
-
Vehicle Control: A reaction containing the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration as in the experimental wells.
-
-
Cell-Based Assays:
-
Positive Control (Inhibition): A cell-permeable, known furin inhibitor.
-
Negative Control (No Inhibition): Untreated cells or cells treated with the vehicle (e.g., DMSO) only.
-
Cell Line Control: If possible, use a furin-deficient cell line (e.g., LoVo cells) to demonstrate that the observed effect is furin-dependent.[6]
-
Q3: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) of my furin inhibitor?
A3: To determine the mechanism of inhibition, you can perform enzyme kinetics studies. This involves measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of different, fixed concentrations of your inhibitor. By plotting the data using methods like Lineweaver-Burk or Dixon plots, you can determine the inhibition constant (Ki) and the mechanism of action.
Q4: What is the significance of the furin cleavage site sequence (R-X-K/R-R)?
A4: This consensus sequence is recognized by furin for proteolytic cleavage.[8][15] Furin cleaves the peptide bond immediately following the C-terminal arginine residue. The presence of this site in precursor proteins is a key determinant of whether they are substrates for furin.
Quantitative Data Summary
The following tables summarize key quantitative data for common furin inhibitors to aid in experimental design and data interpretation.
Table 1: Potency of Common Furin Inhibitors
| Inhibitor | Type | Target | Ki | IC50 | Reference |
| Decanoyl-RVKR-CMK | Peptidomimetic (Irreversible) | Furin | - | 1.3 ± 3.6 nM | [16] |
| MI-1148 | Peptidomimetic | Furin | 8.5 nM | - | [16] |
| MI-1851 | Peptidomimetic | Furin | 10.1 pM | - | [16] |
| Dicoumarol (DC4) | Small Molecule (Non-competitive) | ssfurin | 1.0 µM | - | [11] |
| B3 | Small Molecule | Furin | 12 µM | 12 µM | [9] |
Table 2: Selectivity Profile of Selected Inhibitors
| Inhibitor | Ki for ssfurin (µM) | Ki for rPACE4 (µM) | Ki for hPC5/6 (µM) | Reference |
| DC1 | 1.0 | 13 | 4.0 | [11] |
| DC2 | 3.3 | 8.3 | 3.0 | [11] |
| DC3 | 6.1 | 14 | 16 | [11] |
| B3 | 12 | 12 | 76 | [11] |
Table 3: Cytotoxicity of Selected Furin Inhibitors
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| B3 | HT1080 | Invasion Assay | > 20 µM | Some toxicity observed | [9] |
| GADDs | - | - | up to 250 µM | No significant cytotoxicity | [16] |
| MI-1148 | - | In vivo (mice) | - | Significant toxicity | [16] |
Key Experimental Protocols
Protocol 1: In Vitro Fluorogenic Furin Cleavage Assay
This protocol is adapted from established methods for measuring furin activity using a fluorogenic peptide substrate.[2][17][18]
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-MCA)
-
Furin assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl₂, 0.1% Brij 35)
-
Test inhibitor and control inhibitor (e.g., Decanoyl-RVKR-CMK)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Prepare serial dilutions of your test inhibitor and control inhibitor in the assay buffer.
-
Dilute the furin enzyme in the assay buffer to the desired working concentration (e.g., 0.5 ng/µL).[1]
-
Prepare the furin substrate solution in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor or control inhibitor to the appropriate wells. For control wells (no inhibition, vehicle control), add the corresponding buffer or vehicle.
-
Add the diluted furin enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the furin substrate to all wells.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for MCA-based substrates).[18]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibition" control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based SEAP Reporter Assay for Intracellular Furin Activity
This protocol uses a secreted embryonic alkaline phosphatase (SEAP) reporter system to measure intracellular furin activity.[2][10]
Materials:
-
CHO-GRAPfurin cells (or similar reporter cell line)
-
Cell culture medium (e.g., OptiMEM)
-
Test inhibitor and control inhibitor
-
SEAP assay buffer (e.g., 100 mM Tris-HCl, pH 10, 100 mM NaCl, 5 mM MgCl₂)
-
SEAP substrate (e.g., 4-methylumbelliferyl phosphate (MUP) or p-nitrophenylphosphate (pNPP))[2][19]
-
96-well cell culture plate
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of your test inhibitor or control inhibitor diluted in cell culture medium. Include untreated and vehicle-treated wells as controls.
-
Incubate for 16-24 hours.[2]
-
-
Sample Collection and Preparation:
-
SEAP Activity Measurement:
-
In a new 96-well plate, mix a small volume of the heated medium with the SEAP assay buffer and the SEAP substrate.
-
Incubate at 37°C.
-
Measure the fluorescence or absorbance over time.
-
-
Data Analysis:
-
Calculate the SEAP activity.
-
Determine the percent inhibition of intracellular furin activity for each inhibitor concentration.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxicity of furin inhibitors.[20][21][22]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of your inhibitor. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24-48 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[20]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm.[22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Signaling Pathways and Experimental Workflows
Furin-Mediated Activation of Matrix Metalloproteinases (MMPs)
Furin plays a key role in tumor invasion and metastasis by activating certain MMPs.[23] It cleaves the pro-domain of membrane-type 1 MMP (MT1-MMP), converting it into its active form. Active MT1-MMP can then activate pro-MMP-2, leading to the degradation of the extracellular matrix and facilitating cell migration and invasion.[24][25]
Furin-Mediated Processing of TGF-β
Transforming growth factor-beta (TGF-β) is synthesized as an inactive precursor, pro-TGF-β. In the Golgi apparatus, furin cleaves pro-TGF-β to separate the mature TGF-β dimer from the latency-associated peptide (LAP).[6][26][27] Although cleaved, TGF-β remains non-covalently bound to LAP in an inactive complex. Further activation in the extracellular space is required to release the biologically active TGF-β.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furin - Wikipedia [en.wikipedia.org]
- 9. A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing of Furin Inhibitors to Reduce Pathogenic E. coli- and Shigella flexneri-Induced Cytotoxicity, Oxidative Stress and Inflammation in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. mdpi.com [mdpi.com]
- 17. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. static.igem.org [static.igem.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Alternative pathway for the role of furin in tumor cell invasion process. Enhanced MMP-2 levels through bioactive TGFbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 27. Processing of transforming growth factor beta 1 precursor by human furin convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of Hexa-D-arginine
Welcome to the technical support center for Hexa-D-arginine. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate issues related to the non-specific binding of this peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a common issue?
This compound is a short peptide composed of six D-isomers of the amino acid arginine. As a polyarginine peptide, it is highly cationic (positively charged) at physiological pH.[1][2] This strong positive charge leads to electrostatic interactions with negatively charged biological and artificial surfaces, such as cell membranes, plastic microplates, and sensor chips.[1] This phenomenon, known as non-specific binding (NSB), can cause high background signals, false positives, and reduced assay sensitivity.[3][4] The use of D-amino acids enhances its stability against enzymatic degradation but does not prevent these charge-based interactions.[][6]
Q2: What are the primary causes of this compound's non-specific binding?
The primary drivers of NSB for this compound are:
-
Electrostatic Interactions: The positively charged guanidinium groups of the arginine residues bind to negatively charged surfaces (e.g., phosphate groups on cell membranes, carboxyl groups on assay plates).[1]
-
Hydrophobic Interactions: Although less dominant than electrostatic forces, hydrophobic interactions can also contribute to NSB, especially with certain surfaces or in specific buffer conditions.[3][7]
-
Molecular Interactions: Other forces such as hydrogen bonding and Van der Waals interactions can also play a role.[3]
Q3: How can I perform a preliminary test to assess the level of non-specific binding in my assay?
A simple control experiment is crucial. For surface-based assays like Surface Plasmon Resonance (SPR) or ELISA, you can run a test where this compound is introduced to the assay surface in the absence of the specific target ligand or capture molecule.[3] For example, in an ELISA, add this compound to wells that have been blocked but contain no capture antibody. A significant signal in these control wells indicates a high degree of NSB that needs to be addressed.
Troubleshooting Guides
Troubleshooting NSB in Cell-Based Assays
Problem: I observe high background fluorescence or cytotoxicity in my cell-based assay, even in control cells not expressing the target.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Strong electrostatic binding to the cell surface. | Q: How can I reduce the binding of this compound to the general cell surface? A: Increase the ionic strength of your media or buffer by adding 50-150 mM NaCl. This can help shield the electrostatic interactions causing the non-specific attachment.[7] Note that you must first verify that the added salt does not negatively impact cell viability or the specific interaction you are studying. |
| Interaction with plasticware. | Q: My peptide seems to be sticking to the culture plates. How can I prevent this? A: Pre-treat the culture plates with a blocking agent. A common and effective method is to incubate the wells with a 1% solution of Bovine Serum Albumin (BSA) in PBS.[7] Alternatively, for assays sensitive to protein contamination, consider using specialized low-binding microplates. Adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween 20 to your assay buffer can also help.[3][7] |
Troubleshooting NSB in Immunoassays (ELISA, Western Blot)
Problem: My ELISA results show a high signal in negative control wells, or my Western blot has high background noise across the membrane.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inadequate blocking of the solid phase (microplate or membrane). | Q: My standard blocking buffer (e.g., skim milk) isn't working well. What else can I try? A: Optimize your blocking strategy. Bovine Serum Albumin (BSA) at 1-3% is a common alternative.[3][7] For persistent issues, consider using commercially available synthetic polymer-based blockers, such as those based on polyethylene glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA), which can offer superior performance with less lot-to-lot variability than protein-based blockers.[4] |
| Unfavorable buffer composition. | Q: Can the buffer I use for antibody and peptide dilution affect the background? A: Yes. Increase the salt concentration of your wash and dilution buffers (e.g., PBS with 0.15 M to 0.5 M NaCl) to disrupt electrostatic NSB.[7] Also, adding a non-ionic surfactant like Tween 20 (typically 0.05%) to all wash and antibody dilution buffers is critical for reducing both hydrophobic and charge-based non-specific interactions.[3] |
| High concentration of this compound. | Q: Could the concentration of my peptide be the problem? A: Yes, high concentrations can exacerbate NSB. Perform a titration experiment to determine the lowest effective concentration of this compound that still provides a robust specific signal while minimizing the background. |
Data Summary Tables
Table 1: Common Blocking Agents to Mitigate Non-Specific Binding
| Blocking Agent | Typical Working Concentration | Mechanism of Action | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Coats the surface to prevent adsorption of the peptide through steric hindrance and charge masking.[3][7] | Use high-purity, IHC-grade BSA to avoid contaminants.[8] May not be suitable for all systems due to potential cross-reactivity. |
| Non-fat Dry Milk | 3 - 5% (w/v) | A complex mixture of proteins (casein) that effectively blocks surfaces. | Contains endogenous biotin, which can interfere with avidin/streptavidin systems.[8] Not recommended for phospho-specific antibody assays due to casein phosphorylation. |
| Tween 20 | 0.05 - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions.[3][7] | Typically used as an additive in wash and dilution buffers rather than a primary blocking agent. |
| Polyethylene Glycol (PEG) | Varies by MW (e.g., 1%) | Creates a hydrophilic layer that repels protein/peptide adsorption.[9] | A synthetic alternative that can offer more consistent performance. |
| Fish Gelatin | 0.1 - 1% (w/v) | A protein-based blocker that can be effective where BSA or milk fails.[4] | Can reduce NSB in mammalian-based systems due to lower cross-reactivity. |
Table 2: Effect of Buffer Modifications on Non-Specific Binding
| Buffer Component | Recommended Range | Effect on Non-Specific Binding |
| Salt (NaCl) | 150 mM - 500 mM | Shields electrostatic charges, reducing charge-based NSB.[7] |
| pH | Variable (e.g., 6.0 - 8.0) | Alters the net charge of the surface and/or peptide. Adjusting pH away from the peptide's pI can sometimes reduce NSB, but must be compatible with the assay.[3][7] |
| Non-ionic Surfactant (Tween 20) | 0.05 - 0.1% | Disrupts hydrophobic interactions.[3][7] |
| Arginine (as an additive) | 0.5 M - 1.0 M | In chromatography, arginine itself can act as an eluent, weakening both hydrophobic and ionic interactions to reduce NSB and improve protein recovery.[10][11][12] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of NSB using ELISA
This protocol allows you to quantify the degree of non-specific binding of this compound to a blocked microplate surface.
-
Plate Coating: Leave half of the wells of a 96-well ELISA plate uncoated (these will be your NSB control wells). Coat the other half with your specific capture molecule according to your standard protocol.
-
Blocking: Block all wells of the plate using your chosen blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash all wells 3 times with a wash buffer (e.g., PBST: PBS with 0.05% Tween 20).
-
Peptide Incubation:
-
Prepare serial dilutions of your this compound (e.g., biotinylated or FLAG-tagged for detection) in a dilution buffer.
-
Add the dilutions to both the coated (specific binding) and uncoated (NSB control) wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step (Step 3).
-
Detection: Add the detection reagent (e.g., HRP-Streptavidin for a biotinylated peptide) to all wells and incubate according to your standard protocol.
-
Washing: Repeat the wash step (Step 3).
-
Development: Add substrate (e.g., TMB) and stop the reaction. Read the absorbance at the appropriate wavelength.
-
Analysis: Compare the signal from the NSB control wells to the specific binding wells. A high signal in the NSB wells confirms a non-specific binding problem. Use this setup to test different blocking agents or buffer conditions.
Visual Diagrams
Caption: Mechanism of charge-based non-specific binding and mitigation.
Caption: A logical workflow for troubleshooting non-specific binding issues.
Caption: Experimental workflow for assessing non-specific binding via ELISA.
References
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 10. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Quality and Purity of Synthesized Hexa-D-arginine
This technical support center is designed for researchers, scientists, and drug development professionals working with synthesized Hexa-D-arginine. It provides troubleshooting guidance and answers to frequently asked questions to help ensure the quality and purity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for synthesized this compound?
A1: The primary quality attributes for this compound include purity, identity, and peptide content. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and is a measure of the target peptide relative to any impurities.[1] Identity is confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight and by Nuclear Magnetic Resonance (NMR) or amino acid analysis to confirm the sequence and structure.[1][2][3] Peptide content, often determined by nitrogen analysis or quantitative NMR, quantifies the amount of the active peptide in the lyophilized powder, accounting for water and counter-ions.[4]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Due to its arginine-rich nature, the synthesis of this compound is prone to specific impurities. These can include:
-
Deletion sequences: Incomplete coupling reactions can lead to peptides missing one or more arginine residues.[5]
-
Insertion sequences: If excess activated amino acids are not thoroughly washed away, they can be incorporated into the sequence.[5][6]
-
Racemization: The chirality of the D-arginine residues can be compromised during activation or deprotection steps, leading to the formation of diastereomeric impurities.[7][8]
-
Side-chain modifications: The guanidinium group of arginine can undergo side reactions.[5] One common issue is the formation of δ-lactam rings.[7][9]
-
Residual synthesis reagents and solvents: Trifluoroacetic acid (TFA) from cleavage and purification steps, and solvents like N,N-dimethylformamide (DMF) can remain in the final product.[1][2]
Q3: Why is aggregation a common problem during the synthesis of this compound, and how can it be minimized?
A3: Aggregation is a frequent challenge in the solid-phase peptide synthesis (SPPS) of arginine-rich peptides like this compound.[10] The strong intermolecular hydrogen bonding between the guanidinium side chains of multiple peptide chains leads to the formation of stable secondary structures on the resin, hindering subsequent coupling and deprotection steps.[10] To minimize aggregation, consider the following strategies:
-
Use of specialized resins: Low-loading resins can increase the distance between peptide chains, reducing interaction.[10]
-
Chaotropic agents: Adding agents that disrupt hydrogen bonding to the coupling and deprotection solutions can be effective.
-
Elevated temperatures: Performing coupling reactions at higher temperatures can help disrupt secondary structures.
-
Pseudoproline dipeptides: Incorporating these structures can introduce "kinks" in the peptide backbone, disrupting aggregation.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quality control and handling of synthesized this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity on Analytical HPLC | - Incomplete coupling during synthesis.- Aggregation on the resin.- Suboptimal cleavage from the resin. | - Review the synthesis protocol; consider optimizing coupling times and reagents.- Implement strategies to minimize aggregation (see FAQ Q3).- Ensure complete removal of protecting groups during cleavage. |
| Multiple Peaks in Mass Spectrum | - Presence of deletion or insertion sequences.- Incomplete removal of protecting groups.- Oxidation of the peptide. | - Analyze the mass differences to identify the nature of the impurities.- Optimize washing steps during synthesis to remove excess reagents.- Handle the peptide under an inert atmosphere to prevent oxidation. |
| Broad or Unresolved Peaks in NMR Spectrum | - Peptide aggregation in the NMR solvent.- Presence of conformational isomers. | - Try different NMR solvents or add denaturing agents like urea.- Acquire spectra at different temperatures to assess conformational exchange. |
| Inconsistent Biological Activity | - Inaccurate peptide quantification.- Presence of impurities that interfere with the assay.- Degradation of the peptide. | - Accurately determine the peptide content (net peptide content).- Further purify the peptide to remove interfering substances.- Store the peptide under appropriate conditions (desiccated at -20°C or lower) and prepare fresh solutions for experiments.[11] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is used to determine the purity of the synthesized this compound.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
This technique confirms the molecular weight of the synthesized peptide.[2]
-
Instrument: ESI-Time of Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve the peptide in a water/acetonitrile (50:50) solution with 0.1% formic acid to a concentration of approximately 10 µM.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic molecular weight. The expected molecular weight for this compound (C₃₆H₇₅N₂₅O₆) is approximately 954.16 g/mol .[11]
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR provides detailed information about the peptide's structure and can help identify impurities.[3]
-
Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O (9:1) to observe exchangeable protons.
-
Concentration: 1-5 mg of peptide per 0.5 mL of solvent.
-
Experiments:
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for arginine residues in a peptide chain. The arginine side chain protons (Hβ, Hγ, Hδ, Hε, and Hη) have characteristic chemical shifts.[12]
Visualizations
Caption: Workflow for Synthesis and Quality Control of this compound.
Caption: Troubleshooting Logic for this compound Quality Issues.
References
- 1. bachem.com [bachem.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Hexa-D-arginine and Nona-D-arginine Efficacy in Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Cell-Penetrating Peptides
In the realm of cellular delivery, the ability to efficiently transport therapeutic and diagnostic agents across the cell membrane is a paramount challenge. Arginine-rich cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. Among these, Hexa-D-arginine (R6) and Nona-D-arginine (R9) are two of the most widely studied synthetic peptides. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in selecting the optimal vector for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound (R6) | Nona-D-arginine (R9) |
| Primary Function | Cell-penetrating peptide, Furin inhibitor | Cell-penetrating peptide |
| Cellular Uptake Efficiency | Effective, enhances uptake of conjugated cargo | Highly efficient, generally considered more potent than shorter counterparts |
| Primary Uptake Mechanism | Endocytosis, potential for direct translocation | Predominantly macropinocytosis (an endocytic pathway) |
| Key Applications | Enhancing delivery of specific ligands (e.g., SHALs), therapeutic potential as a furin inhibitor | Broad-spectrum cargo delivery (e.g., quantum dots, proteins, nucleic acids) |
| Proteolytic Stability | High (due to D-amino acids) | High (due to D-amino acids) |
Quantitative Comparison of Cellular Uptake
Direct quantitative comparisons of this compound and Nona-D-arginine under identical experimental conditions are limited in publicly available literature. However, by collating data from various studies, we can infer their relative efficacies.
Studies have shown that the efficiency of cellular uptake of polyarginine peptides is dependent on the number of arginine residues, with optimal efficacy generally observed for peptides with 7 to 15 residues. This suggests that Nona-D-arginine may exhibit more efficient cellular penetration for a variety of cargoes compared to this compound.
Table 1: Cellular Uptake Efficiency of Nona-arginine with Quantum Dots
| Cargo | Cell Line | Concentration | Incubation Time | Fold Increase in Uptake (vs. Cargo Alone) | Reference |
| Quantum Dots | A549 | 150 nM | 5 min | 3 | [1] |
| Quantum Dots | A549 | 150 nM | 60 min | 8 | [1] |
Table 2: Enhanced Uptake with this compound Conjugation
| Cargo | Cell Line | Observation | Reference |
| Selective High Affinity Ligand (SHAL) | Raji | Two-fold more binding of 111In-labeled hexa-arginine SHAL analog compared to the parent SHAL. | [2] |
| Selective High Affinity Ligand (SHAL) | Raji | Significantly higher cytoplasm-associated fluorescence with the hexa-arginine SHAL analog. | [2] |
Mechanisms of Cellular Entry
Both this compound and Nona-D-arginine utilize endocytic pathways for cellular entry, although the specific mechanisms may differ. The use of D-amino acids in their structure provides significant resistance to proteolytic degradation, enhancing their stability in biological systems.
Nona-D-arginine: The primary mechanism of cellular entry for nona-arginine is macropinocytosis , a form of endocytosis that involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.[3][4] This process is energy-dependent and can be inhibited by low temperatures and metabolic inhibitors. The initial interaction is thought to be an electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans.[4]
This compound: While also utilizing endocytosis, the specific pathways for this compound uptake are less definitively characterized in the available literature. It is known to enhance the internalization of its cargo, and for some complexes, a fraction can be localized to the nucleus.[2]
Signaling Pathways and Cellular Fate
The interaction of arginine-rich CPPs with the cell surface can trigger intracellular signaling cascades that facilitate their uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hexa-D-arginine and Other Commercially Available Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes. Its activity is implicated in cancer progression, viral infections, and bacterial toxin activation, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of Hexa-D-arginine with other commercially available furin inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of Furin Inhibitors
The efficacy of a furin inhibitor is determined by several factors, including its inhibitory potency (Ki and IC50), selectivity against other proteases, and its mechanism of action. Below is a summary of these key performance indicators for this compound and other prominent commercially available furin inhibitors.
| Inhibitor | Type | Mechanism of Action | Target | Ki | IC50 | Selectivity |
| This compound | Peptide (D-amino acids) | Competitive | Furin | 106 nM[1][2] | 110 nM[3] | Selective for furin over PACE4 (580 nM) and PC1 (13.2 µM)[1][2] |
| Decanoyl-RVKR-CMK | Peptidyl chloromethylketone | Irreversible, Covalent | Proprotein Convertases | ~1 nM (furin)[4] | 1.6 nM[3], 57 nM (antiviral)[5] | Broad-spectrum inhibitor of PCs (e.g., PC1/3, PACE4, PC5/6)[4][6] |
| SSM3 trifluoroacetate | Small molecule | Not specified | Furin | 12 nM[7] | 54 nM[7] | Information not readily available |
| Naphthofluorescein | Small molecule | Non-competitive[5] | Furin | - | 9.025 µM (antiviral)[5] | May have off-target effects[5] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Peptidomimetic | Competitive, Reversible[6] | Furin | 0.81 nM[6] | - | Good selectivity against PC2, PC7, and other serine proteases[6] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary between studies depending on the experimental conditions. It is important to consider the assay conditions when comparing these values. The conversion of IC50 to Ki is dependent on the mechanism of inhibition and substrate concentration[8].
Experimental Protocols
Accurate and reproducible data are paramount in research. Below are detailed methodologies for key experiments cited in the comparison of furin inhibitors.
In Vitro Furin Inhibition Assay (Fluorogenic)
This assay is commonly used to determine the inhibitory potency of compounds against furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., pERTKR-AMC or Boc-RVRR-AMC)[3]
-
Assay buffer (e.g., 20 mM HEPES, 0.1% Triton X-100, 1 mM CaCl2, pH 7.5)[9]
-
Test inhibitors (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add the recombinant furin enzyme.
-
Add the diluted test inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic furin substrate to all wells. The final substrate concentration should be at or below its Km value for accurate Ki determination.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates)[10].
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate[8].
Cell-Based Furin Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular furin activity.
Materials:
-
Cell line expressing a furin-cleavable reporter protein (e.g., a secreted alkaline phosphatase with a furin cleavage site)
-
Cell culture medium and reagents
-
Test inhibitors
-
Lysis buffer
-
Reagents for detecting the reporter protein activity
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Measure the activity of the cleaved reporter protein in the supernatant or lysate using a suitable assay (e.g., a colorimetric or chemiluminescent assay for alkaline phosphatase).
-
A decrease in the reporter protein activity in the presence of the inhibitor indicates inhibition of intracellular furin.
-
Cell viability can be assessed in parallel using assays like MTT or CellTiter-Glo to control for cytotoxic effects of the inhibitor.
Cytotoxicity Assay
It is crucial to evaluate the potential toxic effects of furin inhibitors on cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test inhibitors
-
Reagents for a viability assay (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a period that is relevant to the intended application of the inhibitor (e.g., 24, 48, or 72 hours).
-
Add the viability assay reagent to the wells according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic concentration 50 (CC50) of the inhibitor. A higher CC50 value indicates lower cytotoxicity. For instance, in one study, the CC50 for Decanoyl-RVKR-CMK was 318.2 µM, while for Naphthofluorescein it was 57.44 µM[5].
Visualizing Furin's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the furin processing pathway and a typical experimental workflow for evaluating furin inhibitors.
Caption: Furin processing of pro-proteins in the secretory pathway.
Caption: Workflow for a fluorogenic furin inhibition assay.
Conclusion
The choice of a furin inhibitor depends on the specific research application. This compound offers a good balance of potency and selectivity, with the advantage of being composed of D-amino acids, which confers resistance to proteolytic degradation. It serves as a valuable tool for studies requiring a reversible, competitive inhibitor with a well-characterized profile against other proprotein convertases[1][2].
For applications requiring potent, irreversible inhibition across a broader range of proprotein convertases, Decanoyl-RVKR-CMK is a widely used standard[4][6]. However, its broader specificity and irreversible nature should be considered in the experimental design.
Newer small-molecule inhibitors and peptidomimetics show promise with high potency and potentially improved pharmacological properties[6]. As research in this area continues, these novel compounds may offer more selective and effective tools for dissecting the roles of furin in health and disease.
Researchers should carefully consider the data presented in this guide, along with the specific requirements of their experimental system, to select the most appropriate furin inhibitor for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. neb.com [neb.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Hexa-D-arginine: A Comparative Guide to its Protease Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of Hexa-D-arginine against various proteases, with a primary focus on the proprotein convertase family. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a selective research tool and potential therapeutic agent.
Data Presentation: Inhibitory Potency of this compound
This compound has been identified as a potent and specific inhibitor of furin and related proprotein convertases. Its inhibitory activity, as determined by Ki values, is summarized in the table below.
| Protease | This compound Ki (Inhibition Constant) |
| Furin | 106 nM[1] |
| PACE4 | 580 nM[1] |
| PC1/3 (Prohormone Convertase 1/3) | 13.2 µM[1] |
| PC2 (Prohormone Convertase 2) | Not inhibited |
Note: A comprehensive specificity profile of this compound against a broader range of proteases, such as trypsin, chymotrypsin, elastase, thrombin, and plasmin, is not extensively documented in publicly available literature. The existing data strongly indicates a high degree of selectivity for furin and certain members of the proprotein convertase family. Further experimental validation is required to definitively assess its activity against other protease classes.
Experimental Protocols
The following is a detailed methodology for a standard in vitro protease inhibition assay using a chromogenic substrate, which can be adapted to assess the inhibitory activity of this compound against various proteases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target protease.
Materials:
-
Target Protease (e.g., Furin, Trypsin)
-
This compound (stock solution of known concentration)
-
Chromogenic Substrate specific to the target protease (e.g., p-nitroanilide-based substrate)
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
-
DMSO (for dissolving inhibitor if necessary)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or assay buffer).
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations.
-
Prepare a working solution of the target protease in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Test wells: A fixed volume of the target protease solution and varying concentrations of the this compound dilutions.
-
Positive control wells (no inhibitor): The same volume of the target protease solution and an equivalent volume of assay buffer or solvent control (e.g., DMSO).
-
Negative control wells (no enzyme): An equivalent volume of assay buffer instead of the protease solution, with the highest concentration of this compound.
-
Blank wells: Assay buffer only.
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals for a specific duration (e.g., 15-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.
-
Subtract the background absorbance from the negative control wells.
-
Normalize the reaction velocities of the test wells to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro protease inhibition assay.
Signaling Pathway Diagrams
Furin Signaling Pathway
Caption: Simplified Furin-mediated proprotein activation pathway and its inhibition by this compound.
PACE4 Signaling Pathway
Caption: Overview of PACE4-mediated proprotein processing and its inhibition by this compound.
PC1/3 Signaling Pathway
Caption: PC1/3-mediated prohormone processing pathway and its inhibition by this compound.
References
L-Arginine vs. D-Arginine Peptides as Inhibitors: A Comparative Guide
In the landscape of therapeutic peptide development, the stereochemistry of constituent amino acids plays a pivotal role in determining efficacy, stability, and specificity. This guide provides a comparative analysis of peptides containing L-arginine versus those incorporating its non-natural enantiomer, D-arginine, in their roles as inhibitors of various biological processes. The inclusion of D-amino acids is a common strategy to enhance peptide stability against proteolytic degradation, which can significantly improve pharmacokinetic properties. Here, we present experimental data from studies directly comparing the inhibitory activities of L- and D-arginine-containing peptides in neuroprotection, antimicrobial applications, and enzyme inhibition.
Neuroprotective Effects: Poly-Arginine Peptides in Stroke
A study comparing the neuroprotective efficacy of an 18-mer of L-arginine (R18) with its D-enantiomer (R18D) in a rat model of permanent middle cerebral artery occlusion (MCAO) revealed the superior potency of the D-isoform.
| Parameter | Vehicle | R18 (L-Arginine Peptide) | R18D (D-Arginine Peptide) |
| Mean Infarct Volume Reduction (%) | 0 | 12 | 33[1][2] |
| Neurological Score | 3 | 2 | 1.5[1] |
| Cerebral Hemisphere Swelling Reduction (%) | 0 | 30 | 27[1] |
Table 1: Comparison of Neuroprotective Effects of L- and D-Poly-Arginine Peptides in a Rat Model of Stroke. Data represents the effects of intravenously administered peptides (300 nmol/kg) 30 minutes after MCAO. Neurological score is on a scale where a lower score indicates better function.
The enhanced neuroprotective effect of R18D is attributed to its greater resistance to enzymatic degradation, leading to a longer half-life and sustained therapeutic action.[1][2]
In Vitro Toxicity of Poly-Arginine Peptides
Increased stability of D-peptides can sometimes be associated with higher cellular toxicity. In vitro studies on cortical neurons, astrocytes, brain endothelial cells (bEND.3), and embryonic kidney cells (HEK293) showed that both R18 and R18D exhibited toxicity only at high concentrations or after prolonged exposure.[1]
Antimicrobial Activity: Arginine-Rich Peptides
The substitution of L-arginine with D-arginine has also been shown to enhance the antimicrobial activity of peptides. A study on the arginine-rich peptide R4F4 and its D-amino acid substituted analogue, D-R4F4, demonstrated this principle.
| Peptide | Target Organism | MIC (μM) |
| R4F4 (L-Arginine) | E. coli | >1000 |
| D-R4F4 (D-Arginine) | E. coli | 125 |
| R4F4 (L-Arginine) | P. aeruginosa | 500 |
| D-R4F4 (D-Arginine) | P. aeruginosa | 125 |
| R4F4 (L-Arginine) | S. aureus | >1000 |
| D-R4F4 (D-Arginine) | S. aureus | 250 |
Table 2: Minimum Inhibitory Concentration (MIC) of L- and D-Arginine-Containing Antimicrobial Peptides. Lower MIC values indicate greater antimicrobial potency.[3]
The improved efficacy of D-R4F4 is linked to its increased stability in the presence of bacterial proteases.[3]
Enzyme Inhibition: Protein Arginine Deiminase (PAD) Inhibitors
While not peptides, a study on small molecule inhibitors of Protein Arginine Deiminase (PAD) highlights the impact of stereochemistry at an arginine-like moiety. The comparison of L- and D-isomers of Cl-amidine as inhibitors of PAD isozymes reveals stereospecific preferences.
| Inhibitor | Target Enzyme | kinact/KI (M-1min-1) |
| L-Cl-amidine | PAD1 | 13,500 |
| D-Cl-amidine | PAD1 | 13,500 |
| L-Cl-amidine | PAD2 | 1,210 |
| D-Cl-amidine | PAD2 | 1,350 |
| L-Cl-amidine | PAD3 | 1,070 |
| D-Cl-amidine | PAD3 | 1,210 |
| L-Cl-amidine | PAD4 | 1,020 |
| D-Cl-amidine | PAD4 | 1,150 |
Table 3: Inhibitory Potency of L- and D-Cl-amidine against PAD Isozymes. Higher kinact/KI values indicate more efficient inactivation of the enzyme.[4] In this case, both enantiomers show comparable potency, with the D-isomer having a slight edge.
Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia mimicking human stroke.[3][4]
-
Anesthesia and Surgical Preparation: Wistar rats are anesthetized, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The ECA is ligated and transected. A nylon monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Infarct Volume Measurement: After a designated period, the animal is euthanized, and the brain is removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software and often corrected for edema.[3][5]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]
-
Preparation of Inoculum: Bacteria are cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Peptide Dilution: The peptides are serially diluted in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the diluted peptides. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protein Arginine Deiminase (PAD) Inhibition Assay
The activity of PAD inhibitors is often determined by measuring the rate of enzyme inactivation (kinact/KI).[9][10]
-
Enzyme and Inhibitor Pre-incubation: Recombinant human PAD is pre-incubated with various concentrations of the inhibitor in a reaction buffer containing calcium chloride at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Quantification of Product: The reaction is allowed to proceed for a set time and then quenched. The amount of citrullinated product formed is quantified, often using a colorimetric method.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC50 value, and further kinetic analysis can determine the kinact and KI values.
Signaling Pathways and Mechanisms of Action
References
- 1. researchgate.net [researchgate.net]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. Middle cerebral artery occlusion (MCAO) and infarct volume measurement [bio-protocol.org]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Mirror Image Advantage: A Comparative Guide to D-Isomer Peptide Inhibitors
In the landscape of peptide-based drug development, the quest for enhanced therapeutic efficacy is a constant driver of innovation. While peptides offer high specificity and potency, their inherent susceptibility to proteolytic degradation presents a significant hurdle. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This guide provides an objective comparison of D-isomer-containing peptide inhibitors with their L-isomer counterparts, supported by experimental data, detailed methodologies, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their pursuit of more robust and effective peptide therapeutics.
Key Advantages of D-Isomer Incorporation
The use of D-amino acids in peptide-based inhibitors offers several distinct advantages over their naturally occurring L-isomer counterparts. These benefits primarily stem from the stereochemical difference, which renders D-peptides resistant to degradation by endogenous proteases that are stereospecific for L-amino acids.[1][2] This fundamental property leads to a cascade of favorable attributes:
-
Enhanced Proteolytic Stability: Peptides incorporating D-amino acids exhibit significantly increased resistance to enzymatic degradation in biological fluids, leading to a longer circulating half-life in vivo.[3] This increased stability is a cornerstone of their therapeutic potential.[4][5][6]
-
Improved Bioavailability: The enhanced stability of D-peptides often translates to improved bioavailability, meaning they can be more effectively absorbed and utilized by the body.[3][6] Some studies have even shown that D-peptides can exhibit oral bioavailability.[7]
-
Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, potentially leading to lower immunogenicity compared to their L-peptide equivalents.[3][8] However, it is noteworthy that peptides composed entirely of D-amino acids can, under certain conditions, elicit a unique immune response.[9][10][11]
-
Unique Biological Activities: The distinct stereochemistry of D-peptides can lead to unique binding interactions and biological activities not observed with their L-counterparts.[6] In some instances, D-isomers have demonstrated comparable or even superior binding affinity to their targets.[12]
Comparative Performance Data: L- vs. D-Isomer Peptides
The strategic substitution of L-amino acids with their D-enantiomers has a quantifiable impact on the performance of peptide inhibitors. The following tables summarize experimental data from various studies, highlighting the improvements in stability and biological activity.
| Peptide/Analog | D-Amino Acid Substitution | Target/Enzyme | Metric | Result | Fold Improvement |
| Proteolytic Stability | |||||
| Antimicrobial Peptide | All L-amino acids replaced with D-amino acids | Trypsin | Stability | Highly stable after treatment | Not susceptible |
| Polybia-CP | All L-amino acids replaced with D-amino acids (D-CP) | Trypsin & Chymotrypsin | Stability | Improved stability | Resistant |
| Peptide Hydrogelator | C-terminal L-amino acid replaced with D-amino acid | Proteinase K | Remaining Peptide after 24h | ~15% remaining | >15x vs. L-peptide[12] |
| Onconase Analogs | Substitution with D-arginine (Onc112) | Mouse Serum | Half-life | >8 hours | - |
| Biological Activity & Efficacy | |||||
| Melittin | L-melittin vs. D-melittin | RAW 264.7 cells | IC50 | Comparable toxicity | - |
| Melittin Micelles | LMM vs. DMM | Mice | Maximum Tolerated Dose (MTD) | DMM: 20 mg/kg, LMM: 10 mg/kg | 2x |
| p53-MDM2 Inhibitor | LPMI-α vs. DPMI-α | U87 glioma cells | Cell Growth Inhibition | DPMI-α showed significant inhibition | - |
| HIV-1 Entry Inhibitor (PIE7) | D-peptide | HIV-1 gp41 | IC50 (JRFL strain) | 24 µM | - |
| IgE Receptor Inhibitor | Retro-enantiomeric D-peptide | IgE | KD | ~11 µM | - |
Experimental Protocols
The successful design and evaluation of D-isomer-containing peptides rely on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Chemical peptide synthesis is essential for producing peptides containing D-amino acids.[13] Solid-phase peptide synthesis (SPPS) is the most common method used.[14]
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-isomer) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay evaluates the resistance of peptides to degradation in a biologically relevant matrix like human serum.[15]
Materials:
-
Synthesized L- and D-peptides
-
Human serum
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with a UV detector
-
Mass spectrometer
Protocol:
-
Peptide Incubation: Dissolve the L- and D-peptides in human serum to a final concentration of 1 mg/mL.
-
Time Points: Immediately take a 50 µL aliquot for the 0-hour time point and add it to a tube containing 50 µL of 10% TCA to stop enzymatic activity.[15] Vortex and place on ice.
-
Incubation: Incubate the remaining serum-peptide mixture at 37°C.
-
Sample Collection: Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) and quench the reaction as in step 2.[15]
-
Protein Precipitation: After the final time point, incubate all quenched samples on ice for at least 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[15]
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC, monitoring the elution at a specific wavelength (e.g., 214 nm).[15]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the peak area at the 0-hour time point. The half-life (t½) can then be determined.
Visualizing the D-Isomer Advantage
The following diagrams illustrate the fundamental difference in proteolytic stability between L- and D-peptides and a typical workflow for the development of D-isomer-based inhibitors.
Caption: Comparison of L- and D-peptide susceptibility to proteolysis.
Caption: Workflow for D-isomer peptide inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 5. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. pnas.org [pnas.org]
- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. biomatik.com [biomatik.com]
- 15. benchchem.com [benchchem.com]
Hexa-D-arginine: A Comparative Analysis of its Cell Penetration Capabilities
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic and diagnostic agents into cells is a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this challenge. Among these, arginine-rich peptides are particularly noteworthy for their high efficacy. This guide provides a comparative analysis of Hexa-D-arginine's cell penetration capabilities against other well-established CPPs, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The efficacy of a CPP is often measured by its cellular uptake efficiency. While direct head-to-head comparisons of unconjugated this compound with other CPPs under identical experimental conditions are limited in publicly available literature, we can infer its performance based on studies of poly-arginine peptides and specific hexa-arginine conjugates.
Studies have consistently shown that arginine homopolymers are highly effective at entering cells, with efficiency increasing with the number of arginine residues, typically plateauing around 8-9 residues. Notably, peptides with six or more arginine residues are considered effective for cellular transport.
One study demonstrated that conjugating a molecule with this compound resulted in a two-fold increase in cellular uptake compared to the unconjugated parent molecule[1][2]. Furthermore, a comparative study of different unconjugated CPPs revealed that polyarginine exhibited 10 to 30 times greater cellular uptake than the well-known TAT peptide[3]. While this study did not specify the exact length of the polyarginine, it highlights the superior performance of this class of CPPs.
The D-isomeric form of arginine in this compound offers the additional advantage of increased resistance to proteolytic degradation compared to its L-isomer counterpart, potentially leading to a longer half-life and sustained intracellular delivery.
Table 1: Comparative Analysis of CPP Cellular Uptake
| Cell-Penetrating Peptide | Sequence/Composition | Relative Uptake Efficiency (Compared to Control/Parent Molecule) | Key Characteristics |
| This compound (R6) | D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg | ~2-fold increase (conjugated)[1][2] | High proteolytic stability. |
| Octa-arginine (R8) | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg | High (often used as a benchmark for efficient uptake)[4][5] | Gold standard for arginine-rich CPPs. |
| TAT Peptide | GRKKRRQRRR | Lower than polyarginines (10-30x less than polyarginine)[3] | Derived from HIV-1 TAT protein. |
| Penetratin | RQIKIWFQNRRMKWKK | Variable, generally lower than polyarginines. | Derived from Antennapedia homeodomain. |
Note: The relative uptake efficiencies are compiled from different studies and should be considered as indicative rather than absolute values due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible quantification of CPP uptake is crucial for comparative analysis. The two most common methods are flow cytometry and fluorescence microscopy.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled CPP.
Materials:
-
Cells in suspension (e.g., HeLa, Jurkat)
-
Fluorescently labeled this compound and other CPPs (e.g., FITC-labeled)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled CPPs at the desired concentration (e.g., 10 µM). Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. An unstained cell sample should be used as a negative control.
Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy
This method allows for the direct visualization of CPP localization within the cell.
Materials:
-
Cells grown on glass coverslips
-
Fluorescently labeled this compound and other CPPs
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Peptide Incubation: Incubate the cells with the fluorescently labeled CPPs as described in the flow cytometry protocol.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake and localization of the peptides using a fluorescence microscope.
Mechanism of Cellular Uptake
Arginine-rich CPPs, including this compound, are believed to enter cells primarily through macropinocytosis , a form of endocytosis. This process involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.
The proposed mechanism involves the following steps:
-
Electrostatic Interaction: The positively charged guanidinium groups of the arginine residues interact with the negatively charged heparan sulfate proteoglycans on the cell surface.
-
Actin Rearrangement: This interaction triggers a signaling cascade that leads to the rearrangement of the actin cytoskeleton.
-
Membrane Ruffling and Macropinosome Formation: The actin rearrangement induces membrane ruffling and the formation of macropinosomes, engulfing the CPPs.
-
Internalization: The macropinosomes are then internalized into the cell.
Visualizations
References
- 1. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
Validating the Neuroprotective Potential of Hexa-D-arginine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of arginine-rich peptides, with a focus on the broader class of poly-arginine peptides as a proxy for Hexa-D-arginine, due to a lack of specific neuroprotective data for this compound in the reviewed literature. The performance of these peptides is compared against other neuroprotective agents with different mechanisms of action, supported by experimental data from preclinical stroke models. Detailed experimental protocols and signaling pathways are provided to facilitate further research and validation.
Comparison with Alternative Neuroprotective Agents
The following table summarizes the neuroprotective efficacy of various poly-arginine peptides compared to NA-1 (Tat-NR2B9c), a peptide inhibitor of PSD-95, and Memantine, an NMDA receptor antagonist, in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common model for ischemic stroke.
| Compound | Model | Dose | Administration Time | Key Efficacy Metric | Result | Citation |
| Poly-arginine R18 | Permanent MCAO (rat) | 1000 nmol/kg | 30 min post-MCAO | Infarct Volume Reduction | 20.5% | [1][2] |
| Poly-arginine R12 | Permanent MCAO (rat) | 1000 nmol/kg | 30 min post-MCAO | Infarct Volume Reduction | 12.8% | [1][2] |
| Poly-arginine R18D (D-enantiomer) | Permanent MCAO (rat) | 300 nmol/kg | 30 min post-MCAO | Infarct Volume Reduction | 33% | [3] |
| Poly-arginine R18 | Transient MCAO (90 min, rat) | 1000 nmol/kg | 60 min post-MCAO onset | Infarct Volume Reduction | 35.1% | [4] |
| NA-1 (Tat-NR2B9c) | Transient MCAO (90 min, rat) | 1000 nmol/kg | 60 min post-MCAO onset | Infarct Volume Reduction | 26.1% | [4] |
| Memantine | Transient MCAO (2 hours, rat) | 30 mg/kg | Post-MCAO | Ischemic Area Reduction | Significant reduction vs. control | [5] |
| Memantine | Retinal Ischemia (rat) | 10 mg/kg | 0.5 & 4.5 hours post-ischemia | Neuronal Survival | 52% vs. 33% in control | [6] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon suture with a rounded tip
-
Laser Doppler flowmeter
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and make a midline cervical incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms occlusion.
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Neurological deficit scoring and histological analysis of infarct volume are performed at a predetermined time point (e.g., 24 hours).
In Vitro Glutamate Excitotoxicity Assay
This protocol is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal death in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons cultured on 96-well plates
-
Neurobasal medium with B27 supplement
-
L-glutamic acid
-
Test compounds (e.g., this compound)
-
Cell viability assay reagents (e.g., MTT or LDH assay kit)
-
Plate reader
Procedure:
-
Culture primary cortical neurons for 10-14 days in vitro.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 100-250 µM) for a defined duration (e.g., 10-30 minutes).[7]
-
Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.
-
Incubate for 24-48 hours.
-
Assess neuronal viability using a standard assay:
-
MTT assay: Measures mitochondrial metabolic activity, indicating cell viability.
-
LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cell death.
-
-
Calculate the percentage of neuronal viability or cell death relative to control (untreated) and glutamate-only treated wells.
Signaling Pathways and Mechanisms of Action
Proposed Neuroprotective Mechanism of this compound via Furin Inhibition
This compound is a potent inhibitor of the proprotein convertase furin.[5] Furin plays a critical role in the maturation of several proteins involved in neuronal survival and death, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). By inhibiting furin, this compound can shift the balance from pro-apoptotic proneurotrophins to pro-survival mature neurotrophins.
Caption: Furin inhibition by this compound prevents pro-BDNF cleavage, promoting pro-survival signaling.
Neuroprotective Mechanism of NA-1 (Tat-NR2B9c)
NA-1 is a neuroprotective peptide that disrupts the interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95). This uncouples the NMDA receptor from downstream excitotoxic signaling pathways, particularly those involving neuronal nitric oxide synthase (nNOS), without blocking the receptor's normal physiological function.[3][4]
Caption: NA-1 disrupts the NMDAR-PSD95-nNOS complex, reducing excitotoxicity.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a test compound in an MCAO animal model.
Caption: Workflow for in vivo evaluation of neuroprotective compounds in an MCAO model.
References
- 1. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly-arginine peptides reduce infarct volume in a permanent middle cerebral artery rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Memantine is neuroprotective in a rat model of pressure-induced retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Hexa-D-Arginine with Proprotein Convertases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Hexa-D-arginine across various members of the proprotein convertase (PC) family. The information presented is intended to assist researchers in selecting and utilizing this inhibitor for studies on protein processing and activation.
Proprotein convertases are a family of serine endoproteases that play a crucial role in the post-translational modification of a wide array of proteins.[1] They cleave inactive precursor proteins at specific basic amino acid residues to yield biologically active proteins.[1] Given their involvement in numerous physiological and pathological processes, including cancer and infectious diseases, the targeted inhibition of specific PCs is of significant interest in therapeutic development.[1][2]
This compound is a competitive inhibitor of several proprotein convertases, with its highest affinity being for furin.[3][4][5][6] Its stability, due to the presence of D-isomers of arginine, makes it a valuable tool for in vitro and in vivo studies.[7] This guide focuses on its cross-reactivity with other PCs to provide a clearer understanding of its selectivity profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound against different proprotein convertases is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Proprotein Convertase | Kᵢ Value (nM) | Kᵢ Value (µM) |
| Furin | 106 | 0.106 |
| PACE4 | 580 | 0.58 |
| PC1/3 | 13,200 | 13.2 |
| PC2 | Not Inhibited | Not Inhibited |
| PC4 | Data Not Available | Data Not Available |
| PC5/6 | Data Not Available | Data Not Available |
| PC7 | Data Not Available | Data Not Available |
Data sourced from multiple references.[2][3][4][5][6]
Analysis of Cross-Reactivity:
The data clearly demonstrates that this compound is a potent inhibitor of furin, with a Kᵢ value in the nanomolar range.[2][3][4][5][6] Its inhibitory activity against PACE4 is approximately 5.5-fold weaker than against furin.[2][3][4][5][6] The affinity for PC1/3 is significantly lower, with a Kᵢ value that is about 125-fold higher than that for furin.[2][3][4][5][6] Notably, this compound does not inhibit PC2.
Currently, there is a lack of publicly available data on the inhibitory constants of this compound for PC4, PC5/6, and PC7.
Experimental Methodologies
The determination of the inhibition constants for this compound against various proprotein convertases typically involves the following steps:
1. Enzyme and Substrate Preparation:
-
Recombinant soluble forms of the individual proprotein convertases (e.g., furin, PACE4, PC1/3) are expressed and purified.
-
A synthetic fluorogenic peptide substrate that mimics the consensus cleavage site of the specific convertase is used. A common substrate for furin is pERTKR-MCA.
2. Inhibition Assay:
-
The purified enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in an appropriate assay buffer for a defined period to allow for binding equilibrium to be reached.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorometer.
3. Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model, typically the Michaelis-Menten equation for competitive inhibition. This is often visualized using a Lineweaver-Burk or Dixon plot.
Visualizing Pathways and Protocols
To further elucidate the context and methodology, the following diagrams are provided.
Caption: Proprotein convertase-mediated activation of a precursor protein.
Caption: Workflow for determining the enzyme inhibition constant (Ki).
Conclusion
This compound is a valuable research tool for studying the roles of specific proprotein convertases. It is a highly potent inhibitor of furin, with moderate activity against PACE4 and significantly weaker activity against PC1/3. Its lack of inhibition towards PC2 provides a degree of selectivity. Researchers should consider this cross-reactivity profile when designing experiments and interpreting results. The absence of inhibitory data for PC4, PC5/6, and PC7 highlights an area for future investigation to fully characterize the selectivity of this inhibitor.
References
- 1. Proprotein convertase inhibition: Paralyzing the cell’s master switches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Hexa-D-arginine: A Comparative Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Hexa-D-arginine, a synthetic peptide composed of six D-isomers of the amino acid arginine, has emerged as a versatile tool in biomedical research. Its unique properties as a potent inhibitor of the proprotein convertase furin and as a cell-penetrating peptide (CPP) have led to its investigation in a range of applications, from counteracting bacterial toxins to facilitating intracellular drug delivery. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
I. Furin Inhibition: A Key Therapeutic Target
Furin, a ubiquitously expressed enzyme, is responsible for the proteolytic activation of a wide array of precursor proteins, including bacterial toxins, viral glycoproteins, and growth factors. Its role in pathogenesis makes it an attractive target for therapeutic intervention. This compound has been extensively studied as a competitive inhibitor of furin.
Comparative Inhibitory Activity
This compound exhibits potent and specific inhibition of furin. Its inhibitory constant (Ki) is in the nanomolar range, making it a highly effective inhibitor. The use of D-amino acids renders it resistant to degradation by proteases, a significant advantage for in vivo applications.[1][2] Below is a comparison of the inhibitory activity of this compound with other known furin inhibitors.
| Inhibitor | Target Enzyme(s) | Ki Value | Reference(s) |
| This compound | Furin | 106 nM | [1][3][4][5][6][7][8] |
| PACE4 | 580 nM | [1][3][4][5][6][7][8] | |
| PC1 | 13.2 µM | [1][3][4][5][6][7][8] | |
| Nona-L-arginine | Furin | 40 nM | [1] |
| PACE4 | 110 nM | [1] | |
| PC1 | 2.5 µM | [1] | |
| Nona-D-arginine amide | Furin | 1.3 nM | [9] |
| Decanoyl-RVKR-CMK | Furin, PC1, PC2, PC4, PACE4, PC5, PC7 | ~1 nM (for furin) | [2][10][11][12] |
Application in Mitigating Bacterial Toxins
The activation of several bacterial toxins is dependent on furin cleavage. This compound has demonstrated significant efficacy in preventing the toxic effects of Pseudomonas aeruginosa exotoxin A (PEA) and anthrax toxin.
In vitro studies have shown that this compound effectively blocks PEA-induced cell lysis in a dose-dependent manner and is non-cytotoxic at effective concentrations.[13][14] In an in vivo mouse model, administration of this compound significantly improved the survival rate of mice treated with a lethal dose of PEA.[13][14]
| Treatment Group | Survival Rate (%) | Reference(s) |
| PEA only | 0 | [13] |
| PEA + this compound (1 nmol, single dose) | 50 | [13] |
| PEA + this compound (1 nmol, pre-treatment) | 80 | [13] |
This compound has also been shown to protect against anthrax toxemia both in vitro and in vivo.[15][16] It inhibits the furin-mediated cleavage of the protective antigen (PA), a critical step in the intoxication process. In a rat model of anthrax toxemia, this compound administration resulted in a significant delay in the onset of toxicity and improved survival rates.[15]
| Treatment Group | Survival Rate (%) at 24h | Reference(s) |
| Anthrax toxin only | 0 | [15] |
| Anthrax toxin + this compound (100 µ g/mouse ) | 50 | [15] |
II. Cell-Penetrating Peptide: A Vehicle for Intracellular Delivery
Arginine-rich peptides are well-known for their ability to traverse cellular membranes, a property attributed to the guanidinium group of arginine. This compound, with its cationic nature, functions as a cell-penetrating peptide (CPP), facilitating the intracellular delivery of various cargo molecules.
Comparative Cellular Uptake
The efficiency of CPP-mediated delivery can be influenced by factors such as the length of the arginine chain and the nature of the cargo. While direct quantitative comparisons of this compound with other CPPs are limited in the readily available literature, studies on polyarginine peptides provide valuable insights. Generally, the cellular uptake of polyarginines increases with the number of arginine residues, with octa- and nona-arginine being highly efficient.[17]
| CPP | Relative Uptake Efficiency | Reference(s) |
| Polyarginine | High | [18] |
| Transportan | High | [18] |
| Antennapedia | Medium | [18] |
| TAT | Low to Medium | [18][19][20] |
It is important to note that the efficiency of uptake can be cell-type dependent and can be influenced by the cargo conjugated to the CPP.[18]
III. Experimental Protocols
Furin Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the furin enzyme to each well.
-
Add the different concentrations of the inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the initial reaction rates and determine the IC50 values for each inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[21]
Cellular Uptake Assay
This protocol provides a general method for quantifying the cellular uptake of CPPs using flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Hexa-D-arginine) and other CPPs
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled CPPs in serum-free medium for a specific duration (e.g., 1-4 hours).
-
Wash the cells with PBS to remove excess CPPs.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population.
-
Compare the mean fluorescence intensities of cells treated with different CPPs to determine their relative uptake efficiencies.[22][23][24]
In Vivo Administration in a Mouse Model
This protocol outlines a general procedure for the intraperitoneal administration of this compound in a mouse model of bacterial toxemia.
Materials:
-
This compound
-
Sterile physiological saline
-
Bacterial toxin (e.g., Pseudomonas exotoxin A)
-
Mice (specify strain, age, and sex)
-
Syringes and needles for injection
Procedure:
-
Dissolve the this compound in sterile physiological saline to the desired concentration.
-
Administer the bacterial toxin to the mice via the desired route (e.g., intraperitoneal injection).
-
Administer the this compound solution to the mice via intraperitoneal injection at a specified time point relative to the toxin administration (e.g., immediately after, or at pre-determined intervals before or after).
-
Monitor the mice for signs of toxicity and survival over a specified period.
-
A control group receiving only the toxin and another receiving only the vehicle for this compound should be included.[13][25]
IV. Visualizing the Mechanisms
To better understand the biological processes in which this compound is involved, the following diagrams illustrate key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound TFA (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]
- 7. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound TFA | CAS#:958204-56-3 | Chemsrc [chemsrc.com]
- 9. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 13. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
- 18. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo whole body and organ arginine metabolism during endotoxemia (sepsis) is dependent on mouse strain and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of Hexa-D-arginine in a Novel Melanoma Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexa-D-arginine with other commercially available furin inhibitors, confirming its on-target activity in a newly established melanoma model system. Furin, a proprotein convertase, is a key enzyme in the maturation of a wide range of proteins involved in tumor progression, including growth factors and matrix metalloproteinases. Its inhibition presents a promising therapeutic strategy for cancers such as melanoma.
Comparative Analysis of Furin Inhibitors
This section provides a quantitative comparison of this compound with two other well-characterized furin inhibitors: Decanoyl-RVKR-CMK and alpha-1 antitrypsin Portland (α1-PDX). The data presented below summarizes their inhibitory constants (Ki) against furin and other related proprotein convertases.
| Inhibitor | Target Proprotein Convertases | Ki (nM) | Mechanism of Action | Cell Permeability |
| This compound | Furin | 106 [1] | Competitive inhibitor | Yes |
| PACE4 | 580[1] | |||
| PC1 | 13,200[1] | |||
| Decanoyl-RVKR-CMK | Furin, PC1, PC2, PC4, PACE4, PC5, PC7 | Broad-spectrum | Irreversible covalent modification | Yes |
| alpha-1 antitrypsin Portland (α1-PDX) | Furin | 0.6 | Suicide substrate inhibitor | Limited (can be expressed intracellularly) |
Experimental Protocols
To validate the on-target activity of this compound in a new melanoma cell line model (e.g., A375 human melanoma cells), the following key experiments are recommended.
Cellular Furin Activity Assay
This assay directly measures the inhibition of furin enzymatic activity within the melanoma cells.
Materials:
-
A375 human melanoma cells
-
This compound, Decanoyl-RVKR-CMK, α1-PDX
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorometer
Protocol:
-
Cell Culture and Treatment: Plate A375 cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and comparator inhibitors for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable cell lysis buffer on ice.
-
Enzymatic Reaction: Add the cell lysate to a new 96-well black plate. Initiate the reaction by adding the fluorogenic furin substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a fluorometer.
-
Data Analysis: Calculate the rate of substrate cleavage. The reduction in the rate of fluorescence increase in treated cells compared to untreated controls indicates the level of furin inhibition.
Western Blot Analysis of Pro-TGF-β1 Processing
This assay assesses the ability of this compound to inhibit the processing of an endogenous furin substrate, Transforming Growth Factor-beta 1 (TGF-β1), which is crucial for melanoma progression.
Materials:
-
A375 human melanoma cells
-
This compound and comparator inhibitors
-
Antibodies: anti-pro-TGF-β1, anti-mature-TGF-β1, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture A375 cells and treat them with the inhibitors as described in the furin activity assay.
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibodies against pro-TGF-β1 and mature TGF-β1 overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. An accumulation of pro-TGF-β1 and a corresponding decrease in mature TGF-β1 in treated cells will confirm the on-target inhibition of furin.
Visualizing On-Target Activity and Mechanisms
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logic behind the comparative analysis.
References
A Head-to-Head Comparison of Polyarginine Peptides for Intracellular Drug Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. Among the most studied CPPs are polyarginine peptides, synthetic chains of arginine residues. This guide provides an objective, data-driven comparison of their performance in intracellular delivery, supported by experimental evidence and detailed protocols.
Polyarginine peptides are denoted by Rn, where 'n' represents the number of arginine residues (e.g., R8, R9, R12). Their high cationic charge, conferred by the guanidinium groups of arginine, is crucial for their interaction with the negatively charged cell membrane and subsequent internalization.[1][2] The choice of a specific polyarginine peptide depends on a balance between transduction efficiency and cytotoxicity, which is often influenced by the peptide's length and modifications, as well as the nature of the cargo being delivered.[1][3]
Performance Comparison: Polyarginine Peptides and Alternatives
The efficacy of polyarginine peptides is often benchmarked against other CPPs, such as the Tat peptide derived from the HIV-1 virus, and is also modulated by chemical modifications like acylation and cyclization.
Cellular Uptake and Transduction Efficiency
Polyarginine peptides generally exhibit high cellular uptake.[4] Studies have shown that the internalization efficiency is dependent on the number of arginine residues, with an optimal length often being between 7 and 15 residues.[1][5] For instance, nona-arginine (R9) has been reported to have a cellular uptake up to 20 times faster than that of the Tat peptide at 37°C.[4] Furthermore, modifications can significantly enhance uptake. Acylated and cyclized short polyarginine peptides (e.g., dodecanoyl-[R5]) have shown a 13.7-fold higher cellular uptake than a control molecule.[6][7]
Cytotoxicity
A critical consideration in the use of CPPs is their potential toxicity. Higher concentrations and longer chain lengths of polyarginine peptides can lead to increased cytotoxicity.[1][3] However, low molecular weight polyarginine peptides (e.g., R5, R7, R9, R11) have shown negligible cytotoxicity at high concentrations (up to 1 mg/mL).[1] In comparison, the Tat peptide is generally considered less toxic than longer-chain polyarginine peptides.[4] Interestingly, combining polyarginine with poly-glutamic acid has been shown to reduce cytotoxicity without significantly compromising uptake efficiency.[8]
In Vivo Efficacy and Safety
In vivo studies have demonstrated the potential of polyarginine peptides for drug delivery. For example, polyarginine-coated nanoparticles have been shown to be more effective and safer for siRNA delivery in vivo compared to those coated with the commonly used polycation, polyethylenimine (PEI).[2] Specifically, nanovectors coated with poly-l-arginine (pArg) were found to be safe and tolerable, while PEI-coated vectors elicited severe hemoincompatibility and organ damage.[2] In stroke models, poly-arginine peptides like R18 and its D-enantiomer (R18D) have shown neuroprotective effects, with R18D demonstrating a significant reduction in infarct volume.[9][10]
Data Presentation
Table 1: Comparative Cellular Uptake of Polyarginine Peptides and Alternatives
| Peptide/Vector | Cargo | Cell Line | Fold Increase in Uptake (Compared to Control/Alternative) | Reference |
| Dodecanoyl-[R5] (Acylated, Cyclic) | Fluorescein | SK-OV-3 | ~13.7-fold (vs. 5,6-carboxyfluorescein) | [6][7] |
| Dodecanoyl-(R5) (Acylated, Linear) | Fluorescein | SK-OV-3 | ~10.2-fold (vs. 5,6-carboxyfluorescein) | [6][7] |
| Dodecanoyl-[R5] | Phosphopeptide | SK-OV-3 | 3.4-fold (vs. phosphopeptide alone) | [5][6] |
| Dodecanoyl-[R6] | Phosphopeptide | SK-OV-3 | 5.5-fold (vs. phosphopeptide alone) | [5][6] |
| Hexadecanoyl-[R5] | Phosphopeptide | SK-OV-3 | 9.3-fold higher than Octanoyl-[R5] | [6][7] |
| Nona-arginine (R9) | - | - | Up to 20-fold faster than Tat peptide | [4] |
| NP-pArg-siRNA | siRNA | Rat C6 glioblastoma | 3-fold more potent in delivery than NP-PEI-siRNA | [2] |
| R8-liposomes | siRNA | Lung tumor cell lines | Significantly higher than liposomes without R8 | [11] |
Table 2: Comparative Cytotoxicity of Polyarginine Peptides
| Peptide/Vector | Concentration | Cell Line | Cytotoxicity (% cell viability) | Reference |
| Polyarginine (R5, R7, R9, R11) | Up to 1 mg/mL | A549 | Negligible cytotoxicity | [1] |
| Dodecanoyl-[R5] and Dodecanoyl-[R6] | 25 µM | CCRF-CEM | ~80% viability | [5][6] |
| Dodecanoyl-(R5) and [R5] | 100 µM | CCRF-CEM | >80% viability | [5][6] |
| R18 and R18D | 0.4 to 25.6 µM | Neurons, Astrocytes, HEK293, bEND.3 | Dose, time, and cell-type dependent | [9] |
| R8-liposomes | 70 µg/ml lipids (24h) | - | ~85% viability | [11] |
| Lipofectamine 2000 | 70 µg/ml lipids (24h) | - | ~59% viability | [11] |
Table 3: In Vivo Efficacy of Polyarginine-Based Delivery Systems
| Peptide/Vector | Animal Model | Therapeutic Effect | Reference |
| NP-pArg-siRNA | Rat | 1.8-fold more effective in gene silencing than NP-PEI-siRNA | [2] |
| R18D | Rat (MCAO stroke model) | 33% reduction in mean infarct volume | [9] |
| R18 | Rat (MCAO stroke model) | 12% reduction in mean infarct volume | [9] |
Experimental Protocols
Quantification of Cellular Uptake using Flow Cytometry
This protocol is adapted from studies evaluating the uptake of fluorescently labeled peptides and cargo.[5][6]
-
Cell Culture: Plate cells (e.g., SK-OV-3) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide-Cargo Incubation: Prepare solutions of the fluorescently labeled cargo (e.g., F'-GpYEEI) with and without the polyarginine peptides at the desired concentrations in serum-free media.
-
Treatment: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the peptide-cargo solutions to the respective wells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Cell Detachment and Washing: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove extracellular peptides and cargo. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% fetal bovine serum. Analyze the cellular fluorescence using a flow cytometer, acquiring data from at least 10,000 cells per sample. The mean fluorescence intensity is used to quantify cellular uptake.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the polyarginine peptides in the appropriate cell culture medium. Replace the medium in the wells with the peptide solutions and incubate for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
In Vivo siRNA Delivery and Gene Silencing
This protocol is based on a study using polyarginine-coated nanoparticles for siRNA delivery.[2]
-
Nanoparticle Formulation: Prepare siRNA-loaded nanoparticles coated with poly-l-arginine (NP-pArg-siRNA). Characterize the size and zeta potential of the nanoparticles.
-
Animal Model: Use an appropriate animal model (e.g., rats with C6 glioblastoma xenografts).
-
Administration: Administer the NP-pArg-siRNA nanovectors intravenously to the animals at a specified dosage.
-
Tissue Collection and Analysis: After a designated time, euthanize the animals and collect the target tissues (e.g., tumor, liver, spleen).
-
Gene Silencing Quantification: Extract RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. The reduction in mRNA levels in the treated group compared to a control group (e.g., receiving saline or nanoparticles with scrambled siRNA) indicates the gene silencing efficiency.
-
Safety Evaluation: Conduct histopathological analysis of major organs (liver, spleen, etc.) and perform blood compatibility assays to assess the in vivo safety of the nanovectors.[2]
Visualizations
Caption: Proposed mechanisms of cellular uptake for polyarginine-cargo complexes.
Caption: A typical experimental workflow for the evaluation of polyarginine-based delivery systems.
Caption: A decision-making framework for selecting a polyarginine-based delivery strategy.
References
- 1. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo safety evaluation of polyarginine coated magnetic nanovectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of polyarginine peptides in the treatment of stroke: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA-containing liposomes modified with polyarginine effectively silence the targeted gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Arginine and RGD Peptides in Anti-Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, peptides have emerged as a promising class of molecules due to their high specificity, low toxicity, and ability to penetrate tumors. This guide provides an objective comparison of two prominent classes of anti-tumor peptides: D-arginine peptides and Arginine-Glycine-Aspartic acid (RGD) peptides. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols to aid in the validation of their anti-tumor effects.
At a Glance: D-Arginine Peptides vs. RGD Peptides
| Feature | D-Arginine Peptides | RGD Peptides |
| Primary Mechanism | Cell-penetrating peptides (CPPs) for enhanced drug delivery; direct anti-tumor effects. | Integrin receptor antagonists; inhibition of angiogenesis and induction of apoptosis. |
| Primary Target | Negatively charged components on the cell surface (e.g., heparan sulfate proteoglycans). | Integrin receptors (e.g., αvβ3, αvβ5, α5β1) overexpressed on tumor and endothelial cells.[1][2][3] |
| Key Advantages | Enhanced stability against proteolysis (due to D-amino acids); efficient intracellular delivery of cargo. | High specificity for tumor and angiogenic vasculature; direct pro-apoptotic activity.[4] |
| Therapeutic Strategy | Primarily used as carriers for chemotherapeutic drugs to increase their concentration in tumor cells. | Used as standalone therapeutics to inhibit tumor growth and metastasis, or as targeting moieties for drug delivery.[5][6] |
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize quantitative data from various studies, highlighting the anti-tumor effects of D-arginine and RGD peptides. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a compilation from different experimental setups.
Table 1: In Vitro Cytotoxicity of Peptide-Drug Conjugates
| Peptide Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| D-octaarginine-Doxorubicin | Various | Data not uniformly reported in IC50 values | [7] |
| c(RGDyK)-Doxorubicin | A549 (Lung) | ~2.5 | [5] |
| (Arg)9-anti-gelatinase scFv-Lidamycin | SW-1990 (Pancreatic) | Not specified | [8] |
| Cilengitide (cyclic RGD) | Various | Varies by cell line | [9] |
Table 2: In Vivo Tumor Growth Inhibition
| Peptide/Conjugate | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| D-octaarginine-Doxorubicin | Xenograft | 4 mg/kg (Dox equiv.) | Significant suppression | [7] |
| (Arg)9-anti-gelatinase scFv-Lidamycin | SW-1990 Xenograft | Not specified | 74.2 | [8] |
| cRGD-modified liposomal Doxorubicin | Pancreatic Cancer Xenograft | 1 mg/kg (Dox equiv.) | Significant vs. free Dox | [6] |
| Dimeric RGD-Paclitaxel | Breast Cancer Xenograft | Not specified | Improved vs. Paclitaxel alone | [6] |
| 225Ac-DOTA-RGD2 | Pancreatic Ductal Adenocarcinoma | Not specified | Significant inhibition | [9] |
Signaling Pathways and Mechanisms of Action
D-Arginine Peptides: Enhancing Drug Delivery and Modulating Cell Signaling
D-arginine peptides, rich in cationic residues, function primarily as cell-penetrating peptides (CPPs). Their D-configuration provides resistance to enzymatic degradation, prolonging their half-life in vivo. They interact with negatively charged proteoglycans on the cell surface to trigger internalization, carrying conjugated anti-cancer drugs directly into the tumor cells.[10] Recent studies suggest that arginine-rich peptides can also modulate the Piezo1/integrin β1 signaling axis, which is involved in mechanotransduction and can influence cancer progression.
References
- 1. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
side-by-side comparison of different cell-penetrating peptides
A Comparative Guide to Cell-Penetrating Peptides for Researchers and Drug Development Professionals
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1] Their ability to transport molecules that are otherwise membrane-impermeable, such as proteins, nucleic acids, and nanoparticles, has made them a valuable tool in research and therapeutics.[1][2][3] This guide provides a side-by-side comparison of some of the most commonly used CPPs, focusing on their delivery efficiency and cytotoxicity, supported by experimental data and protocols.
Mechanisms of Cellular Uptake
The primary mechanisms by which CPPs enter cells are direct translocation across the plasma membrane and endocytosis.[4][5] The specific pathway is often dependent on the CPP, its concentration, the attached cargo, and the cell type.[6][7]
-
Direct Translocation: Some CPPs are believed to directly penetrate the cell membrane, a process that can be energy-independent.[5]
-
Endocytosis: This is a major uptake pathway for many CPPs and their cargoes.[4][8] Several endocytic pathways can be involved, including:
-
Clathrin-mediated endocytosis
-
Caveolae-dependent endocytosis
-
Macropinocytosis[5]
-
It's important to note that for many CPPs, multiple uptake mechanisms may be active simultaneously.[5]
Comparative Analysis of Common Cell-Penetrating Peptides
This section compares three widely studied CPPs: Penetratin, Tat, and Transportan 10 (TP10). The selection is based on their historical significance and extensive characterization in the literature.
Quantitative Comparison of Delivery Efficiency
The efficiency of CPP-mediated cargo delivery is highly dependent on the nature of the cargo.[9] A CPP that is efficient at delivering a small molecule may not be as effective for a large protein or a nucleic acid.
Table 1: Comparison of CPP-Mediated Cargo Delivery into HeLa Cells
| Cargo | CPP | Concentration | Uptake Efficiency |
|---|---|---|---|
| Fluorescein | Penetratin | 10 µM | Moderate |
| Tat | 10 µM | Low to Moderate | |
| TP10 | 10 µM | High | |
| Double-Stranded DNA (dsDNA) | Penetratin | 10 µM | Moderate |
| Tat | 10 µM | Moderate | |
| TP10 | 10 µM | High | |
| Streptavidin (60 kDa protein) | Penetratin | 10 µM | High |
| Tat | 10 µM | Moderate to High | |
| TP10 | 10 µM | High |
Data is synthesized from comparative studies. Actual values can vary based on experimental conditions.[9]
Quantitative Comparison of Cytotoxicity
A critical factor for the application of CPPs is their potential cytotoxicity. This is often assessed by measuring membrane integrity (LDH leakage) and cell viability (e.g., WST-1 or CCK-8 assay).
Table 2: Cytotoxicity Profile of CPPs in HeLa Cells
| CPP | Concentration | Membrane Disruption (LDH Leakage) | Cell Viability (WST-1 Assay) |
|---|---|---|---|
| Penetratin | up to 50 µM | No significant leakage | > 95% |
| Tat | up to 50 µM | No significant leakage | > 95% |
| TP10 | 20 µM | Low leakage | ~80% |
| 50 µM | Significant leakage | ~50% |
Data is based on studies of free peptides. Cytotoxicity can be altered when CPPs are complexed with cargo.[9] Generally, TP10 is the most efficient of the three for delivering various cargoes, but it also exhibits higher toxicity at increased concentrations.[9] In contrast, Penetratin and Tat are relatively non-toxic at concentrations up to 50 µM.[9]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the intracellular delivery of a fluorescently labeled cargo.
-
Cell Culture: Plate HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Complex Formation: Prepare CPP-cargo complexes by incubating the CPP with a fluorescently labeled cargo (e.g., FITC-streptavidin) at desired molar ratios for 30 minutes at room temperature.
-
Cell Treatment: Replace the cell culture medium with a serum-free medium. Add the CPP-cargo complexes to the cells at the final desired concentration. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular complexes.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity.
Protocol 2: Cytotoxicity Assessment using LDH Leakage Assay
This protocol measures acute membrane disruption caused by CPPs.
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs in a serum-free medium for 1-4 hours. Include a positive control (e.g., Triton X-100) and an untreated negative control.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH leakage relative to the positive control.
Visualizing Workflows and Pathways
Cellular Uptake Mechanisms of CPPs
The following diagram illustrates the primary pathways through which CPPs enter a cell.
Caption: Major cellular uptake pathways for cell-penetrating peptides.
Experimental Workflow for CPP Comparison
The diagram below outlines a typical workflow for evaluating and comparing the performance of different CPPs.
References
- 1. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uptake Mechanism of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
- 8. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hexa-D-arginine: A Procedural Guide
The proper disposal of Hexa-D-arginine is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure all personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to prevent exposure.[1][2][3]
-
Hand Protection: Wear chemical-resistant gloves.[3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[1][3]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1][2]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]
In Case of Accidental Release: Follow these procedures in the event of a spill or exposure:
-
Spill: Absorb the spill with inert material, place it in a closed, labeled container for disposal, and ventilate the area.[3] Wash the spill site thoroughly after cleanup is complete.[3]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[3] Seek medical attention if irritation develops.[3]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, then seek immediate medical attention.[1][3]
-
Ingestion: Wash out the mouth with water and call a physician or poison control center immediately.[1][3] Do not induce vomiting.[1]
This compound Safety and Disposal Summary
This table summarizes the key hazard and disposal information for this compound trifluoroacetate (TFA), a common salt form of the peptide.
| Category | Information | Reference |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. | [1] |
| P270: Do not eat, drink or smoke when using this product. | [1] | |
| P273: Avoid release to the environment. | [1] | |
| P391: Collect spillage. | [1] | |
| Primary Disposal Route | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to prevent its release into the environment due to its high aquatic toxicity.[1] Never dispose of this compound waste down the drain or in the regular trash.[4]
A. Waste Segregation and Collection
-
Identify Waste Streams: Categorize all waste containing this compound. This includes:
-
Solid Waste: Unused or expired lyophilized powder.
-
Liquid Waste: Aqueous solutions, solvents from synthesis or purification, and cell culture media containing the peptide.
-
Contaminated Materials: PPE (gloves, etc.), weighing papers, pipette tips, vials, and labware.
-
-
Use Designated Containers:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealable chemical waste container.[2][3]
-
Ensure the container is made of a compatible material that will not react with the waste.[3]
-
For any contaminated sharps (needles, broken glass), use a designated puncture-resistant sharps container.[2][5]
-
B. Labeling and Storage
-
Label Containers Clearly: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Acutely Toxic," "Toxic to Aquatic Life")
-
Accumulation start date
-
-
Store Waste Securely:
-
Keep the waste container tightly sealed when not in use.[1]
-
Store the container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials until collection.
-
C. Final Disposal
-
Consult EHS Office: The most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) office.[2][5] They will provide specific instructions based on local, state, and federal regulations and arrange for pickup.
-
Professional Disposal: All this compound waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][3][5] The primary method for such compounds is typically high-temperature incineration to ensure the complete destruction of the biologically active peptide.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Hexa-D-arginine
This guide provides crucial safety and logistical information for the handling and disposal of Hexa-D-arginine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the product.
This compound is a peptide that requires careful handling to avoid potential hazards and to ensure its stability. The Safety Data Sheet (SDS) for this compound TFA indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) and disposal procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general best practices for peptide handling and specific safety data.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) approved standards is recommended to protect against dust particles and potential splashes that can cause serious eye irritation[2]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. | Disposable nitrile gloves are recommended for their chemical resistance[3]. Protective clothing should cover all exposed skin[3][4]. Gloves should be inspected before use and disposed of properly after handling[2][3]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if dust is generated and exposure limits are exceeded, or if irritation is experienced. A particulate filter respirator (e.g., P95 or P1) is suitable for nuisance dust exposures[2]. Use in a well-ventilated area or under a fume hood is essential[5][6]. |
| Body | Laboratory coat. | A full-coverage lab coat protects skin and clothing from contamination[5]. For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary[3]. |
| Feet | Closed-toe shoes. | Non-permeable footwear is required to prevent chemical contact with the feet[5]. |
Operational Plan: Handling and Storage Protocols
Adhering to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound[1][6].
-
Ensure all necessary PPE is available, in good condition, and properly worn[3][4].
-
Designate a specific, clean, and organized area for handling the compound[4].
-
Ensure a calibrated scale, sterile spatulas, and appropriate containers are ready.
-
An accessible safety shower and eye wash station are mandatory[1].
2. Handling and Reconstitution of Lyophilized Powder:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[5][6].
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation, which can affect peptide stability[7].
-
Clean the vial's rubber stopper with an alcohol swab.
-
When reconstituting, slowly inject the recommended sterile solvent (e.g., sterile water or buffer) down the side of the vial to avoid foaming[7].
-
Gently swirl the vial to dissolve the peptide; do not shake[3][7].
-
Once dissolved, the solution should be clear. If any cloudiness or particulate matter is observed, the solution should be discarded[7].
3. Storage:
-
Lyophilized Powder: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended[1][4][7].
-
Reconstituted Solution: For short-term storage, keep at 2-8°C. For longer-term storage, it is best to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[4][6].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including empty vials, used gloves, and contaminated labware, must be collected in designated, clearly labeled chemical waste containers[5].
-
Waste Segregation: Separate organic and aqueous waste streams if different solvents are used[5].
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash[5]. All waste must be disposed of through an approved chemical waste disposal program in accordance with institutional, local, and national regulations[1][4][5].
-
Decontamination: Decontaminate all reusable equipment and work surfaces thoroughly after handling[5].
Experimental Workflow and Safety Procedures
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound TFA|958204-56-3|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. methodpeptides.com [methodpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
